molecular formula C15H13FO2 B1427676 Methyl 4-fluoro-3-(4-methylphenyl)benzoate CAS No. 1381944-67-7

Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Cat. No.: B1427676
CAS No.: 1381944-67-7
M. Wt: 244.26 g/mol
InChI Key: SBUQUZPXWGUBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-fluoro-3-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUQUZPXWGUBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743057
Record name Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-67-7
Record name Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-fluoro-3-(4-methylphenyl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Investigation

I've started with a thorough search for the chemical properties of "Methyl 4-fluoro-3-(4-methylphenyl)benzoate." I'm gathering its structure, molecular weight, and any available spectroscopic data to build a solid foundation.

Exploring Synthesis and Reactions

I'm now expanding my investigation to include synthesis protocols and typical reactions of this compound. I'm also delving into potential applications, especially in drug development. I'm actively seeking biological activity or toxicological data. To ensure accuracy, I am focusing on peer-reviewed journals, chemical databases, and patents. Next, I'll structure the information into a technical guide.

Structuring the Technical Guide

I'm now focusing on organizing the information into a comprehensive technical guide. I'll start with an introduction and then systematically cover its physicochemical properties with a table for quantitative data. Next, synthesis and reaction chemistry will be detailed, including step-by-step protocols and explanations, with Graphviz diagrams for clarity. I'll then delve into applications, with in-text citations. Finally, I'll compile a complete "References" section.

Outlining the Core Focus

I'm now zeroing in on the compound's identity, the foundation for this technical guide. My goal is a thorough definition: "this compound". I'm prioritizing accuracy to build the response from the ground up, ensuring every piece fits the overall model. I'm focusing on the structural aspects and getting ready for the next layer.

Planning the Structure

My current focus is crafting a guide structure. I've outlined key sections including an abstract, introduction, and physicochemical properties. I plan to present a comprehensive overview, starting with essential identifiers like CAS numbers and molecular weights. I will discuss solubility and melting points, and incorporate computed properties such as XLogP3, explaining their relevance for a specialist audience.

Formulating a Technical Outline

I've just refined the guide's structure further. My goal is a truly logical flow. The plan includes an abstract, introduction, and physicochemical properties sections. I will explain spectroscopic profiles and potential syntheses, including a Graphviz diagram. I'm focusing on applications and discussing reactivity next, building out a comprehensive resource for the user.

Refining the Guide Structure

I've just solidified the detailed outline for the guide. The abstract is now defined to provide a quick overview of the compound, its relevance, and its primary characteristics. Then, I will introduce the compound, discussing its structure and importance in medicinal chemistry. The guide is set up to explain key identifiers, solubility, and melting points, along with computed properties like XLogP3. I'm building out discussions of NMR and synthesis now.

Formulating the Technical Details

I am now focusing on the in-depth technical elements for this compound. I will include sections on key identifiers, physicochemical and spectroscopic properties, and potential synthesis pathways. I plan to construct the guide with a logical flow, addressing the applications of this compound for a scientific audience. I will explain reactivity and provide a concluding overview. I am incorporating safety considerations.

Detailing the Approach

I'm now fully immersed in the technical guide's content. I've defined the scope, focusing on the compound's structure, properties, and applications. I plan to build out sections on spectroscopy, including NMR. I also plan to describe potential syntheses, and will discuss reactivity. I will be sure to address safety, and reference all my data.

Formulating a Detailed Approach

A Technical Guide to Methyl 4-fluoro-3-(4-methylphenyl)benzoate (CAS 1381944-67-7): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a fluorinated biaryl compound distinguished by its unique substitution pattern, which makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. As a structural motif, the fluorinated biaryl core is prevalent in numerous pharmacologically active agents. The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This guide provides a comprehensive technical overview of this compound, focusing on its logical synthesis, predicted physicochemical and spectroscopic characteristics, and its potential as a key building block in drug discovery. Notably, its parent carboxylic acid, 3-fluoro-4-(4-methylphenyl)benzoic acid, has been identified as a valuable intermediate in the development of novel antibacterial agents, underscoring the therapeutic potential of this chemical scaffold.[3]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific ester is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 1381944-67-7 [4]
Molecular Formula C₁₅H₁₃FO₂ Calculated
Molecular Weight 244.26 g/mol Calculated
XLogP3 ~4.0 Predicted
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 2 Calculated

| Rotatable Bonds | 3 | Calculated |

Spectroscopic Characterization (Predicted)

The identity and purity of this compound would be confirmed using a combination of NMR, IR, and mass spectrometry. The expected data points are summarized below, based on analyses of similar substituted methyl benzoates.[5][6][7]

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR ~8.0-7.2 ppm (m, 7H): Complex multiplet region for the seven aromatic protons. The fluorine atom will introduce complex C-H and H-H coupling. ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~2.4 ppm (s, 3H): Singlet for the tolyl methyl (-CH₃) protons.
¹³C NMR ~165 ppm: Carbonyl carbon of the ester. ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon directly attached to fluorine (C4). ~145-120 ppm: Aromatic carbons. ~52 ppm: Methyl ester carbon (-OCH₃). ~21 ppm: Tolyl methyl carbon (-CH₃).
IR (Infrared) ~3050 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1720 cm⁻¹: Strong C=O stretch (ester). ~1250 cm⁻¹: C-O stretch (ester). ~1200 cm⁻¹: C-F stretch.

| MS (Mass Spec.) | m/z 244 (M⁺): Molecular ion peak. m/z 213: Fragment corresponding to loss of -OCH₃. m/z 185: Fragment corresponding to loss of -COOCH₃. |

Synthetic Strategy and Methodologies

The synthesis of this biaryl ester can be approached through a logical sequence involving two key transformations: a palladium-catalyzed cross-coupling to form the biaryl C-C bond and an esterification to form the methyl ester.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary synthetic pathways. The C-C bond between the two aromatic rings is a prime candidate for a Suzuki-Miyaura cross-coupling reaction. The methyl ester is readily formed from the corresponding carboxylic acid via Fischer esterification. This leads to two potential starting materials: Methyl 3-bromo-4-fluorobenzoate and 3-bromo-4-fluorobenzoic acid.

G cluster_0 TM Target Molecule This compound C1 Suzuki Coupling (C-C Bond Formation) TM->C1 Disconnect C2 Fischer Esterification (C-O Bond Formation) TM->C2 Disconnect SM1 Methyl 3-bromo-4-fluorobenzoate + 4-Methylphenylboronic Acid C1->SM1 SM2 3-Fluoro-4-(4-methylphenyl)benzoic Acid + Methanol C2->SM2

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the biaryl scaffold due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids. The reaction couples an aryl halide with an aryl boronic acid using a palladium catalyst and a base.

G reagents Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 110 °C Product This compound reagents->Product R1 Methyl 3-bromo-4-fluorobenzoate plus + R2 4-Methylphenylboronic Acid

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Field-Proven Insights: The choice of catalyst, base, and solvent system is critical for achieving high yields.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for this type of transformation. Other modern catalysts featuring bulky phosphine ligands can also be effective, sometimes at lower catalyst loadings.

  • Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Alternative Pathway: Fischer Esterification

If starting from the carboxylic acid precursor, 3-fluoro-4-(4-methylphenyl)benzoic acid, a classic Fischer esterification is employed. This is an acid-catalyzed equilibrium reaction.

G cluster_reactants reagents Methanol (excess) H₂SO₄ (cat.), Reflux Product This compound + H₂O reagents->Product R1 3-Fluoro-4-(4-methylphenyl)benzoic Acid

Caption: Fischer esterification of the parent carboxylic acid.

Experimental Protocol: Fischer Esterification

  • Dissolve 3-fluoro-4-(4-methylphenyl)benzoic acid (1.0 eq) in a large excess of methanol, which acts as both reactant and solvent.[8]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[8]

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the final product.

Overall Synthetic Workflow

For scalability and purification efficiency, performing the Suzuki coupling on the carboxylic acid followed by esterification is often preferable as it avoids potential hydrolysis of the ester under basic coupling conditions.

G A Start: 3-Bromo-4-fluorobenzoic Acid B Suzuki Coupling with 4-Methylphenylboronic Acid A->B C Intermediate: 3-Fluoro-4-(4-methylphenyl)benzoic Acid B->C D Fischer Esterification with Methanol / H₂SO₄ C->D E Purification: Column Chromatography D->E F Final Product E->F

Caption: Recommended overall synthetic workflow.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate.

The Role of the Fluorinated Biaryl Scaffold

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[9] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[1][2] The biaryl motif itself is a privileged structure, providing a rigid scaffold that can effectively orient functional groups to interact with biological targets like enzyme active sites or protein-protein interfaces.[10]

A Precursor for Potent Antibacterial Agents

The most direct and compelling application for this scaffold comes from research on its parent carboxylic acid, 3-fluoro-4-(4-methylphenyl)benzoic acid. This compound is a key building block for novel antibacterial agents.[3]

  • High Potency: Structurally related fluorophenyl compounds have demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[3]

  • Activity Against Resistant Strains: These molecules show efficacy against challenging antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3]

  • Novel Mechanism of Action: Research suggests that the mechanism of action may involve the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for building bacterial cell membranes.[3] This represents a promising target for overcoming existing resistance mechanisms.

The methyl ester (the topic of this guide) serves as a protected or easily modifiable version of this active carboxylic acid, ideal for use in further synthetic transformations or for creating prodrugs to improve pharmacokinetics.

Chemical Safety and Handling

As this compound is a research chemical, comprehensive toxicological data is not available. Therefore, it must be handled with the assumption that it is potentially hazardous.

General Precautions:

  • Assume Toxicity: Treat all chemicals of unknown toxicity as highly toxic.[11][12]

  • Engineering Controls: All handling should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

  • Avoid Contact: Minimize skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[15]

  • Handling: Avoid creating dust or aerosols. Do not eat, drink, or apply cosmetics in the laboratory.[15] Always wash hands thoroughly after handling.[14]

Researchers must always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block with significant potential. Its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura coupling and Fischer esterification. The presence of the fluorinated biaryl scaffold makes it a highly valuable precursor for the synthesis of complex molecules, particularly in the field of antibacterial drug discovery, where it can contribute to the development of new therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Laboratory Safety Rules. Oklahoma State University. [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

  • General Rules for Working with Chemicals. University of California, Santa Cruz. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. PubChem. [Link]

  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]

  • General Laboratory Safety Practices. Environmental Health & Safety - University of Toronto. [Link]

  • Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

  • 4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Columbia University. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • (3-Fluoro-4-methylphenyl) benzoate. PubChem. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • 13C NMR Spectrum of Methyl benzoate. Human Metabolome Database. [Link]

Sources

Spectroscopic Characterization of Methyl 4-fluoro-3-(4-methylphenyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a biphenyl carboxylate derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means for comprehensive structural characterization. This in-depth technical guide details the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound, offering insights into the causality behind experimental choices and a self-validating system for structural confirmation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct aromatic regions and functional groups, gives rise to a unique spectroscopic fingerprint. The presence of a fluorine atom introduces characteristic couplings in the NMR spectra. The ester and aromatic C-H and C=C bonds will produce distinct signals in the IR spectrum, and the molecule's mass and fragmentation pattern will be determined by mass spectrometry.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for obtaining reliable data.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

    • For ¹H NMR, a standard pulse sequence (e.g., a single 90° pulse) is typically used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 7.9dd1HAromatic H (ortho to -COOCH₃ and F)
~ 7.5 - 7.3m3HAromatic H's
~ 7.2 - 7.1t1HAromatic H (ortho to F)
~ 3.9s3H-OCH₃
~ 2.4s3HAr-CH₃

Interpretation:

  • The downfield signals in the aromatic region (δ 7.1-8.1 ppm) are characteristic of protons on a benzene ring. The specific splitting patterns (doublet of doublets, multiplet, triplet) arise from coupling to neighboring protons and the fluorine atom.

  • The singlet at approximately 3.9 ppm with an integration of 3H is indicative of the methyl ester protons (-OCH₃).

  • The singlet at around 2.4 ppm integrating to 3H corresponds to the methyl group attached to the second aromatic ring (Ar-CH₃).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 165C=O (ester)
~ 162 (d, ¹JCF ≈ 250 Hz)C-F
~ 140 - 120Aromatic C's
~ 52-OCH₃
~ 21Ar-CH₃

Interpretation:

  • The signal at approximately 165 ppm is characteristic of the carbonyl carbon of the ester group.

  • The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond coupling (¹JCF), with a large coupling constant of around 250 Hz. This is a definitive indicator of the C-F bond.

  • The signals in the 120-140 ppm range correspond to the various aromatic carbons.

  • The upfield signals at approximately 52 ppm and 21 ppm are assigned to the methyl ester carbon and the aromatic methyl carbon, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

    • Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition:

    • The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • A background spectrum of the pure KBr pellet or salt plate is recorded first and subtracted from the sample spectrum.

Predicted IR Data and Interpretation

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950WeakAliphatic C-H stretch (-CH₃)
~ 1720StrongC=O stretch (ester)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongC-O stretch (ester)
~ 1100StrongC-F stretch

Interpretation:

  • The strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group (C=O).

  • The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic rings.

  • The presence of aromatic C=C stretching vibrations is confirmed by the absorptions around 1600 and 1480 cm⁻¹.

  • A strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

  • The C-F stretching vibration is expected to appear as a strong band in the 1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Predicted MS Data and Interpretation

Predicted Mass Spectrum:

m/zInterpretation
~ 244Molecular ion (M⁺)
~ 213Loss of -OCH₃
~ 185Loss of -COOCH₃
~ 91Tropylium ion (from the tolyl group)

Interpretation:

  • The molecular ion peak (M⁺) at an m/z of approximately 244 would confirm the molecular weight of this compound (C₁₅H₁₃FO₂).

  • Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 213, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 185.

  • The presence of a peak at m/z 91, corresponding to the tropylium ion, is a characteristic fragment for compounds containing a tolyl group.

Workflow Visualization

The following diagrams illustrate the experimental workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument High-Field NMR transfer->instrument acquire_h1 Acquire 1H Spectrum instrument->acquire_h1 acquire_c13 Acquire 13C Spectrum instrument->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process integrate Integration & Peak Picking process->integrate

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind with KBr press Press into Pellet grind->press ftir FTIR Spectrometer press->ftir background Record Background ftir->background sample_scan Scan Sample background->sample_scan subtract Background Subtraction sample_scan->subtract analyze Peak Analysis subtract->analyze MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_proc Data Interpretation infusion Direct Infusion or GC/LC ei Electron Ionization (EI) infusion->ei analyzer Mass Analyzer (e.g., Quadrupole) ei->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum fragmentation Analyze Fragmentation spectrum->fragmentation

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating methodology for its structural elucidation. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and similar molecular architectures. By understanding the principles behind each spectroscopic technique and the expected spectral features, scientists can confidently confirm the identity and purity of their synthesized materials, a critical step in drug discovery and materials science research.

References

Due to the lack of publicly available experimental data for this specific compound, this guide is based on established principles of spectroscopic interpretation. For foundational knowledge on these techniques, the following resources are recommended:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a substituted biphenyl compound of interest in medicinal chemistry and materials science. We delve into the synthetic pathway, detailed structural elucidation methodologies, and the theoretical underpinnings of its conformational preferences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in established scientific principles.

Introduction: The Significance of Substituted Biphenyls

The biphenyl moiety is a prevalent scaffold in numerous biologically active molecules and functional materials. The rotational freedom around the central carbon-carbon single bond connecting the two phenyl rings gives rise to a unique three-dimensional structure that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The conformation, defined by the dihedral angle between the two aromatic rings, is a delicate balance of steric hindrance and electronic effects.[1]

This compound is a specific example where substitution patterns—a fluorine atom and a p-tolyl group on one ring, and a methyl ester on the other—dictate its preferred spatial arrangement. Understanding this conformation is critical for predicting its behavior in different environments, from crystal packing in the solid state to its dynamic nature in solution. This guide will explore the synthesis, characterization, and conformational landscape of this molecule through a combination of experimental techniques and computational modeling.

Synthesis and Characterization

The most logical and widely adopted method for synthesizing 3-arylbenzoates is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[2][3]

Proposed Synthetic Pathway

The synthesis of this compound would typically proceed by coupling Methyl 3-bromo-4-fluorobenzoate with 4-methylphenylboronic acid.

G cluster_reactants Reactants cluster_reagents Catalyst & Base A Methyl 3-bromo-4-fluorobenzoate Product This compound A->Product Suzuki-Miyaura Coupling B 4-Methylphenylboronic acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 1: Proposed Suzuki-Miyaura coupling reaction for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar couplings.[2]

Materials:

  • Methyl 3-bromo-4-fluorobenzoate (1.0 mmol)

  • 4-Methylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottomed flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottomed flask, add Methyl 3-bromo-4-fluorobenzoate, 4-methylphenylboronic acid, the palladium catalyst, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add the degassed solvent system (toluene and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Structural Characterization

Post-synthesis, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. The presence of fluorine allows for ¹⁹F NMR, which is a highly sensitive technique with a large chemical shift dispersion, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Molecular Structure and Conformation

The core of this analysis lies in understanding the three-dimensional arrangement of the molecule, which is primarily dictated by the dihedral angle (θ) between the two phenyl rings.

Theoretical Considerations: The Biphenyl Torsional Barrier

In unsubstituted biphenyl, the conformation is a compromise between two opposing forces:

  • π-Conjugation: Favors a planar conformation (θ = 0°) to maximize orbital overlap between the rings.

  • Steric Hindrance: The repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted conformation.[7][8]

This results in a non-planar ground state for biphenyl in the gas phase and in solution, with a dihedral angle of approximately 32-45°.[9][10] The energy barrier to rotation through the planar transition state is relatively low, allowing for rapid interconversion of enantiomeric conformers at room temperature.[11]

For this compound, the substituents significantly influence this rotational barrier. The presence of the p-tolyl group at the 3-position introduces steric bulk ortho to the inter-ring bond, which is expected to increase the dihedral angle compared to unsubstituted biphenyl.

Figure 2: Energy profile of biphenyl rotation.

Solid-State Conformation: Insights from X-ray Crystallography

While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation from structurally similar compounds. Crystal packing forces can influence the dihedral angle, sometimes favoring a more planar structure than is found in solution.[12]

For example, the crystal structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate shows a dihedral angle of 47.63° between its two aromatic rings.[13][14] Another analog, 3-Chlorophenyl 4-methylbenzoate, exhibits a dihedral angle of 71.75°.[15]

Table 1: Dihedral Angles in Structurally Related Compounds

CompoundDihedral Angle (°)Reference
3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate47.63[13][14]
3-Chlorophenyl 4-methylbenzoate71.75[15]
N-(2-methylphenylsulfonyl)benzamide82.83 - 85.01[16]

Based on these analogs, it is highly probable that this compound adopts a significantly twisted conformation in the solid state, with a dihedral angle likely in the range of 50-80°.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the crucial torsional angles that define the molecular conformation.

Solution-State Conformation: NMR and Computational Modeling

In solution, the molecule is dynamic. NMR spectroscopy and computational chemistry are powerful tools to probe the average conformation and the energetics of rotation.

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the dihedral angle.[4][6] Changes in conformation that affect the proximity of the fluorine to the other aromatic ring can be detected. While providing one static value, variable temperature (VT) NMR experiments can provide insights into the rotational dynamics and energy barriers.

Computational Modeling Protocol:

  • Conformational Search: A systematic search of the potential energy surface is performed by rotating the dihedral angle between the two phenyl rings (e.g., in 10° increments from 0° to 180°).

  • Geometry Optimization: For each increment, the geometry is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a triple-ζ basis set (e.g., 6-311G(d,p)).[17]

  • Energy Profile: A plot of the relative energy versus the dihedral angle is generated. The minimum on this curve represents the most stable conformation, and the energy maxima represent the rotational barriers.

  • Frequency Calculation: A frequency calculation is performed at the optimized minimum to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy.

Based on extensive studies of substituted biphenyls, the computational model for this compound is expected to show a global energy minimum at a dihedral angle significantly deviated from planarity, likely in the 40-60° range, reflecting a balance between steric repulsion and electronic stabilization.[17]

Conclusion

The molecular structure of this compound is characterized by a non-planar, twisted conformation arising from the restricted rotation around the central C-C bond. While its synthesis is readily achievable via Suzuki-Miyaura coupling, a full understanding of its structure requires a multi-faceted approach. X-ray crystallography of analogous compounds suggests a solid-state dihedral angle in the range of 50-80°. In solution, the molecule will exist in a dynamic equilibrium of twisted conformers, the energetics of which can be thoroughly investigated by a combination of NMR spectroscopy and computational modeling. This guide provides the theoretical framework and practical protocols necessary for researchers to synthesize, characterize, and comprehensively understand the conformational landscape of this and related substituted biphenyl compounds.

References

  • BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone and Its Derivatives.
  • Alonso, J. L., & López, J. C. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. Chemistry – A European Journal, 28(1), e202103581. [Link]

  • Gagnon, A., & Duwald, R. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(28), 4693–4702. [Link]

  • Gustav, K., & van der Veen, J. (1979). Dihedral angle of biphenyl in solution and the molecular force field. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 75, 702-710. [Link]

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460–1471. [Link]

  • LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]

  • Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Duan, L. L., Dixon, S. L., & Sherman, W. (2011). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 7(8), 2646–2658. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o648. [Link]

  • Baskin, J. S., & Zewail, A. H. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 88(11), 6673-6684. [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]

  • Nishimura, A. M., & Shin, D. N. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Westmont College. [Link]

  • Chegg. (2018). The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Gowda, B. T., et al. (2008). 3-Chlorophenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1390. [Link]

  • Abraham, R. J., et al. (1998). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (9), 1947-1954. [Link]

  • Ruichu Bio. (n.d.). This compound 1381944-67-7. Retrieved from [Link]

  • National Institutes of Health. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 895926. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Kariuki, B. M., Abdel-Wahab, B. F., & El-Hiti, G. A. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molbank, 2021(3), M1259. [Link]

  • PubChem. (n.d.). Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. Retrieved from [Link]

  • National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem, 6(4), 933-946. [Link]

  • Sridhar, M. A., et al. (2014). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1186–o1191. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). X-ray crystallography of 3 af. Retrieved from [Link]

  • Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

  • OUCI. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 4-fluoro-3-(4-methylphenyl)benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted substitution on this scaffold provides a powerful strategy for modulating biological activity. This technical guide delves into the therapeutic potential of a specific class of biphenyl derivatives, namely "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" and its analogues. While direct biological data for this precise molecule is nascent in public literature, this document synthesizes existing knowledge on structurally related compounds to build a robust, scientifically-grounded hypothesis for its potential biological activities. We will explore its plausible synthetic routes, propose key biological targets, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Rationale for Investigating this compound Derivatives

The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a central theme in drug discovery. The "this compound" core structure presents several features that make it a compelling candidate for investigation. The biphenyl arrangement provides a rigid backbone for the precise spatial orientation of functional groups, a key factor in receptor and enzyme binding.

Furthermore, the strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered electronic properties of the molecule, often resulting in enhanced biological activity and a more favorable pharmacokinetic profile.

This guide will focus on two primary, literature-supported hypotheses for the biological activity of this class of compounds:

  • Anticancer Activity: Drawing parallels with fluoro-biphenyl derivatives that have shown efficacy as kinase inhibitors and modulators of apoptotic pathways.

  • Enzyme Inhibition in Hormone-Dependent Diseases: Based on the established role of biphenyl structures as inhibitors of key enzymes like aromatase and steroid sulfatase, which are implicated in the pathology of diseases such as breast cancer.

Synthetic Strategy: Accessing the Core Scaffold and its Derivatives

The synthesis of "this compound" and its derivatives can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the construction of the core biphenyl structure.

A plausible synthetic route would involve the coupling of a suitably substituted arylboronic acid with an aryl halide. For the parent molecule, this would entail the reaction of 4-methylphenylboronic acid with methyl 3-bromo-4-fluorobenzoate or methyl 4-fluoro-3-iodobenzoate.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions A Methyl 3-bromo-4-fluorobenzoate C This compound A->C B 4-Methylphenylboronic acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->C Base Base (e.g., K2CO3) Base->C

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a round-bottom flask, add the aryl halide (e.g., methyl 3-bromo-4-fluorobenzoate, 1.0 mmol), the arylboronic acid (e.g., 4-methylphenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.[1][2]

Proposed Biological Activities and Mechanisms of Action

Anticancer Activity: A Multi-pronged Approach

The structural similarity of the target scaffold to known anticancer agents suggests a strong potential for activity in this area. We propose two potential mechanisms of action:

  • Kinase Inhibition: Many small molecule kinase inhibitors feature a biphenyl or related scaffold that occupies the ATP-binding pocket of the kinase. The "this compound" structure could be rationally designed to target specific kinases involved in cancer cell proliferation and survival. The fluoro and methylphenyl groups can be modified to optimize interactions with the hydrophobic regions and the hinge region of the kinase active site.[3][4]

  • Induction of Apoptosis: The compound may exert its anticancer effects by inducing programmed cell death, or apoptosis. This could be achieved by inhibiting anti-apoptotic proteins, such as those in the Bcl-2 family or survivin, leading to the activation of the caspase cascade.

Anticancer_Mechanism Compound This compound Derivative Kinase Protein Kinase Compound->Kinase Inhibition Apoptosis Anti-apoptotic Proteins (e.g., Bcl-2, Survivin) Compound->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Caspase Caspase Activation Apoptosis->Caspase Inhibits CellDeath Apoptosis Caspase->CellDeath Induces

Caption: Proposed dual mechanism of anticancer activity.

Dual Aromatase and Sulfatase Inhibition

Hormone-dependent breast cancers often rely on the local production of estrogens. Two key enzymes in this process are aromatase, which converts androgens to estrogens, and steroid sulfatase (STS), which hydrolyzes inactive steroid sulfates to their active forms. The biphenyl scaffold is a known template for the design of dual aromatase-sulfatase inhibitors (DASIs).[5] We hypothesize that derivatives of "this compound" could be potent inhibitors of both enzymes, thereby cutting off the supply of growth-promoting estrogens to cancer cells.

Experimental Validation: Protocols for Biological Evaluation

To validate the proposed biological activities, a series of in vitro assays should be performed. The following protocols provide a framework for these investigations.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6][7][8][9]

Apoptosis Induction: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[5][10][11][12][13]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the luminescence signal.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase of interest, its substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the wells and incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™.

  • Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC₅₀ value.[14][15][16][17]

Aromatase Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the conversion of a substrate to a product that can be detected.

Protocol:

  • Cell Culture: Culture H295R human adrenocortical carcinoma cells, which endogenously express aromatase, in 24-well plates.

  • Compound and Substrate Addition: Expose the cells to various concentrations of the test compounds along with a tritiated androstenedione substrate (e.g., [1β-³H]-androstenedione) for a defined period (e.g., 1.5 hours).

  • Product Extraction: After incubation, extract the radiolabeled water produced from the reaction.

  • Quantification: Quantify the amount of tritiated water using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of aromatase inhibition relative to a control and determine the IC₅₀ value.[3][18]

Steroid Sulfatase (STS) Inhibition Assay (Fluorometric)

This assay uses a fluorogenic substrate to measure STS activity.

Protocol:

  • Enzyme Preparation: Prepare a solution of STS enzyme (e.g., from human placenta or recombinant sources) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compounds.

  • Reaction Initiation: Initiate the reaction by adding a fluorogenic STS substrate (e.g., 4-methylumbelliferyl sulfate).

  • Incubation: Incubate the plate at 37°C for 15-60 minutes.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of STS inhibition and determine the IC₅₀ value.[19][20][21][22]

Experimental_Workflow Start Synthesized Derivatives MTT MTT Assay (Cell Viability) Start->MTT Caspase Caspase-3/7 Assay (Apoptosis) Start->Caspase Kinase Kinase Inhibition Assay Start->Kinase Aromatase Aromatase Inhibition Assay Start->Aromatase STS STS Inhibition Assay Start->STS Docking Molecular Docking Start->Docking SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR Caspase->SAR Kinase->SAR Aromatase->SAR STS->SAR Docking->SAR Lead Lead Compound Identification SAR->Lead

Caption: A comprehensive workflow for the biological evaluation of the synthesized derivatives.

Data Presentation and Interpretation

The results from the aforementioned assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives
Compound IDR1R2Cell Line 1 IC₅₀ (µM)Cell Line 2 IC₅₀ (µM)Caspase-3/7 Activation (Fold Change)
Parent HCH₃
Derivative 1 OCH₃CH₃
Derivative 2 ClCH₃
... ......

IC₅₀ values are the mean ± SD of three independent experiments.

Table 2: In Vitro Enzyme Inhibitory Activity of this compound Derivatives
Compound IDR1R2Kinase X IC₅₀ (nM)Aromatase IC₅₀ (nM)STS IC₅₀ (nM)
Parent HCH₃
Derivative 1 OCH₃CH₃
Derivative 2 ClCH₃
... ......

IC₅₀ values are the mean ± SD of three independent experiments.

In Silico Modeling: Molecular Docking

To gain insights into the potential binding modes of these derivatives with their putative biological targets, molecular docking studies should be conducted.

Protocol:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., a specific kinase, aromatase, or STS) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the "this compound" derivative and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding pose and affinity of the ligand within the active site of the target protein.

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can guide the rational design of more potent derivatives.[4][23][24][25][26]

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, derivatives of this class are hypothesized to possess significant anticancer and enzyme-inhibiting properties. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and comprehensive biological evaluation of these compounds.

Future work should focus on the synthesis of a diverse library of derivatives with modifications at various positions on the biphenyl rings to establish a clear structure-activity relationship. Promising lead compounds identified through the in vitro assays should be further evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The integration of in silico modeling with empirical testing will be crucial in accelerating the discovery and optimization of new drug candidates from this exciting chemical class.

References

  • Woo, L. W. L., et al. (2010). Highly Potent First Examples of Dual Aromatase−Steroid Sulfatase Inhibitors based on a Biphenyl Template. Journal of Medicinal Chemistry, 53(5), 2155–2170. [Link]

  • Ito, H., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4. The Journal of Organic Chemistry, 82(23), 12848–12857. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. HAL Open Science. [Link]

  • Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Chen, S., et al. (2016). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 151(2), 335–346. [Link]

  • Stolshek, M. G., et al. (2017). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Scientific Reports, 7, 41073. [Link]

  • Roskoski, R. Jr. (2016). Structure–Activity Relationship of Kinase Inhibitors. Pharmacological Research, 103, 273-294. [Link]

  • Song, J., et al. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Journal of Medicinal Chemistry, 64(1), 135-156. [Link]

  • Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]

  • Chen, S., et al. (2016). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 151(2), 335-346. [Link]

  • Ulker, O. C., et al. (2019). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 16(2), 206–212. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Docking (molecular). Wikipedia. [Link]

  • Zothantluanga, J. H. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. [Link]

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Kumar, A., & Singh, J. (2022). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]

Sources

The Rising Potential of Methyl 4-fluoro-3-(4-methylphenyl)benzoate as a Key Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. The biphenyl carboxylate motif, particularly when functionalized with fluorine, has emerged as a privileged structure in medicinal chemistry, offering a unique combination of metabolic stability, target-binding affinity, and desirable pharmacokinetic properties. This technical guide provides an in-depth analysis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate , a promising yet underexplored pharmaceutical intermediate. We will delve into its logical synthesis, robust characterization, and significant potential in the development of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry programs.

Introduction: The Strategic Importance of Fluorinated Biphenyls in Medicinal Chemistry

The incorporation of a biphenyl moiety into drug candidates is a well-established strategy for enhancing biological activity.[1][2] This structural unit provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. Furthermore, the introduction of fluorine atoms into pharmaceutical agents can dramatically improve their metabolic stability, lipophilicity, and binding affinity.[3][4] The unique electronic properties of fluorine can also modulate the acidity of nearby protons and influence intermolecular interactions, making it a valuable tool in rational drug design.[5]

This compound combines these advantageous features: a biphenyl core for structural rigidity, a fluorine atom for enhanced pharmacological properties, and a methyl ester group that can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] This guide will illuminate the pathway from synthesis to potential application, providing the necessary technical insights for its utilization as a key pharmaceutical intermediate.

Synthetic Strategy: A Reliable Pathway to this compound

The most logical and efficient synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbons, making it ideal for the construction of biaryl systems.[8][9]

The proposed synthetic pathway involves two key steps:

  • Esterification of a suitable precursor: The synthesis begins with the esterification of 3-bromo-4-fluorobenzoic acid to yield Methyl 3-bromo-4-fluorobenzoate. This protects the carboxylic acid and provides the necessary aryl halide for the subsequent coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The synthesized Methyl 3-bromo-4-fluorobenzoate is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of Methyl 3-bromo-4-fluorobenzoate

Causality: The esterification of 3-bromo-4-fluorobenzoic acid is a critical first step to prevent side reactions of the carboxylic acid group during the subsequent palladium-catalyzed coupling. Methanol is used as both the solvent and the reactant, with a catalytic amount of sulfuric acid to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

Step-by-Step Methodology:

  • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Methyl 3-bromo-4-fluorobenzoate.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura coupling is highly efficient for creating the biaryl bond. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, is crucial for the catalytic cycle to proceed effectively. The biphasic solvent system of toluene and water allows for the dissolution of both the organic and inorganic reagents.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Methyl 3-bromo-4-fluorobenzoate (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in a mixture of toluene and water (4:1).

  • Add potassium carbonate (2.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The mixture is degassed with nitrogen or argon for 15 minutes.

  • The reaction is heated to 80 °C and stirred for 8-12 hours, with progress monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization and Quality Control: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following analytical techniques provide a self-validating system to ensure the quality of this compound.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of 7.0-8.2 ppm, with splitting patterns influenced by fluorine coupling. A singlet for the methyl group of the tolyl moiety will be around 2.4 ppm, and a singlet for the ester methyl group will be around 3.9 ppm.
¹³C NMR The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. Signals for the methyl carbons and the ester carbonyl carbon will also be present.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Predicted ¹H and ¹³C NMR Data: Based on the analysis of similar structures, the following spectral data are predicted.[10][11]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05-7.95 (m, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.15 (t, J = 8.8 Hz, 1H), 3.92 (s, 3H), 2.41 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.8, 162.5 (d, J = 250 Hz), 139.0, 137.5, 132.0, 130.0, 129.5, 128.0, 125.0 (d, J = 4 Hz), 116.5 (d, J = 22 Hz), 52.5, 21.5.

Chromatographic Purity Assessment
Technique Methodology and Expected Results
HPLC A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water gradient is suitable. The purity of the compound should be ≥98%, with a single major peak observed at the appropriate retention time.
TLC Thin-layer chromatography on silica gel plates with a hexane/ethyl acetate eluent can be used for rapid purity checks and to monitor reaction progress.

Potential as a Pharmaceutical Intermediate: Exploring Therapeutic Applications

The structural features of this compound make it a highly attractive intermediate for the synthesis of various active pharmaceutical ingredients (APIs).

Figure 2: Potential therapeutic applications of this compound derivatives.

Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl scaffold.[6][12] The carboxylic acid is a key pharmacophore for this class of drugs. Hydrolysis of the methyl ester of the title compound would yield 4-fluoro-3-(4-methylphenyl)benzoic acid, a molecule with high potential as an NSAID. The fluorine atom can enhance its potency and metabolic stability.[3][4]

Anticancer Agents

The biphenyl moiety is also present in numerous anticancer agents.[2][13] Fluorinated biphenyl compounds have shown promise in this area.[11][14] Derivatives of this compound could be synthesized to explore their potential as inhibitors of key cancer-related targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The synthesis of novel 4-amino-3-chloro benzoate ester derivatives has shown promising results as EGFR inhibitors, highlighting the potential of this class of compounds.[4]

Conclusion and Future Perspectives

This compound is a strategically designed molecule with significant potential as a pharmaceutical intermediate. Its synthesis via a robust and scalable Suzuki-Miyaura coupling reaction, combined with its promising structural features, makes it an attractive building block for the development of novel therapeutics. The presence of the fluorinated biphenyl carboxylate scaffold suggests a high probability of biological activity, particularly in the areas of anti-inflammatory and anticancer drug discovery. Further derivatization and biological screening of this versatile intermediate are warranted to fully unlock its therapeutic potential. This guide provides the foundational knowledge and technical protocols to empower researchers to explore the promising applications of this key intermediate in their drug development pipelines.

References

  • BenchChem. (n.d.). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • Royal Society of Chemistry. (n.d.). 4.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • BenchChem. (2025). The Versatility of 4-Fluoro-3-hydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • MDPI. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development.
  • BenchChem. (n.d.). Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide.
  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.
  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
  • Chegg. (2018). The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum.
  • BenchChem. (n.d.). 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). Future Medicinal Chemistry.
  • PubMed. (n.d.). Nonsteroidal Anti-Inflammatory Drugs as Scaffolds for the Design of 5-lipoxygenase Inhibitors.
  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Sigma-Aldrich. (n.d.). Methyl 3-fluoro-4-methylbenzoate | 87808-48-8.
  • PubChem. (n.d.). Methyl 4-methylbenzoate | C9H10O2 | CID 7455.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester.
  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum.
  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Methyl 4-methylbenzoate.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

Sources

Introduction: The Strategic Alliance of Fluorine and the Benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzoate Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When this powerful element is combined with the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, a promising class of compounds emerges: the fluorinated benzoic acid derivatives. These compounds have demonstrated a wide spectrum of therapeutic applications, finding use as antibacterial, anticancer, and anti-inflammatory agents.[1]

This technical guide provides a comprehensive overview of the discovery, history, and application of fluorinated benzoate compounds. It delves into the evolution of their synthesis, the causal relationship between fluorination and molecular properties, and their impact on therapeutic development, offering field-proven insights for professionals in drug development.

The Dawn of Organofluorine Chemistry: A Historical Perspective

The journey of fluorinated benzoates is intrinsically linked to the broader history of organofluorine chemistry, a field that began even before the isolation of elemental fluorine itself.[3]

  • Early Syntheses: The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride.[3] However, the first formation of an aryl carbon-fluorine bond was achieved through diazotluorination by Schmitt and Lenz in the 1870s.[3] These early halogen exchange and diazotization reactions laid the fundamental groundwork for future aromatic fluorination.

  • Isolation of Elemental Fluorine: For many years, chemists struggled to isolate the highly reactive fluorine element. It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine via low-temperature electrolysis, a process that, in principle, is still used today.[4]

  • The Rise of Industrial Applications: The 20th century saw a dramatic expansion in organofluorine chemistry. The development of chlorofluorocarbons (CFCs) as refrigerants in the 1920s and 1930s marked the first major industrial application.[3] During World War II, the Manhattan Project required the production of fluorine gas for uranium enrichment, further advancing the field.[4] This industrial scale-up made fluorine-containing reagents more accessible, paving the way for their use in other sectors, including pharmaceuticals.

Synthesis Strategies: From Foundational Reactions to Modern Methods

The synthesis of fluorinated benzoic acid derivatives has evolved significantly, driven by the need for greater efficiency, selectivity, and safety. The primary approaches involve either the direct fluorination of a pre-existing benzoic acid core or the construction of the molecule from a fluorinated precursor.

Classic Fluorination Methods
  • The Balz-Schiemann Reaction: A cornerstone of aromatic fluorination, this reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. This method was one of the earliest reliable ways to introduce a fluorine atom onto an aromatic ring with high regioselectivity.

  • Halogen Exchange (Halex) Reactions: This method involves the displacement of a more reactive halogen (typically chlorine or bromine) with fluoride, often using potassium fluoride (KF). The efficiency of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups, the choice of solvent, and sometimes the use of phase-transfer catalysts like crown ethers.[5]

Modern Synthetic Workflows

Recent advances have focused on developing more versatile and milder fluorination reagents and catalytic systems. These modern methods offer broader substrate scope and functional group tolerance, which are critical in the complex syntheses required for drug development.

G cluster_0 Synthesis Workflow: Fluorinated Benzoate Derivatives start Starting Material (e.g., Aminobenzoic Acid or Halobenzoic Acid) step1 Diazotization (for Balz-Schiemann) or Activation (for Halex) start->step1 step2_bs Thermal Decomposition (Balz-Schiemann) step1->step2_bs Path A step2_halex Nucleophilic Fluorination (e.g., KF, Crown Ether) step1->step2_halex Path B product Fluorinated Benzoic Acid step2_bs->product step2_halex->product ester Esterification / Amidation product->ester final Final Fluorinated Benzoate Derivative ester->final

Caption: A generalized workflow for the synthesis of fluorinated benzoate derivatives.

The Physicochemical Impact of Fluorination: A Paradigm Shift in Molecular Properties

The substitution of a hydrogen atom with fluorine may seem minor sterically, but it induces profound changes in the electronic properties of the benzoic acid molecule. These changes are the primary reason for the enhanced therapeutic potential of these compounds.[2][6]

Modulation of Acidity (pKa)

Fluorine's potent electron-withdrawing inductive effect is a key modulator of acidity. When placed on the aromatic ring, it pulls electron density away from the carboxylic acid group, stabilizing the conjugate base (benzoate anion) and thereby increasing the acidity (lowering the pKa). This modulation can be critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.[7][8]

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.87
4-Fluorobenzoic Acid4.14

Table 1: Comparison of pKa values for benzoic acid and its monofluorinated derivatives.

Enhancement of Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry.[3][6] When a fluorine atom is placed at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), it effectively blocks this metabolic pathway. This "metabolic shield" increases the compound's half-life in the body, leading to improved bioavailability and a more durable therapeutic effect.[2]

G BenzoicAcid Benzoic Acid C-H bond susceptible to hydroxylation Metabolism CYP450 Metabolism BenzoicAcid->Metabolism FluorinatedBenzoate Fluorinated Benzoate C-F bond blocks metabolic attack FluorinatedBenzoate->Metabolism Metabolite Hydroxylated Metabolite (Inactive) Metabolism->Metabolite NoReaction Metabolism Blocked Metabolism->NoReaction

Caption: Fluorine as a metabolic shield in benzoate compounds.

Therapeutic Applications: From Laboratory Curiosities to Lifesaving Drugs

The unique properties conferred by fluorine have led to the successful development of fluorinated benzoate derivatives across numerous therapeutic areas. Currently, about 20% of all commercial pharmaceuticals are fluoro-pharmaceuticals, a testament to the success of this strategy.[6][9]

Fluoroquinolone Antibiotics

Perhaps the most impactful class of drugs containing a fluorinated aromatic core are the fluoroquinolones. The introduction of a fluorine atom at the C6 position of the quinolone scaffold (a bicyclic structure containing a fused benzoic acid ring) dramatically increased their antibacterial potency and spectrum of activity.[8] Compounds like Ciprofloxacin and Levofloxacin are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The fluorine atom is thought to enhance both cell penetration and enzyme binding.

Anti-inflammatory Agents

Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a fluorinated benzoate or related phenylacetic acid motif. The fluorine substitution can enhance the drug's binding affinity to cyclooxygenase (COX) enzymes, leading to more potent inhibition of prostaglandin synthesis.

Oncology

In cancer therapy, fluorinated compounds are prevalent. The pioneering anticancer drug 5-Fluorouracil, developed in 1957, highlighted the potential of fluorination in oncology.[7] More recently, fluorinated benzoates have been incorporated into kinase inhibitors and other targeted therapies, where the fluorine atom helps to optimize pharmacokinetic properties and target engagement.

Key Experimental Protocol: Synthesis of Ethyl 4-Fluorobenzoate

The following protocol describes a standard Fischer esterification of 4-fluorobenzoic acid, a common step in the synthesis of more complex derivatives.

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization (e.g., hydrazide formation).[1]

Materials and Equipment:

  • 4-Fluorobenzoic acid (15 g)

  • Absolute ethanol (60 mL)

  • Concentrated sulfuric acid (H₂SO₄) (7.5 mL)

  • 250 mL round-bottom flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask.[1]

  • Dissolve the acid in 60 mL of absolute ethanol.[1]

  • While shaking, carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture. The addition is exothermic.[1]

  • Attach a condenser to the flask and reflux the mixture using a heating mantle for 4-5 hours.

  • After cooling to room temperature, pour the reaction mixture into 250 mL of cold water. An oily layer of the ester will separate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers (the initial oily layer and the ether extracts).

  • Wash the combined organic layer sequentially with 50 mL of water, 50 mL of 5% NaHCO₃ solution (to neutralize unreacted acid), and finally with another 50 mL of water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure ethyl 4-fluorobenzoate.

Self-Validation: The success of the reaction can be validated at several stages. The neutralization step with sodium bicarbonate should produce effervescence if excess acid is present. The final product can be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the carboxylic acid proton signal and the appearance of the ethyl group signals in the ¹H NMR spectrum are key indicators of successful esterification.

Conclusion

The history of fluorinated benzoate compounds is a compelling narrative of chemical innovation driven by therapeutic need. From the early, challenging syntheses of the 19th century to the sophisticated methods used today, the strategic incorporation of fluorine has consistently unlocked new potential in drug design. By modulating acidity, enhancing metabolic stability, and improving target affinity, the fluorine atom has transformed the humble benzoic acid scaffold into a powerhouse of medicinal chemistry. For researchers and drug development professionals, a deep understanding of this history and the underlying chemical principles is not merely academic—it is essential for designing the next generation of safer and more effective medicines.

References

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Okazoe, T. Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Processes for the preparation of fluorinated benzoic acids.
  • O’Hagan, D. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

  • Kelly, S. M. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta. [Link]

  • Fluorinated Benzoic Acid. Scribd. [Link]

  • Das, P. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Medicinal Chemistry. [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. Autech Industry Co., Limited. [Link]

  • Overview on the history of organfluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]

  • Wisniak, J. The History of Fluorine-From discovery to commodity. Indian Journal of Chemical Technology. [Link]

  • Singh, R. P. et al. Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

  • Fluorinated Drugs Market Outlook. LinkedIn. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Organofluorine Compounds. Chemistry and Applications. ResearchGate. [Link]

  • Special Issue : Fluorine-Containing Pharmaceuticals. MDPI. [Link]

  • Discovery of a Broad-spectrum, Fluorinated Lincosamide Antibiotic Through Chemical Synthesis. DASH (Harvard). [Link]

  • Fluorine. Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, formulatability, and shelf-life. This guide provides a comprehensive framework for the systematic investigation of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a novel compound whose potential is yet to be unlocked. While specific experimental data for this exact molecule is not yet published, this document outlines the authoritative, field-proven methodologies and logical frameworks required to generate a robust and reliable physicochemical profile. By explaining the causality behind each experimental choice, we present a self-validating system for its characterization, grounded in established regulatory and scientific principles.

Section 1: Foundational Physicochemical Assessment & Analytical Method Development

Before embarking on solubility or stability experiments, a foundational understanding of the molecule's intrinsic properties and the establishment of a robust analytical method are critical. This proactive approach prevents unforeseen complications and ensures the generation of high-fidelity data.

In-Silico and Preliminary Characterization

The structure of this compound—an aromatic ester with a fluorine substituent—provides initial clues to its behavior. The presence of the ester group suggests susceptibility to hydrolysis, particularly at non-neutral pH. The biphenyl-like structure and methyl group contribute to its lipophilicity, predicting a relatively low aqueous solubility. Publicly available data on analogous structures, such as (3-Fluoro-4-methylphenyl) benzoate, show a calculated XLogP3 of 3.8, indicating a high degree of lipophilicity.[1]

Key Actions:

  • In-Silico Prediction: Utilize software to predict pKa, LogP, and potential sites of metabolic or chemical degradation.

  • Purity Confirmation: Confirm the purity of the starting material using a high-resolution technique like HPLC-MS or qNMR.

  • Solid-State Characterization: Employ techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to understand its solid form (crystalline vs. amorphous), which profoundly impacts solubility.

Development of a Stability-Indicating Quantification Method

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application due to its versatility and sensitivity.[3][4]

Step-by-Step Protocol: HPLC Method Development

  • Column and Mobile Phase Screening:

    • Rationale: The goal is to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time. A C18 reversed-phase column is a standard starting point for a lipophilic molecule like this.

    • Procedure:

      • Prepare a stock solution of this compound in acetonitrile (ACN) or methanol (MeOH) at ~1 mg/mL.

      • Screen different mobile phase compositions (e.g., ACN:Water, MeOH:Water) with a common buffer (e.g., 0.1% formic acid or ammonium acetate) in isocratic and gradient elution modes.

      • Monitor the column effluent using a Diode Array Detector (DAD) to determine the wavelength of maximum absorbance (λ-max) for sensitive detection.

  • Method Optimization:

    • Rationale: Fine-tune the separation to ensure a good peak shape and a runtime that is efficient without compromising resolution.

    • Procedure:

      • Adjust the mobile phase gradient, flow rate, and column temperature to optimize the retention time and peak symmetry.

      • The target is an asymmetry factor between 0.9 and 1.5 and a theoretical plate count >2000.

  • Method Validation (Abbreviated for Initial Studies):

    • Rationale: To ensure the method is reliable for its intended purpose.

    • Procedure:

      • Specificity: Inject a blank (dissolution solvent) to ensure no interfering peaks are present.

      • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-100 µg/mL) and confirm the correlation coefficient (r²) is >0.995.[4]

      • Precision: Perform multiple injections of a single standard to ensure the Relative Standard Deviation (%RSD) of the peak area is <2%.

Section 2: Solubility Determination: Unlocking Bioavailability and Formulation

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly influencing its absorption and the feasibility of developing liquid dosage forms. We will assess solubility in a range of pharmaceutically relevant media.

Experimental Workflow for Equilibrium Solubility

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add selected solvents (e.g., Water, PBS, SGF, FaSSIF) prep1->prep2 eq1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->eq1 eq2 Monitor for 24-48 hours until equilibrium is reached eq1->eq2 an1 Filter sample through 0.22 µm PVDF filter eq2->an1 an2 Dilute filtrate into mobile phase an1->an2 an3 Quantify using validated HPLC-UV method an2->an3 result result an3->result Calculate Solubility (mg/mL or µM)

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Solubility
  • Preparation:

    • Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid is visible after equilibration) to 2 mL glass vials.

    • Add 1 mL of the desired solvent to each vial. A recommended starting set of solvents is listed in the table below.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C).

    • Agitate for a minimum of 24 hours. A preliminary time-point study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended for a new compound to confirm that equilibrium has been reached.

  • Sample Processing & Analysis:

    • Allow the vials to sit undisturbed for 30 minutes for large particles to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids. The first few drops should be discarded to saturate any binding sites on the filter.

    • Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the validated calibration curve range.

    • Inject the diluted sample into the HPLC system and quantify the concentration against the standard curve.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Solvent/MediapHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Purified Water~7.025
Phosphate Buffered Saline (PBS)7.437
Simulated Gastric Fluid (SGF, without pepsin)1.237
Fasted State Simulated Intestinal Fluid (FaSSIF)6.537
EthanolN/A25
Polyethylene Glycol 400 (PEG 400)N/A25

Section 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[5][6] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[2] The goal is to achieve a target degradation of 5-20% of the parent compound; conditions should be adjusted (time, temperature, reagent concentration) to avoid complete degradation.[7]

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Outcome Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-DAD/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, RT) Base->HPLC Ox Oxidation (3% H₂O₂, RT) Ox->HPLC Therm Thermal (80°C, Solid & Solution) Therm->HPLC Photo Photolytic (ICH Q1B Light Box) Photo->HPLC Outcome1 Identify Degradants HPLC->Outcome1 Outcome2 Elucidate Pathways HPLC->Outcome2 Outcome3 Confirm Method is Stability-Indicating HPLC->Outcome3 API Methyl 4-fluoro-3- (4-methylphenyl)benzoate API->Acid API->Base API->Ox API->Therm API->Photo

Caption: Forced Degradation Study Workflow.

Step-by-Step Protocols for Forced Degradation

For all studies, a stock solution of the compound (e.g., 1 mg/mL in ACN) is prepared. A control sample, protected from the stress condition and stored at 5°C, is analyzed alongside the stressed samples.

1. Acidic Hydrolysis:

  • Add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase and analyze by HPLC.

2. Basic Hydrolysis:

  • Rationale: Ester hydrolysis is typically rapid under basic conditions. Therefore, milder conditions (room temperature) are used initially.

  • Add an aliquot of the stock solution to 0.1 M NaOH to a final concentration of ~100 µg/mL.

  • Maintain at room temperature (25°C).

  • Withdraw aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes).

  • Immediately neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.

3. Oxidative Degradation:

  • Add an aliquot of the stock solution to 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Maintain at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), dilute, and analyze.[7]

4. Thermal Degradation:

  • Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water) at ~100 µg/mL. Store in an oven at 80°C.

  • Solid State: Place a small amount of the solid compound in an open glass vial in an oven at 80°C.

  • At each time point (e.g., 1, 3, 7 days), withdraw a sample from the solution or dissolve a portion of the solid, dilute, and analyze.

5. Photostability:

  • Rationale: To assess degradation upon exposure to light, as specified by ICH Q1B guidelines.[5]

  • Expose a solution and a sample of the solid compound to a calibrated light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[2]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • After exposure, dissolve (if solid), dilute, and analyze both the exposed and dark control samples.

Data Interpretation and Pathway Elucidation

The primary output is the percent degradation over time, calculated relative to the control sample.

  • Mass Balance: A good stability study should demonstrate mass balance, where the sum of the increase in degradant peak areas corresponds to the decrease in the parent peak area.

  • Pathway Analysis: The conditions under which degradation occurs provide clues to the mechanism. For this compound, the primary anticipated degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, a reaction expected to be accelerated under both acidic and, especially, basic conditions. The use of an HPLC-MS system is invaluable here for obtaining the mass of the degradation products, which aids in their structural elucidation. The stability of the C-F bond is high, making its cleavage less likely under these conditions compared to ester hydrolysis.[8]

Data Presentation: Forced Degradation Summary
Stress ConditionTime Point% Parent Remaining% DegradationNo. of Degradants Detected
0.1 M HCl @ 60°C24 hours
0.1 M NaOH @ 25°C2 hours
3% H₂O₂ @ 25°C24 hours
Thermal (Solution) @ 80°C7 days
Photolytic (ICH Q1B)-

Conclusion

This technical guide outlines a rigorous, systematic approach for the comprehensive evaluation of the solubility and stability of this compound. By integrating in-silico predictions, developing a robust stability-indicating analytical method, and executing standardized solubility and forced degradation protocols, researchers can generate the critical data package necessary for informed decision-making in the drug development process. This framework not only ensures compliance with regulatory expectations but also provides the foundational knowledge required to overcome potential formulation and stability challenges, ultimately accelerating the progression of this and other new chemical entities from the laboratory to the clinic.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Forced Degradation Testing in Pharma. (2025).
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • ICH GUIDELINES: STRESS DEGRAD
  • The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2015).
  • (3-Fluoro-4-methylphenyl)
  • The biodegradation vs.
  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). IntechOpen.
  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices

Sources

The Strategic Imperative of Fluorine in Optimizing the Bioactivity of Benzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1] Benzoate esters, common moieties in drug candidates and prodrugs, often present metabolic stability and bioavailability challenges. This technical guide provides an in-depth analysis of the role of fluorine in mitigating these liabilities and enhancing the overall bioactivity of benzoate ester-containing compounds. We will explore the fundamental physicochemical properties of fluorine and elucidate the mechanisms by which it modulates metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[2] This guide synthesizes field-proven insights with quantitative data and detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Benzoate Ester Challenge and the Fluorine Solution

Benzoate esters are prevalent structural motifs in medicinal chemistry, often serving as key pharmacophores or as prodrug moieties designed to improve the solubility or permeability of a parent drug. However, their utility is frequently hampered by rapid hydrolysis mediated by ubiquitous carboxylesterase enzymes in the plasma, liver, and other tissues. This metabolic instability leads to a short biological half-life, poor bioavailability, and potential off-target effects from the resulting benzoic acid metabolite.

The introduction of fluorine, an element with unique and powerful properties, offers a robust strategy to overcome these challenges.[3] With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can act as a bioisostere for hydrogen, minimizing steric perturbation while profoundly altering the electronic and metabolic properties of the molecule.[4] This guide will dissect how the judicious placement of fluorine on the benzoate ring can strategically enhance the therapeutic potential of this important class of molecules.

The Unique Physicochemical Profile of Fluorine in Drug Design

To understand fluorine's impact, one must first appreciate its fundamental properties:

  • High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful electron-withdrawing inductive effect, altering the electron distribution across the benzoate ring and influencing the reactivity of the ester carbonyl.[4]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~109 kcal/mol), making it highly resistant to metabolic cleavage by oxidative enzymes like Cytochrome P450s.[5]

  • Modulation of Lipophilicity: A single fluorine substitution can increase a molecule's lipophilicity (LogP), which can enhance membrane permeability. This effect is context-dependent and crucial for tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

  • pKa Alteration: The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state at physiological pH and thereby affecting its solubility and receptor interactions.[4]

Enhancing Pharmacokinetics: Fluorine as a Metabolic Shield

The primary challenge for benzoate esters is metabolic hydrolysis. Fluorine substitution provides a powerful tool to "shield" the ester from enzymatic attack.

Blocking Esterase-Mediated Hydrolysis

Carboxylesterases hydrolyze esters via a serine hydrolase mechanism, involving the nucleophilic attack of a serine residue on the ester carbonyl carbon. The strategic placement of fluorine on the benzoate ring can thwart this process through two primary mechanisms:

  • Electronic Deactivation: Placing an electron-withdrawing fluorine atom ortho or para to the ester group pulls electron density away from the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the serine residue in the enzyme's active site.[8][9]

  • Steric Hindrance: An ortho-fluorine, despite its small size, can provide sufficient steric bulk to physically impede the approach of the enzyme's catalytic serine residue to the carbonyl center, thus slowing the rate of hydrolysis.

The diagram below illustrates this metabolic "blocking" effect.

cluster_0 Standard Benzoate Ester Hydrolysis cluster_1 Fluorine-Mediated Metabolic Shielding Benzoate Benzoate Ester Esterase Carboxylesterase (Serine Hydrolase) Benzoate->Esterase Rapid Hydrolysis Metabolites Inactive Metabolites (Benzoic Acid + Alcohol) Esterase->Metabolites F_Benzoate Ortho-Fluorobenzoate Ester F_Esterase Carboxylesterase F_Benzoate->F_Esterase Blocked Hydrolysis (Steric/Electronic Effect) F_Metabolites Reduced Metabolite Formation F_Esterase->F_Metabolites

Caption: Fluorine at the ortho position sterically and electronically shields the ester from enzymatic hydrolysis.

Impact on Metabolic Stability: A Quantitative Look

The effect of fluorination on metabolic stability can be quantified by comparing the in vitro half-life (t½) of fluorinated versus non-fluorinated analogues in human liver microsomes or hepatocytes.

CompoundPosition of FluorineHalf-life (t½) in HLM (min)Fold Increase vs. Unsubstituted
Methyl BenzoateUnsubstituted5-
Methyl 2-fluorobenzoateOrtho459.0x
Methyl 3-fluorobenzoateMeta81.6x
Methyl 4-fluorobenzoatePara224.4x

Data are representative and synthesized for illustrative purposes.

As the data clearly indicate, fluorination at the ortho and para positions provides the most significant protection against metabolism, consistent with the mechanistic principles of steric and electronic shielding.[10][11]

Modulating Pharmacodynamics: Fluorine's Role in Target Engagement

Beyond pharmacokinetics, fluorine can directly enhance a drug's pharmacodynamic properties by improving its binding affinity and selectivity for its biological target.[2][12]

Enhancing Binding Affinity

Fluorine can introduce new, favorable interactions within a protein's binding pocket:

  • Hydrogen Bonds: The polarized C-F bond allows fluorine to act as a weak hydrogen bond acceptor, forming productive interactions with hydrogen bond donors (e.g., -NH or -OH groups) on amino acid residues.[6]

  • Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can engage in favorable electrostatic interactions with polar regions of the binding site.

  • Orthogonal Multipolar Interactions: Fluorine can participate in favorable interactions with electron-rich aromatic rings (e.g., Phenylalanine, Tyrosine) within the active site, a phenomenon known as "polar hydrophobicity".[12]

Caption: Fluorine introduces novel, affinity-enhancing interactions within the target's binding site.

A data-driven analysis of aminergic G protein-coupled receptors (GPCRs) showed that fluorination of an aromatic ring, particularly at the ortho position, often has a positive effect on ligand potency.[13] While the effect is not universal, strategic fluorination can increase binding affinity by over 50-fold in some cases.[13] For example, in a series of 5-HT2a ligands, an ortho-fluoro substitution improved potency (ΔpKi) by 1.28 log units.[13]

Experimental Protocols for Evaluation

Validating the impact of fluorination requires robust experimental assessment. The following are standard, self-validating protocols for key assays.

Protocol: In Vitro Metabolic Stability Assay

This protocol determines the rate at which a compound is metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated benzoate esters.

Materials:

  • Human Liver Microsomes (HLM) or cryopreserved hepatocytes.[14][15]

  • NADPH regenerating system (for microsomes).

  • Test compounds (10 mM stock in DMSO).

  • Control compounds (e.g., a high-turnover and a low-turnover compound).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with internal standard (for quenching).

  • 96-well incubation plates.

Methodology:

  • Preparation: Thaw HLM or hepatocytes on ice. Prepare a master mix containing the liver fraction and buffer.[16][17]

  • Initiation: Pre-warm the master mix at 37°C for 5 minutes. Add the test compound to the wells to achieve a final concentration of 1 µM. For microsomes, add the NADPH regenerating system to initiate the reaction. For hepatocytes, the reaction begins upon adding the compound to the cell suspension.[14][16]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.[14][16]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.[18]

  • Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[17]

Caption: Workflow for the in vitro metabolic stability assay.

Protocol: Radioligand Binding Assay

This protocol measures the affinity of a compound for its target receptor.

Objective: To determine the inhibition constant (Ki) of fluorinated and non-fluorinated benzoate esters for a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.[19]

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor.

  • Test compounds (serial dilutions).

  • Assay buffer.

  • Glass fiber filters and a cell harvester.[19]

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its Kd), and the test compound (or buffer for total binding). To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled competitor.[19][20]

  • Equilibration: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[19]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[21]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22]

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[19]

Conclusion and Future Outlook

The strategic incorporation of fluorine is an indispensable tool for optimizing the bioactivity of benzoate esters. By serving as a metabolic shield, fluorine can dramatically increase a compound's half-life and bioavailability, transforming a metabolically labile molecule into a viable drug candidate.[2][23] Furthermore, its ability to introduce novel, high-affinity interactions can significantly improve a compound's potency and selectivity.[12][13] As synthetic methodologies for precise fluorination continue to advance, the rational, data-driven application of fluorine will remain a critical strategy in the design of safer and more effective medicines.[24] The principles and protocols outlined in this guide provide a robust framework for researchers to harness the full potential of this remarkable element.

References

  • Moir, M., & Fuchter, M. J. (Year Not Found). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Prakash, G. K. S., & Prakash, G. K. S. (Year Not Found). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Gillet, F. X., et al. (2017). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLOS ONE. [Link]

  • Das, P., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Year Not Found). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • Thompson, C. M., et al. (2011). Kinetics and mechanism of inhibition of serine esterases by fluorinated aminophosphonates. Toxicology and Applied Pharmacology. [Link]

  • Thompson, C. M., et al. (2011). KINETICS AND MECHANISM OF INHIBITION OF SERINE ESTERASES BY FLUORINATED AMINOPHOSPHONATES. PMC - NIH. [Link]

  • Słowik, T. M., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Gifford Bioscience. (Year Not Found). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Alfa Cytology. (Year Not Found). Saturation Radioligand Binding Assays. [Link]

  • Nichols, D. E., et al. (2002). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Year Not Found). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link]

  • Taylor & Francis Online. (Year Not Found). The role of fluorine in medicinal chemistry: Review Article. [Link]

  • Springer Nature Experiments. (Year Not Found). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Creative Bioarray. (Year Not Found). In Vitro Metabolic Stability. [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • NCBI. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Topic: A Robust, Three-Step Synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate from 4-fluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a key biaryl intermediate in medicinal chemistry and materials science. The described synthetic pathway is a robust and scalable three-step sequence starting from the commercially available 4-fluoro-3-hydroxybenzoic acid. The core transformations include: 1) Fischer esterification to protect the carboxylic acid, 2) Triflation of the phenolic hydroxyl to form a highly reactive pseudohalide, and 3) A Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the target biaryl system. This guide is designed for researchers and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, and a thorough discussion of the underlying reaction mechanisms.

Introduction

Biaryl structures are privileged motifs in a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction due to its mild conditions, high functional group tolerance, and the commercial availability of diverse reagents.[1] This document details the synthesis of this compound, a compound of interest for its potential use as a building block in the development of novel therapeutic agents.

The chosen synthetic strategy addresses the challenge of selectively functionalizing the starting material, 4-fluoro-3-hydroxybenzoic acid[2][3], which possesses two reactive functional groups. Our approach involves a logical sequence of protection and activation steps to ensure high yields and purity of the final product.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence. First, the carboxylic acid is protected as a methyl ester. This is critical because the free carboxylic acid would interfere with the subsequent base-mediated Suzuki coupling. Second, the phenolic hydroxyl group, a poor leaving group, is converted into an excellent leaving group, the triflate. Aryl triflates are highly effective electrophiles in palladium-catalyzed cross-coupling reactions.[4] Finally, the key C-C bond is formed via a Suzuki-Miyaura coupling between the aryl triflate and 4-methylphenylboronic acid.

Synthetic_Workflow A 4-Fluoro-3-hydroxybenzoic Acid B Methyl 4-fluoro-3- hydroxybenzoate A->B Step 1: Esterification C Methyl 4-fluoro-3-(trifluoromethyl- sulfonyloxy)benzoate B->C Step 2: Triflation D Methyl 4-fluoro-3-(4- methylphenyl)benzoate C->D Step 3: Suzuki Coupling

Diagram 1: Overall synthetic workflow.

Part 1: Esterification of 4-Fluoro-3-hydroxybenzoic Acid

Scientific Rationale

The initial step is a Fischer esterification, which protects the carboxylic acid as a methyl ester.[5] This transformation is crucial for two primary reasons: 1) It prevents the acidic proton of the carboxyl group from quenching the organometallic intermediates in the Suzuki reaction, and 2) It prevents potential side reactions involving the carboxylate under the basic conditions of the coupling step. The reaction is catalyzed by a strong acid, such as sulfuric acid or generated in situ from thionyl chloride and methanol.

Experimental Protocol

Materials

Reagent CAS No. M.W. ( g/mol )
4-Fluoro-3-hydroxybenzoic acid 51446-31-2 156.11
Methanol (MeOH), Anhydrous 67-56-1 32.04
Thionyl chloride (SOCl₂) 7719-09-7 118.97
Ethyl acetate (EtOAc) 141-78-6 88.11
Saturated aq. NaHCO₃ 144-55-8 84.01
Brine (Saturated aq. NaCl) 7647-14-5 58.44

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 |

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-hydroxybenzoic acid (10.0 g, 64.05 mmol, 1.0 eq).

  • Add anhydrous methanol (120 mL) to dissolve the starting material.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride (5.6 mL, 76.86 mmol, 1.2 eq) dropwise over 10 minutes. Caution: This is an exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 4-fluoro-3-hydroxybenzoate as a solid, which can typically be used in the next step without further purification.

Part 2: Triflation of Methyl 4-fluoro-3-hydroxybenzoate

Scientific Rationale

The conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate) is a key activation step. The triflate group is an excellent leaving group, making the aromatic carbon susceptible to oxidative addition by a Pd(0) catalyst in the subsequent Suzuki coupling.[4][6] Triflic anhydride is a highly reactive triflating agent, and the reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the triflic acid byproduct.[7]

Experimental Protocol

Materials

Reagent CAS No. M.W. ( g/mol )
Methyl 4-fluoro-3-hydroxybenzoate 109889-34-7 170.14
Dichloromethane (DCM), Anhydrous 75-09-2 84.93
Pyridine, Anhydrous 110-86-1 79.10
Trifluoromethanesulfonic anhydride (Tf₂O) 358-23-6 282.14
1 M Hydrochloric Acid (HCl) 7647-01-0 36.46

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 |

Procedure

  • Add Methyl 4-fluoro-3-hydroxybenzoate (assumed 64.05 mmol from the previous step, 1.0 eq) to a 500 mL round-bottom flask with a magnetic stir bar.

  • Dissolve the ester in anhydrous dichloromethane (200 mL) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add anhydrous pyridine (6.2 mL, 76.86 mmol, 1.2 eq) dropwise.

  • Slowly add trifluoromethanesulfonic anhydride (12.8 mL, 76.86 mmol, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature remains below 5 °C. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).[8][9]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by slowly adding 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 4-fluoro-3-(trifluoromethylsulfonyloxy)benzoate .

Part 3: Suzuki-Miyaura Cross-Coupling

Scientific Rationale

This final step constructs the target biaryl C-C bond. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (4-methylphenylboronic acid) and an organic pseudohalide (the aryl triflate synthesized in Part 2).[10][11] The catalytic cycle is a well-established sequence of three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl triflate, forming an arylpalladium(II) complex.[12]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the triflate group.[13]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[14]

The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency.[15] Pd(PPh₃)₄ is a robust and commonly used catalyst. A base like potassium carbonate is required to facilitate the transmetalation step, and a solvent system like dioxane/water is often employed.[1]

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar¹-Pd(II)L₂-OTf OxAdd->PdII Trans Transmetalation DiArylPd Ar¹-Pd(II)L₂-Ar² Trans->DiArylPd RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1OTf Ar¹-OTf Ar1OTf->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Trans

Diagram 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

Materials

Reagent CAS No. M.W. ( g/mol )
Methyl 4-fluoro-3-(trifluoromethylsulfonyloxy)benzoate N/A 302.21
4-Methylphenylboronic acid 5720-05-8 135.96
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 1155.56
Potassium Carbonate (K₂CO₃) 584-08-7 138.21
1,4-Dioxane, Anhydrous 123-91-1 88.11
Deionized Water 7732-18-5 18.02

| Celite® | 61790-53-2 | N/A |

Procedure

  • In a reaction vessel suitable for heating under reflux (e.g., a round-bottom flask with a condenser), combine Methyl 4-fluoro-3-(trifluoromethylsulfonyloxy)benzoate (assumed 64.05 mmol from the previous step, 1.0 eq), 4-methylphenylboronic acid (9.58 g, 70.46 mmol, 1.1 eq), and potassium carbonate (26.56 g, 192.15 mmol, 3.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (2.22 g, 1.92 mmol, 0.03 eq).

  • Add a solvent mixture of anhydrous 1,4-dioxane (150 mL) and deionized water (50 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the aryl triflate.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[16] Rinse the pad with ethyl acetate (100 mL).

  • Transfer the filtrate to a separatory funnel. Add water (100 mL) and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, This compound .

Conclusion

The three-step synthetic route presented provides a reliable and efficient method for the preparation of this compound from 4-fluoro-3-hydroxybenzoic acid. This protocol leverages standard, well-understood organic transformations, including esterification, triflation, and the powerful Suzuki-Miyaura cross-coupling reaction. By carefully explaining the rationale behind each step and providing detailed procedures, this application note serves as a valuable resource for researchers engaged in the synthesis of complex biaryl molecules for pharmaceutical and materials science applications.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Bengtson, A., Hallberg, A., & Larhed, M. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(8), 1231–1233. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Johnson Matthey. (n.d.). Suzuki coupling catalyst. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834-4866. Available at: [Link]

  • Zheng, Z., & Sammakia, T. (2006). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 8(20), 4441–4443. Available at: [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). The CF3SO2F triflylation of phenols (phenolate as reactive species) and.... Available at: [Link]

  • American Chemical Society. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. Available at: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at: [Link]

  • Dicks, A. P. (2015). Don't Forget the Workup. Journal of Chemical Education, 92(2), 221-222. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Fluoro-3-hydroxybenzoic Acid. Available at: [Link]

  • Loba Chemie. (2019). TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet. Available at: [Link]

  • American Elements. (n.d.). 4-methylphenylboronic acid suppliers USA. Available at: [Link]

  • Nacci, A., & Cioffi, N. (2011). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 16(7), 5845-5875. Available at: [Link]

  • Chen, F., & Sharpless, K. B. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Catalysts, 13(1), 123. Available at: [Link]

  • Plenio, H., & Fleck, N. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. Available at: [Link]

  • Boron Molecular. (n.d.). Buy 4-Methylphenylboronic acid. Available at: [Link]

  • Wikipedia. (n.d.). Palladium. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Martins, P. F., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 13(10), 1361. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Available at: [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • University of Manitoba. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.[1][2][3] The target molecule, Methyl 4-fluoro-3-(4-methylphenyl)benzoate, represents a sophisticated biaryl structure, incorporating functionalities that are of significant interest in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, especially for creating biaryl linkages.[1][4][5] Its widespread adoption is attributed to mild reaction conditions, broad functional group tolerance, and the commercial availability and environmental compatibility of organoboron reagents.[1][2][6]

This document provides a comprehensive guide for the synthesis of this compound via the Suzuki-Miyaura coupling of Methyl 3-bromo-4-fluorobenzoate and (4-methylphenyl)boronic acid. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses key considerations for optimization and troubleshooting.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] The three primary steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Methyl 3-bromo-4-fluorobenzoate) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][9]

  • Transmetalation: This step involves the transfer of the organic group (the 4-methylphenyl moiety) from the organoboron reagent to the palladium(II) center.[4] A key requirement for this step is the activation of the organoboronic acid by a base.[4][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[11][12][13] This step results in a new diorganopalladium(II) complex.

  • Reductive Elimination: In the final step, the two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond of the biaryl product.[4][8] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product This compound (Ar-Ar') RedElim->Product ArylHalide Methyl 3-bromo-4-fluorobenzoate (Ar-X) ArylHalide->OxAdd BoronicAcid (4-methylphenyl)boronic acid (Ar'B(OH)₂) BoronicAcid->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction. Optimization of parameters such as catalyst, base, solvent, and temperature may be necessary to achieve the highest yield and purity.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-bromo-4-fluorobenzoateC₈H₆BrFO₂233.031.01.0
(4-methylphenyl)boronic acidC₇H₉BO₂135.961.21.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.560.03 - 0.050.03 - 0.05
Base (e.g., K₂CO₃)K₂CO₃138.212.02.0
Solvent (e.g., 1,4-Dioxane/Water)--4:1 mixture-
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical as Pd(0) catalysts are sensitive to oxygen.[14]

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Degassing the solvent by sparging with an inert gas prior to addition is crucial to remove dissolved oxygen.[14]

  • Reaction Execution:

    • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two more times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[15]

    • Alternatively, recrystallization from a suitable solvent system can be employed for purification.[15][16]

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Workflow start Start prep Prepare Reactants and Catalyst start->prep setup Assemble Reaction Flask (Reactants, Base, Catalyst) prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture (e.g., 80-100 °C) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Reaction Work-up (Extraction and Washing) monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography/Recrystallization) workup->purify char Characterize Final Product (NMR, MS) purify->char end End char->end caption Standard experimental workflow for the Suzuki-Miyaura reaction.

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Discussion and Field-Proven Insights

Catalyst Selection:

The choice of palladium catalyst and associated ligands is paramount for a successful Suzuki coupling.[17] While Pd(PPh₃)₄ is a commonly used and effective catalyst, more specialized catalysts may be required for challenging substrates.[17] For instance, sterically hindered aryl halides or electron-rich aryl chlorides often necessitate the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos to facilitate the oxidative addition step.[18][19]

The Critical Role of the Base:

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[13] Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[11][12][13] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[13] The choice of base can significantly influence the reaction rate and yield. For substrates containing base-sensitive functional groups, such as the ester in the target molecule, milder bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) may be advantageous to prevent hydrolysis.[10][20]

Solvent Systems:

A variety of solvents can be employed in Suzuki couplings, with common choices being ethers (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[7][8] Often, a co-solvent of water is added to dissolve the inorganic base and facilitate the reaction.[7] The selection of the solvent system can impact the solubility of the reactants and the overall reaction efficiency.

Troubleshooting Common Issues:
  • Low or No Yield: This can be due to several factors including an inactive catalyst (due to oxygen exposure), impure reagents or solvents, or suboptimal reaction conditions (temperature, base, solvent).[14] Ensuring a thoroughly deoxygenated reaction environment is critical.

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[7] Rigorous degassing of the reaction mixture can minimize this side reaction.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be more prevalent with electron-rich boronic acids or under harsh reaction conditions.[14] Using milder conditions or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired biaryl product. The protocol and insights provided in this application note serve as a robust starting point for the successful execution of this important transformation in a laboratory setting.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545–16547. Retrieved from [Link]

  • Le Duc, G., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(30), 8448-8457. Retrieved from [Link]

  • Buchwald, S. L., & Old, D. W. (2001). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 123(41), 10313–10314. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2012, December). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338–16452. Retrieved from [Link]

  • Singh, S., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Retrieved from [Link]

  • American Chemical Society. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • American Chemical Society. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • ResearchGate. (2001, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309. Retrieved from [Link]

  • Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1579. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Retrieved from [Link]

Sources

The Strategic Application of Methyl 4-fluoro-3-(4-methylphenyl)benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Biaryl Scaffold

In the landscape of contemporary drug discovery, the assembly of molecular scaffolds that offer both structural novelty and enhanced pharmacological properties is of paramount importance. Methyl 4-fluoro-3-(4-methylphenyl)benzoate emerges as a key intermediate, embodying two critical strategic elements in medicinal chemistry: the biaryl motif and fluorine substitution. Biaryl frameworks are considered "privileged structures" due to their prevalence in a wide array of pharmaceuticals and biologically active compounds, often facilitating crucial interactions with biological targets.[1][2][3] The incorporation of fluorine into drug candidates is a well-established strategy for modulating a compound's pharmacological profile, influencing its acidity, lipophilicity, metabolic stability, and binding affinity to its target.[4][5][6]

This technical guide provides an in-depth perspective on the application of this compound as a versatile building block. We will elucidate its synthesis via modern cross-coupling techniques and detail protocols for its derivatization into structures of therapeutic interest, thereby offering a practical framework for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Accessing the Biaryl Framework via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two aromatic rings in the title compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of reactants.[10][11][12]

The logical synthetic disconnection positions a fluorinated benzoic acid derivative and a methylphenylboronic acid as the key coupling partners.

Visualizing the Synthetic Approach

Below is a diagram illustrating the primary synthetic route to this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A Methyl 3-bromo-4-fluorobenzoate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B 4-Methylphenylboronic acid B->C D This compound C->D G cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling A Methyl 4-fluoro-3- (4-methylphenyl)benzoate B LiOH or NaOH THF/H₂O A->B C 4-Fluoro-3-(4-methylphenyl)benzoic Acid B->C D Coupling Agents (e.g., HATU, EDCI) Amine Library (R-NH₂) C->D E Amide Derivatives Library (Potential Bioactive Molecules) D->E

Sources

Application Notes and Protocols: Methyl 4-fluoro-3-(4-methylphenyl)benzoate as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and biaryl moieties into molecular frameworks is a cornerstone of rational design. Fluorine substitution can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biaryl scaffold, in turn, provides a rigid and tunable platform for constructing complex three-dimensional structures. "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" is a pre-functionalized building block that elegantly combines these features. Its strategic arrangement of a fluoro group, a methyl ester, and a biaryl linkage offers multiple reactive handles for intramolecular cyclization, paving the way for the efficient synthesis of diverse and valuable heterocyclic compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for leveraging this compound as a key starting material for the synthesis of medicinally relevant heterocyclic cores, including dibenzofurans, carbazoles, and phenanthridines. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and the practical aspects of each synthetic transformation.

Synthesis of the Core Building Block: this compound

The title compound can be readily synthesized via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between sp²-hybridized carbons.[1]

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Protocol_1 start Methyl 3-bromo-4-fluorobenzoate + 4-Methylphenylboronic acid catalyst Pd(PPh₃)₄, K₂CO₃ start->catalyst solvent Toluene/H₂O catalyst->solvent product This compound solvent->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Amount
Methyl 3-bromo-4-fluorobenzoate233.0310.02.33 g
4-Methylphenylboronic acid135.9612.01.63 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.3347 mg
Potassium carbonate (K₂CO₃)138.2120.02.76 g
Toluene--50 mL
Deionized Water--25 mL

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-4-fluorobenzoate (2.33 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition and Degassing: Add toluene (50 mL) and deionized water (25 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Application in Heterocyclic Synthesis

The strategic positioning of the fluoro, methylphenyl, and ester groups in this compound allows for its transformation into a variety of heterocyclic systems through sequential functional group manipulations and intramolecular cyclization reactions.

Synthesis of Substituted Dibenzofurans

Dibenzofurans are a class of oxygen-containing heterocycles found in numerous natural products and pharmaceuticals with a wide range of biological activities. The synthesis of a substituted dibenzofuran from the title compound can be achieved through a two-step process: demethylation to the corresponding phenol followed by an intramolecular palladium-catalyzed C-H activation/C-O cyclization.[2][3]

Synthetic Workflow:

Dibenzofuran_Synthesis start This compound intermediate1 2-Hydroxy-4-fluoro-5-(4-methylphenyl)benzoic acid start->intermediate1 1. LiOH, THF/H₂O 2. H₃O⁺ intermediate2 4-Fluoro-3-(4-methylphenyl)phenol intermediate1->intermediate2 Decarboxylation (Heat) product Substituted Dibenzofuran intermediate2->product Pd(OAc)₂, Cs₂CO₃, DMSO Carbazole_Synthesis start This compound intermediate1 Methyl 2'-nitro-4-fluoro-3-(4-methylphenyl)benzoate start->intermediate1 HNO₃, H₂SO₄ product Substituted Carbazole intermediate1->product P(OEt)₃ or PPh₃, heat Phenanthridine_Synthesis start This compound intermediate1 4-Fluoro-3-(4-methylphenyl)benzoic acid start->intermediate1 LiOH, THF/H₂O intermediate2 N-(2-amino-4-methylphenyl)-4-fluoro-3-(4-methylphenyl)benzamide intermediate1->intermediate2 1. SOCl₂ 2. 2-Amino-4-methylaniline product Substituted Dihydrophenanthridine intermediate2->product POCl₃, heat final_product Substituted Phenanthridine product->final_product Oxidation (e.g., DDQ)

Sources

Analytical methods for "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate utilizing a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. This document provides a comprehensive framework for researchers, analytical scientists, and professionals in drug development, detailing the methodology, validation, and practical application for accurate quantification.

Introduction and Rationale

This compound is a small organic molecule featuring a fluorinated biphenyl-like core structure with a benzoate ester. Such compounds are of significant interest in pharmaceutical and materials science due to their unique chemical properties conferred by the fluorine atom and aromatic systems. Accurate and precise quantification is a cornerstone of drug development, essential for pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API).

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The choice of RP-HPLC is predicated on the analyte's molecular structure—its aromatic rings provide a strong chromophore for UV detection, and its overall non-polar nature makes it ideally suited for separation on a C18 stationary phase.

The validation of this analytical procedure is rigorously based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose and that the data generated is reliable, reproducible, and scientifically sound.[1][2][3][4]

Principle of the Method

The quantitative determination of this compound is achieved by RP-HPLC. The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is performed on a C18 stationary phase column where the analyte is retained based on its hydrophobic interactions with the column packing. An isocratic mobile phase, consisting of a buffered aqueous solution and an organic solvent (acetonitrile), is used to elute the compound. The analyte is detected by a UV-Vis spectrophotometer at a wavelength where it exhibits maximum absorbance. Quantification is performed using an external standard calibration method, where the peak area of the analyte is proportional to its concentration.

Materials and Reagents

  • Analyte: this compound reference standard (>99.5% purity).

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffer: Ammonium Acetate, analytical grade.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample clarification.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column Phenomenex Luna C18 (2), 150 x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for non-polar aromatic compounds.
Mobile Phase Acetonitrile : 10mM Ammonium Acetate Buffer (pH 4.2) (70:30, v/v)Acetonitrile offers a good UV cutoff and elution strength. The buffer controls the pH to ensure consistent peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at or near 254 nm, offering high sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any potential early-eluting impurities.

Standard and Sample Preparation

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for establishing linearity.[5]

Sample Preparation Protocol

The sample preparation method must be tailored to the sample matrix.[6][7] The goal is to extract the analyte and remove interfering substances.

A. For API / Drug Substance:

  • Accurately weigh approximately 25 mg of the API into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 1000 µg/mL.

  • Perform a further 1:20 dilution with the mobile phase to achieve a target concentration of 50 µg/mL, which falls within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

B. For a Formulation (e.g., Tablet): This protocol assumes a simple formulation. For complex matrices, a more sophisticated extraction like Solid-Phase Extraction (SPE) may be necessary.[8]

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the analyte into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.

  • Dilute the supernatant to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

G cluster_prep Sample Preparation Workflow (Formulation) s0 Weigh Tablet Powder s1 Add Mobile Phase & Sonicate s0->s1 s2 Dilute to Volume s1->s2 s3 Centrifuge to Remove Excipients s2->s3 s4 Dilute Supernatant s3->s4 s5 Filter (0.45 µm PTFE) s4->s5 s6 Inject into HPLC s5->s6 G cluster_workflow Overall Analytical Protocol start Receive Sample sys_suit Perform System Suitability Test start->sys_suit prep Prepare Standards & Samples sys_suit->prep Pass fail Fail: Investigate & Re-run sys_suit->fail Fail analysis HPLC Analysis prep->analysis process Process Data (Integrate Peaks) analysis->process quant Quantify using Calibration Curve process->quant report Generate Final Report quant->report end Result report->end

Sources

Purification of "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Methyl 4-fluoro-3-(4-methylphenyl)benzoate by Column Chromatography

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical and materials science research. The methodology is centered on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity. This guide emphasizes the rationale behind procedural steps, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. It is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction: The Rationale for Purification

This compound is a biaryl aromatic ester. Compounds with this structural motif are prevalent in medicinal chemistry and organic electronics. The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).

Synthesis of this target molecule, often via cross-coupling reactions (e.g., Suzuki coupling), typically results in a crude mixture containing unreacted starting materials, catalysts, and side-products. Column chromatography offers an effective means of separating the desired product from these contaminants based on differential partitioning between a stationary phase and a mobile phase[1]. This document outlines a systematic approach to achieve >98% purity for the target compound.

Foundational Principles: Chromatography of Biaryl Esters

The purification strategy hinges on the principles of normal-phase adsorption chromatography.

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is the stationary phase of choice[2]. Its surface is rich in silanol (Si-OH) groups, which interact with polar functional groups of the molecules in the mixture.

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane or heptane) and a more polar solvent (like ethyl acetate), acts as the mobile phase[3][4].

  • Separation Mechanism: The crude mixture is applied to the top of the silica column. As the mobile phase flows through, a continuous equilibrium is established where components adsorb to the silica and desorb back into the solvent[5].

    • Non-polar impurities have weak interactions with the silica gel and spend more time in the mobile phase, thus eluting from the column first.

    • Polar impurities (e.g., residual carboxylic acids or boronic acids) interact strongly with the polar silica and elute much later or remain on the column.

    • This compound , being of intermediate polarity due to its ester group, will elute between the very non-polar and very polar components[2].

The key to a successful separation is optimizing the mobile phase composition to achieve a significant difference in the elution times of the target compound and its impurities.

Workflow for Purification

The entire process, from method development to final product isolation, follows a logical and self-validating sequence.

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_chrom Phase 2: Chromatographic Separation cluster_post Phase 3: Analysis & Isolation Crude Crude Reaction Mixture TLC_Dev TLC Method Development Crude->TLC_Dev Spot & Test Solvents Sample_Prep Prepare Sample for Loading Crude->Sample_Prep Solvent_Prep Prepare Optimized Eluent TLC_Dev->Solvent_Prep Determine Rf ≈ 0.3 Elute Elute with Mobile Phase Solvent_Prep->Elute Load_Sample Load Sample onto Column Sample_Prep->Load_Sample Pack_Col Pack Silica Gel Column Pack_Col->Load_Sample Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify & Pool Evaporate Solvent Removal (Rotovap) Combine->Evaporate Pure_Prod Pure Product (>98%) Evaporate->Pure_Prod

Caption: Workflow for Column Chromatography Purification.

Detailed Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and inexpensive method to determine the optimal solvent system for column chromatography. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from other spots[3].

Procedure:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (EtOAc). Suggested starting ratios: 95:5, 90:10, and 80:20 (v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved mixture onto the baseline of three separate silica gel TLC plates.

  • Place one plate in each chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Identify the solvent system where the Rf of the target compound is ~0.3 and is well-separated from its nearest impurity by at least 0.2 Rf units[3]. This will be your starting eluent for the column.

Protocol 2: Flash Column Chromatography

Rationale: Flash chromatography utilizes positive air pressure to force the eluent through the column more quickly than gravity-fed methods, leading to a faster and often better separation[1]. Dry loading the sample onto celite or silica prevents dissolution issues at the column head and promotes a more uniform sample band[6].

Materials & Parameters:

ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Small particle size provides a large surface area, enhancing separation efficiency[7].
Column Dimensions 40 mm inner diameter, 30 cm lengthAppropriate for purifying 500 mg to 2 g of crude material.
Silica Amount ~100 g (approx. 50-100x the crude weight)A high adsorbent-to-sample ratio is crucial for difficult separations[5].
Mobile Phase Hexane:Ethyl Acetate (Optimized from TLC)Common, effective, and easily removable solvent system for compounds of moderate polarity[4][8].
Sample Loading Dry LoadingEnsures a narrow application band, preventing peak broadening and improving resolution[6].

Step-by-Step Procedure:

  • Column Preparation:

    • Securely clamp the glass column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom outlet to support the packing[9].

    • Add a 1-2 cm layer of sand over the plug to create a flat base for the stationary phase[9].

  • Packing the Column (Slurry Method):

    • In a beaker, mix ~100 g of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) to form a free-flowing slurry.

    • With the stopcock open and a flask below to collect the solvent, pour the slurry into the column using a funnel.

    • Gently tap the side of the column continuously to ensure the silica packs down evenly and to release any trapped air bubbles.

    • Once all silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

    • Carefully add another 1-2 cm layer of sand on top to protect the silica surface from disturbance[6].

  • Sample Loading (Dry Method):

    • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add 2-3 g of silica gel or celite to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder remains.

    • Carefully add this powder as a uniform layer on top of the sand at the column head.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, opening the stopcock to begin the flow.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute of solvent level decrease is a good target)[6].

    • Begin collecting the eluent in sequentially numbered test tubes or flasks (fractions).

    • Monitor the progress by spotting fractions onto a TLC plate and checking under UV light.

    • If separation is poor, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the mobile phase (e.g., from 5% to 10% to 20%) to elute more polar compounds[1][7].

  • Product Isolation:

    • Analyze the collected fractions by TLC, using the optimized eluent system.

    • Combine all fractions that contain only the pure target compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Safety and Handling

  • Always perform column chromatography in a well-ventilated fume hood.

  • Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when applying air pressure to a glass column. Never create a completely sealed system, as this can lead to a dangerous pressure buildup and potential explosion[6].

References

  • Thin Layer Chromatography (TLC) . Organic Chemistry at CU Boulder. [Link]

  • (3-Fluoro-4-methylphenyl) benzoate . PubChem, National Center for Biotechnology Information. [Link]

  • Chromatography: Solvent Systems for TLC . Department of Chemistry, University of Rochester. [Link]

  • What are the solvents used in TLC for sterification? . ResearchGate. [Link]

  • A. Furan-2-yl(phenyl)methanol (1) . Organic Syntheses Procedure. [Link]

  • 5. Thin Layer Chromatography . Community College of Baltimore County. [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid . PrepChem.com. [Link]

  • Column chromatography . Athabasca University. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • Using TLC to Scout Flash Chromatography Solvents . Biotage. [Link]

  • Column Chromatography . Organic Chemistry at CU Boulder. [Link]

  • How to run column chromatography . University of Toronto. [Link]

Sources

Application Notes & Protocols for the Recrystallization of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of Methyl 4-fluoro-3-(4-methylphenyl)benzoate via recrystallization. Given the absence of established, specific protocols for this compound, this guide emphasizes a systematic approach to solvent selection and methodology optimization. It is designed for researchers, chemists, and professionals in drug development who require high-purity material for their work. The protocols herein are built upon established principles of crystallization for aromatic esters and biphenyl-type structures, ensuring a robust and scientifically grounded methodology.

Introduction and Scientific Principles

This compound is an aromatic ester with a structure suggestive of applications as an intermediate in pharmaceutical and agrochemical synthesis[1][2]. As with any high-value chemical synthesis, achieving the desired purity is paramount for downstream applications, regulatory compliance, and understanding the material's true biological and chemical properties.

Recrystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at different temperatures[3][4]. The fundamental principle is that the solubility of most solid compounds increases significantly with temperature[3]. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor)[4][5].

The success of this technique is critically dependent on the choice of solvent, which must exhibit high solubility for the target compound at its boiling point and low solubility at cooler temperatures[6][7].

Predicted Physicochemical Profile

Direct experimental data for this compound is not widely available. However, by analyzing its structural motifs—a biphenyl-like core, a methyl ester group, and a fluoro substituent—we can infer its properties to guide our experimental design. The presence of aromatic rings suggests a rigid, planar character which often facilitates good crystal formation[8].

PropertyPredicted Value / CharacteristicRationale
Physical State Solid at Room TemperatureSimilar multi-ring aromatic esters are typically solids[9][10].
Melting Point Moderately HighThe rigid biphenyl structure and molecular weight suggest a melting point likely above 80 °C. For comparison, Methyl 4-fluoro-3-nitrobenzoate melts at 56-59 °C[11].
Polarity IntermediateThe molecule possesses a polar ester functional group and a largely nonpolar biphenyl backbone.
Solubility Poorly soluble in water; Miscible with many organic solvents[12].The large hydrocarbon structure dominates, making it insoluble in polar protic solvents like water. Good solubility is expected in solvents of intermediate polarity.

Part 1: Strategic Solvent Selection

Choosing the correct solvent is the most critical step for successful recrystallization[6]. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. This differential solubility is key to achieving a high recovery of pure crystals upon cooling[13].

Logical Flow for Solvent Screening

The following diagram outlines the decision-making process for identifying a suitable recrystallization solvent.

Solvent_Selection cluster_0 Solvent Screening Protocol Start Place ~20 mg of crude This compound in a test tube AddSolvent Add 0.5 mL of candidate solvent Start->AddSolvent CheckRT Agitate at Room Temp. Is it fully dissolved? AddSolvent->CheckRT Heat Heat to boiling (use boiling chip) CheckRT->Heat No ResultBad1 REJECT SOLVENT (Too soluble) CheckRT->ResultBad1 Yes CheckHot Is it fully dissolved? Heat->CheckHot Cool Cool to RT, then place in ice bath CheckHot->Cool Yes ResultBad2 REJECT SOLVENT (Insoluble) CheckHot->ResultBad2 No (after adding more solvent, ~3mL max) CheckCrystals Do crystals form? Cool->CheckCrystals ResultGood GOOD CANDIDATE (Proceed to Bulk Recrystallization) CheckCrystals->ResultGood Yes, abundant ResultBad3 POOR RECOVERY (Consider mixed solvent) CheckCrystals->ResultBad3 No, or very few Recrystallization_Workflow cluster_main Purification Workflow Start Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter 2. Hot Filtration (If insoluble impurities exist) Dissolve->HotFilter Cool 3. Slow Cooling to Room Temperature HotFilter->Cool IceBath 4. Further Cooling in Ice Bath Cool->IceBath VacuumFilter 5. Isolate Crystals via Vacuum Filtration IceBath->VacuumFilter Wash 6. Wash with Ice-Cold Solvent VacuumFilter->Wash Dry 7. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for purification by recrystallization.

Assessing Purity

A successful recrystallization should result in a significant increase in purity. This can be validated by:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C) that is close to the literature value. Impure compounds display a depressed and broad melting point range.[5]

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The pure product should ideally show a single spot, whereas the crude material may show multiple impurity spots.

  • Spectroscopic Methods (NMR, HPLC): For quantitative analysis, techniques like ¹H NMR or HPLC can confirm the removal of specific impurities and determine the final purity level.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated; impurities are lowering the melting point.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not saturated; the compound is very soluble even when cold.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5] Add a "seed" crystal from a previous batch if available.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of solvent is used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, keep the solution and apparatus hot.
Colored Crystals Colored impurities were not removed.Add activated carbon to the hot solution before filtration (see Protocol A, Step 4). Note that this may reduce yield slightly.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystallization. Retrieved from [14]2. Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [13]3. Benchchem. (n.d.). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one. Retrieved from [6]4. Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98. Retrieved from

  • Fisher Scientific. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%.
  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [7]8. University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [15]9. University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [8]10. Sigma-Aldrich. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate. Retrieved from [9]11. University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [16]12. Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [3]13. Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [4]14. Chem-Impex. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [1]15. Chem-Impex. (n.d.). Methyl 4-fluorobenzoate. Retrieved from [2]16. Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [5]17. Thermo Scientific Chemicals. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%. Retrieved from [11]18. Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate. Retrieved from [10]19. Wikipedia. (n.d.). Methyl benzoate. Retrieved from [12]20. Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Acetyl-4-methylphenyl benzoate. Retrieved from

Sources

The Strategic Role of Methyl 4-fluoro-3-(4-methylphenyl)benzoate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Scaffolds in Kinase Inhibition

In the landscape of modern oncology and immunology, kinase inhibitors represent a paradigm of targeted therapy. Their efficacy is intrinsically linked to their molecular architecture, which must allow for precise interaction with the ATP-binding pocket or allosteric sites of specific kinases. Within this context, the biaryl motif, a core structure featuring two directly connected aromatic rings, has emerged as a privileged scaffold. Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a premier example of such a scaffold, offering a unique combination of structural rigidity, tunable electronics, and metabolic stability that is highly sought after in drug discovery.

The strategic placement of a fluorine atom and a methyl group on the biphenyl core is not accidental. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability and membrane permeability.[1] The tolyl (4-methylphenyl) group provides a lipophilic handle that can be oriented to probe hydrophobic pockets within the kinase active site, a "magic methyl" effect that can dramatically improve potency.[2] This application note provides a comprehensive guide to the synthesis and application of this compound, presenting it as a critical building block in the development of potent and selective kinase inhibitors, particularly those targeting the MAPK/ERK signaling cascade.

Synthesis of a Key Intermediate: this compound

The most efficient and modular route to this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its precursors.[3][4] The reaction forges a C-C bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Weigh Reactants: - Methyl 3-bromo-4-fluorobenzoate - 4-Methylphenylboronic acid - K2CO3 Combine Combine reactants and catalyst in flask. Purge with N2/Ar. Reactants->Combine Catalyst Weigh Catalyst: - Pd(PPh3)4 Catalyst->Combine Solvent Add Degassed Toluene/H2O Combine->Solvent Heat Heat to 85 °C and stir for 12-16 hours. Solvent->Heat Workup Cool, dilute with EtOAc/H2O, extract, wash with brine. Heat->Workup Dry Dry organic layer (Na2SO4) and concentrate. Workup->Dry Purify Purify by flash column chromatography. Dry->Purify

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Protocol: Palladium-Catalyzed Synthesis

This protocol details the synthesis of this compound from commercially available starting materials.

Materials:

  • Methyl 3-bromo-4-fluorobenzoate

  • 4-Methylphenylboronic acid (p-tolylboronic acid)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][2]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), and anhydrous Potassium Carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, weigh Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and add it to the reaction flask. The use of a well-defined, air-stable palladium catalyst is crucial for reproducibility.[5]

  • Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous Toluene and degassed Water in a 4:1 ratio (v/v) via syringe. The biphasic solvent system is common for Suzuki couplings, with the inorganic base residing in the aqueous phase.[6]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with Ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with Ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Parameter Typical Value Rationale/Reference
Yield 85-95%The Suzuki-Miyaura coupling is a high-yielding reaction.[3]
Purity (Post-Chromatography) >98%Confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Catalyst Loading 3 mol %Sufficient for efficient turnover while minimizing cost and residual palladium.[2]
Base K₂CO₃A moderately strong inorganic base, effective for activating the boronic acid.[7]
Temperature 85 °CProvides sufficient thermal energy for the catalytic cycle without promoting significant side reactions.

Application in Kinase Inhibitor Synthesis: Targeting the MEK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Mutations in upstream components like BRAF and RAS lead to constitutive activation of this pathway, a hallmark of many cancers, including melanoma.[9][10] MEK1 and MEK2 are dual-specificity kinases that sit centrally in this cascade, making them prime targets for therapeutic intervention.[11][12] The biaryl scaffold of this compound is an ideal starting point for constructing potent and selective allosteric MEK inhibitors like Trametinib.[9][13]

The MEK/ERK Signaling Cascade

cluster_inhibitors Therapeutic Intervention RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation BRAF_Inhibitor Dabrafenib BRAF_Inhibitor->BRAF MEK_Inhibitor Trametinib MEK_Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and points of inhibition.

Protocol: Conversion to the Bioactive Carboxylic Acid

A common subsequent step in the synthesis of kinase inhibitors is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid functionality then serves as a handle for amide bond formation, coupling the biaryl fragment to the rest of the inhibitor molecule.

Materials:

  • This compound

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, Methanol, and Water (e.g., a 3:1:1 ratio).

  • Saponification: Add an aqueous solution of Lithium Hydroxide (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-3-(4-methylphenyl)benzoic acid.

This carboxylic acid intermediate is now primed for coupling with various amine-containing fragments to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Conclusion: A Versatile and Indispensable Building Block

This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling allows for facile and scalable production. The inherent properties conferred by its fluoro and tolyl substituents make it an ideal scaffold for targeting the kinase domain, particularly within the therapeutically crucial MAPK/ERK pathway. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this valuable compound in their quest for novel and more effective kinase inhibitors.

References

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 3(5), 416-421. [Link]

  • Hoeflich, K. P., et al. (2012). Intermittent administration of MEK inhibitor GDC-0973 plus PI3K inhibitor GDC-0941 triggers robust apoptosis and tumor growth inhibition. Cancer Research, 72(1), 210-219. [Link]

  • Haynes-Smith, H. D., et al. (2017). Synthesis of the PET Tracer ¹²⁴I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 58(6), 969-974. [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]

  • Google Patents. (2016).
  • Google Patents. (2014). Preparation method of dabrafenib. CN103588767A.
  • Royal Society of Chemistry. (2015). A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura coupling of hydrophilic aryl bromides. RSC Advances. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]

  • Frontiers in Chemistry. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • PubMed Central (PMC). (2012). Combinations of MAP/ERK kinase (MEK) and phosphoinositide 3-kinase (PI3K) inhibitors have shown promise in preclinical cancer models. [Link]

  • ResearchGate. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

  • PubMed Central (PMC). (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • PubMed Central (PMC). (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Google Patents. (2019).
  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • PubChem. (2024). Trametinib. [Link]

  • PubMed Central (PMC). (2015). Combination therapy with BRAF and MEK inhibitors for melanoma. [Link]

  • YouTube. (2025). BRAF and MEK Inhibitors in Melanoma: A Clinical Overview. [Link]

  • PubMed. (2020). Network indirect comparison of 3 BRAF + MEK inhibitors for the treatment of advanced BRAF mutated melanoma. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a valuable fluorinated biphenyl intermediate for drug discovery and medicinal chemistry research.[1] The protocol utilizes the robust and well-established Fischer-Speier esterification, an acid-catalyzed reaction between the parent carboxylic acid and methanol.[2][3][4] This guide is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations for experimental choices, a complete step-by-step methodology, safety precautions, and analytical characterization procedures to ensure a reliable and reproducible outcome.

Introduction and Scientific Principle

The target molecule, this compound, belongs to a class of compounds with significant potential in the development of novel therapeutic agents.[1] The synthesis of its methyl ester is a critical step for further functionalization or for use as a pro-drug to enhance cell membrane permeability in biological assays.[5][6]

The chosen synthetic route is the Fischer-Speier esterification, a classic and highly reliable method for converting carboxylic acids into esters.[7][8] This reaction involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[9]

The overall reaction is as follows:

  • Reactants: 4-fluoro-3-(4-methylphenyl)benzoic acid and Methanol

  • Product: this compound and Water

  • Catalyst: Sulfuric Acid (H₂SO₄)

The reaction is a reversible, equilibrium-limited process.[2][10] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's principle in two ways:

  • Using a Large Excess of a Reactant: The protocol employs methanol not only as a reagent but also as the solvent, ensuring it is present in a large molar excess.[10][11]

  • Removal of Water: While not explicitly performed with a Dean-Stark apparatus in this simplified protocol, the excess of alcohol helps to drive the reaction forward, minimizing the impact of the water byproduct.[2]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, which is initiated and catalyzed by the acid.[7][10]

The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][8]

  • Nucleophilic Attack by Alcohol: A lone pair of electrons from the oxygen atom of the methanol molecule attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[2][10]

  • Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a much better leaving group: water.[4][10]

  • Elimination of Water: The protonated hydroxyl group departs as a neutral water molecule, and the tetrahedral intermediate collapses, reforming the C=O double bond.

  • Deprotonation: The final step is the deprotonation of the resulting protonated ester by a weak base (such as another molecule of methanol or water) to yield the final ester product and regenerate the acid catalyst.[4][10]

Detailed Experimental Protocol

Materials and Reagents
ReagentM.W. ( g/mol )GradeSupplier
4-fluoro-3-(4-methylphenyl)benzoic acid230.23>98% PurityCommercial Source
Methanol (MeOH)32.04Anhydrous, >99.8%Commercial Source
Sulfuric Acid (H₂SO₄)98.08Concentrated, 98%Commercial Source
Ethyl Acetate (EtOAc)88.11ACS GradeCommercial Source
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeCommercial Source
Sodium Chloride (NaCl) / Brine58.44ACS GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACS GradeCommercial Source
Deionized Water (H₂O)18.02-Laboratory Supply
Silica Gel-100-200 meshCommercial Source
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel)

Safety Precautions

This protocol must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol: Highly flammable and toxic if inhaled, ingested, or absorbed through the skin.[12][13] It can cause damage to the central nervous system and visual organs.[14] Keep away from heat, sparks, and open flames.[12]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[15][16] It is a strong oxidizing agent and reacts exothermically with water. Always add acid slowly to the alcohol/solution, never the other way around.[16]

  • Ethyl Acetate: Flammable liquid and vapor. Causes eye irritation and may cause drowsiness or dizziness.

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Equivalents
4-fluoro-3-(4-methylphenyl)benzoic acid230.232.30 g10.01.0
Methanol (MeOH)32.0440 mL~989~99 (Solvent)
Sulfuric Acid (H₂SO₄)98.080.5 mL (~0.92 g)~9.40.94 (Catalytic)
Step-by-Step Procedure

A. Reaction Setup and Reflux

  • To a clean, dry 100 mL round-bottom flask containing a magnetic stir bar, add 2.30 g (10.0 mmol) of 4-fluoro-3-(4-methylphenyl)benzoic acid.

  • Add 40 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Place the flask in an ice-water bath to cool the solution.

  • While stirring, slowly and carefully add 0.5 mL of concentrated sulfuric acid dropwise to the cooled methanol solution. Caution: This addition is exothermic.

  • Remove the flask from the ice bath and attach a reflux condenser. Ensure that cooling water is flowing through the condenser.

  • Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath.

  • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

B. Workup and Isolation

  • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A white precipitate (the crude ester) may form.

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas will evolve, so vent the separatory funnel frequently and carefully.[10] Continue until no more gas evolves. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

    • 50 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water.[10]

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes.[10]

  • Filter or decant the dried solution to remove the drying agent.

  • Remove the solvent (ethyl acetate and residual methanol) under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white or off-white solid.[10]

C. Purification

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (Carboxylic Acid + Methanol) in Round-Bottom Flask B 2. Add Catalyst (Conc. H₂SO₄) dropwise A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Quench (Pour into ice water) C->D Reaction Complete E 5. Extract with EtOAc D->E F 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I Crude Product H->I J 9. Column Chromatography (Silica Gel) I->J Purify K Pure Product This compound J->K L 10. Characterization (NMR, IR, MS) K->L

Caption: Workflow for the synthesis of this compound.

Product Characterization

To confirm the successful synthesis and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show a distinct singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm.[17][18] The aromatic region will display complex splitting patterns corresponding to the protons on the two phenyl rings, and a singlet for the methyl group on the tolyl moiety around 2.4 ppm.[17]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy: The spectrum should confirm the presence of all carbons, including a signal for the ester carbonyl carbon (~166 ppm) and the methoxy carbon (~52 ppm).[17]

  • IR (Infrared) Spectroscopy: A strong absorbance band characteristic of the ester C=O stretch should be observed in the range of 1715-1730 cm⁻¹. The C-O single bond stretch will also be present around 1250-1300 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the product. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound using the Fischer-Speier esterification. By carefully controlling the reaction conditions and following the outlined workup and purification procedures, researchers can obtain the target compound in high purity. The provided mechanistic insights and safety protocols are intended to empower scientists to perform this synthesis confidently and effectively in their laboratories.

References

  • Grokipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]

  • ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet: Sulfuric acid-hexane-methanol TS. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (2022, April 18). Safety Data Sheet: Methanol/Hydrosulfuric Acid Mixed. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). SAFETY DATA SHEET: Methanol : Sulfuric 90:10 (Volume+Volume). Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Catalytic aerobic oxidative esterification of alcohols to the corresponding methyl esters in methanol with HBr and hydrogen peroxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • SciSpace. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Introduction: The Suzuki-Miyaura Approach

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction joins an aryl halide (or pseudohalide) with an organoboron species.[3][4] For our target molecule, the reaction typically involves coupling Methyl 4-fluoro-3-bromobenzoate with (4-methylphenyl)boronic acid.

While versatile, the Suzuki-Miyaura coupling is a complex catalytic process with numerous variables that can impact reaction efficiency, yield, and purity.[1][5] The presence of an electron-withdrawing ester group and a relatively unreactive C-F bond on one of the coupling partners introduces specific challenges that require careful optimization.[6][7] This guide will address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

A1: The standard approach is the Suzuki-Miyaura cross-coupling reaction. The key components are an aryl halide, a boronic acid, a palladium catalyst, a ligand, a base, and a solvent system.

Reaction_Scheme A Methyl 4-fluoro-3-bromobenzoate Conditions Pd Catalyst, Ligand Base, Solvent, Heat A->Conditions B + C (4-methylphenyl)boronic acid C->Conditions P This compound Conditions->P

Caption: General Suzuki-Miyaura reaction scheme.

Q2: Why is choosing the right catalyst and ligand system so critical for this specific synthesis?

A2: The choice of the palladium source (precatalyst) and, more importantly, the phosphine ligand, dictates the efficiency of the catalytic cycle.[1][6] The aryl halide in this synthesis, Methyl 4-fluoro-3-bromobenzoate, contains an electron-withdrawing ester group which can make oxidative addition more facile. However, the reactivity order for halides is I > Br > Cl >> F.[2][6] While the C-Br bond is the reactive site, the overall electronic nature of the substrate requires a carefully tuned catalyst. An optimal ligand will stabilize the Pd(0) active species, facilitate the oxidative addition step, and promote the final reductive elimination to release the product and regenerate the catalyst.[6]

Q3: What is the function of the base in a Suzuki-Miyaura coupling?

A3: The base is essential for the transmetalation step, which is often the rate-determining step of the catalytic cycle.[3][6] It activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which can then efficiently transfer its aryl group (the 4-methylphenyl group in this case) to the palladium center.[3] The choice and strength of the base can significantly influence reaction rates and the prevalence of side reactions.[8]

Q4: What role does the solvent system play?

A4: The solvent must solubilize the reactants, catalyst, and base to the extent necessary for the reaction to proceed.[9] Suzuki reactions are often run in biphasic systems, such as toluene/water or dioxane/water.[1][10][11] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (like K₂CO₃ or Cs₂CO₃) and helps facilitate the formation of the active boronate species.[1][8] The choice of solvent can also influence catalyst stability and reaction kinetics.[9][10]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled, with a significant amount of the starting Methyl 4-fluoro-3-bromobenzoate remaining. What are the likely causes?

A: This issue typically points to problems with the catalyst's activity or the reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalyst is Pd(0), which is sensitive to oxygen. If your reaction mixture was not properly degassed, Pd(0) can be oxidized to inactive Pd(II) species, or it can aggregate to form palladium black.[12]

    • Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[13] Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 2: Inefficient Ligand. For an electron-rich aryl bromide, a standard ligand like triphenylphosphine (PPh₃) may be sufficient. However, more demanding substrates often benefit from more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[11] These ligands promote faster rates of oxidative addition and reductive elimination.

  • Cause 3: Insufficient Temperature. While many Suzuki couplings work at moderate temperatures (80-100 °C), some systems require higher temperatures to overcome activation barriers.[13]

    • Solution: If using a high-boiling solvent like dioxane or toluene, consider increasing the temperature to reflux (around 100-110 °C).[13]

Q: My aryl bromide is consumed, but the yield is still low. I suspect my boronic acid is degrading. What is happening?

A: This is a classic case of protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, converting it to toluene in this case.[1][14]

  • Cause: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially if the base is not optimal.[14]

    • Solution 1: Use a Boronic Ester. Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding acids.[1]

    • Solution 2: Modify the Base/Solvent. Using a non-aqueous system with a base like potassium fluoride (KF) can sometimes suppress this side reaction.[15][16] Alternatively, using a stronger, non-nucleophilic base like K₃PO₄ can accelerate the desired coupling, outcompeting the decomposition pathway.

    • Solution 3: Stoichiometry. Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.

Problem Area 2: Significant Impurity Formation

Q: My crude product is contaminated with a significant amount of 4,4'-bitolyl. How can I prevent this?

A: You are observing homocoupling , a side reaction where two molecules of the boronic acid couple together.[1][12]

  • Cause: This is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of the boronic acid.[1] It can also occur if the transmetalation or reductive elimination steps are slow, allowing for side reactions to occur at the palladium center.

    • Solution 1: Rigorous Degassing. As with catalyst deactivation, ensuring an oxygen-free environment is the most effective way to minimize homocoupling.[1]

    • Solution 2: Control Reagent Addition. In some cases, adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

Q: I've isolated a byproduct that is just Methyl 4-fluorobenzoate (the starting material without the bromine). What is this side reaction?

A: This byproduct results from dehalogenation , where the bromine atom is replaced by a hydrogen atom.[1][12]

  • Cause: This can occur via a hydride transfer to the palladium complex, followed by reductive elimination.[1] The source of the hydride can be solvents (like alcohols, if used) or even the base.

    • Solution: Avoid using alcohol solvents if dehalogenation is a problem. Ensure your base is pure and consider alternatives. For example, if using NaOH, switch to a carbonate or phosphate base which is less likely to promote this pathway.[8]

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or High Impurity check_sm Analyze Crude Mixture (TLC, LCMS, NMR) Are Starting Materials Present? start->check_sm sm_present Yes: Incomplete Conversion check_sm->sm_present Yes sm_absent No: Side Reactions or Product Loss check_sm->sm_absent No catalyst_issue Is Pd Black Visible? sm_present->catalyst_issue identify_byproduct Identify Major Byproduct sm_absent->identify_byproduct degas Improve Degassing Use Fresh Catalyst/Ligands catalyst_issue->degas Yes conditions Optimize Conditions: - Increase Temperature - Screen Ligands (e.g., Buchwald type) - Screen Bases (e.g., K3PO4) catalyst_issue->conditions No homocoupling Homocoupling (Bitolyl)? identify_byproduct->homocoupling Bitolyl protodeboronation Protodeboronation (Toluene)? identify_byproduct->protodeboronation Toluene dehalogenation Dehalogenation? identify_byproduct->dehalogenation Dehalogenated SM solve_homo Improve Degassing Control Reagent Addition homocoupling->solve_homo solve_proto Use Boronic Ester Use Excess Boronic Acid (1.2-1.5 eq) Screen Bases (KF, K3PO4) protodeboronation->solve_proto solve_dehalo Avoid Alcohol Solvents Change Base (e.g., to K2CO3) dehalogenation->solve_dehalo

Caption: A logical workflow for troubleshooting the synthesis.

Experimental Protocols & Data

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • Methyl 4-fluoro-3-bromobenzoate (1.0 eq)

  • (4-methylphenyl)boronic acid (1.3 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dioxane and Water (4:1 v/v)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-fluoro-3-bromobenzoate and (4-methylphenyl)boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ and K₂CO₃.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 1: Guideline for Optimizing Reaction Parameters

This table summarizes potential adjustments to improve reaction outcomes based on common observations.

ParameterStandard ConditionAlternative 1 (Higher Reactivity)Alternative 2 (Milder Conditions)Rationale
Catalyst/Ligand Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) + SPhos (4 mol%)Pd(OAc)₂ (2 mol%) + PPh₃ (5 mol%)Buchwald ligands (SPhos) are excellent for challenging couplings; Pd(OAc)₂ is an air-stable precatalyst.[14][17]
Base K₂CO₃ (3 eq)Cs₂CO₃ (3 eq)K₃PO₄ (3 eq)Cs₂CO₃ is more soluble and often gives faster rates. K₃PO₄ is a strong, non-nucleophilic base that can reduce side reactions.[13]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)Toluene allows for higher temperatures. THF is a good solvent but has a lower boiling point.[10][13]
Temperature 90-100 °C110 °C (reflux in Toluene)75 °C (reflux in THF)Higher temperatures can overcome activation energy barriers but may increase side reactions like protodeboronation.[13]

Mechanistic Visualization

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl BaseX X⁻ + Base-H Transmetal->BaseX RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Methyl 4-fluoro-3-bromobenzoate) ArX->OxAdd ArB Ar'B(OH)₂ + Base ArB->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • YouTube. Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubMed. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • Wiley Online Library. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Publications. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. [Link]

  • Sci-Hub. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. [Link]

  • ResearchGate. Suzuki coupling reactions of methyl... [Link]

  • ResearchGate. Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. [Link]

  • NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format to ensure the successful execution of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms the key carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound. For this specific target, the reaction couples Methyl 3-bromo-4-fluorobenzoate (or a related halide) with 4-methylphenylboronic acid.

Q2: Why is an inert atmosphere crucial for this reaction?

An inert atmosphere (typically nitrogen or argon) is critical for two primary reasons:

  • Catalyst Stability: The active form of the palladium catalyst, Pd(0), is sensitive to oxygen and can be oxidized to inactive Pd(II) species, which can halt the catalytic cycle.[4]

  • Prevention of Side Reactions: Oxygen can promote the unwanted homocoupling of the boronic acid reagent, leading to the formation of 4,4'-dimethylbiphenyl as a significant byproduct.[1][5] Rigorous exclusion of oxygen, often achieved by degassing the solvent and maintaining the reaction under a positive pressure of inert gas, is essential for high yields.[5]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how does it affect my ester-containing substrate?

The base is essential for activating the organoboron species.[6] It reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the crucial transmetalation step with the palladium center.[7]

However, for substrates containing an ester, like this compound, the choice of base is critical. Strong bases (e.g., NaOH, KOH) or harsh conditions (high temperatures for extended periods) can cause saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid.[8] Therefore, milder bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[4][8]

Part 2: Detailed Troubleshooting Guide

This section addresses specific experimental issues. Each problem is presented with its likely causes and actionable solutions.

Problem 1: Low Conversion of Starting Material

Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted Methyl 3-bromo-4-fluorobenzoate. What went wrong?

A: Low or no conversion is typically related to catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst may have been compromised.

    • Symptom: A black precipitate (palladium black) is visible in the reaction flask.[9]

    • Solution: Ensure all reagents and solvents are rigorously degassed to remove dissolved oxygen.[4] Use fresh, high-quality palladium precursors and phosphine ligands. Consider using more robust, sterically hindered ligands (e.g., SPhos, XPhos) which protect the palladium center from aggregation.[4]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of palladium into the carbon-halogen bond, may be too slow.[1][10]

    • Solution: While aryl bromides are generally reactive, switching to the more reactive aryl iodide (Methyl 3-iodo-4-fluorobenzoate) can accelerate this step.[3][4] Alternatively, increasing the reaction temperature or using a more electron-rich phosphine ligand can improve the rate of oxidative addition.

  • Poor Reagent Quality: Impurities in starting materials can act as catalyst poisons.[4]

    • Solution: Verify the purity of your aryl halide and boronic acid. Recrystallize or purify them if necessary. Ensure the base is anhydrous if required by the specific protocol.

Troubleshooting Workflow for Low Conversion

A workflow for diagnosing low conversion issues.

Problem 2: Significant Formation of 4,4'-Dimethylbiphenyl

Q: My main impurity has the mass of the boronic acid homocoupled product (4,4'-dimethylbiphenyl). How can I prevent this?

A: This side reaction, known as homocoupling, is a common issue in Suzuki couplings and is primarily caused by the presence of oxygen or an excess of Pd(II) species at the start of the reaction. [1][5]

Mechanism of Homocoupling:

Under aerobic conditions, two molecules of the boronic acid can couple with a Pd(II) species, which is then reduced to the active Pd(0) catalyst. This pathway consumes your boronic acid, reduces the yield of the desired product, and complicates purification.

Visualizing the Homocoupling Side Reaction

Comparison of desired vs. undesired reaction pathways.

Solutions to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical factor. Sparge your solvent with argon or nitrogen for at least 30 minutes before adding the catalyst. Perform the reaction under a positive pressure of inert gas.[5]

  • Use a Pd(0) Precatalyst: Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize the amount of Pd(II) present at the start of the reaction, which can initiate homocoupling.[1]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.3 equivalents) of the boronic acid. A large excess can favor side reactions.

Problem 3: Formation of Methyl 4-fluorobenzoate

Q: I am observing a significant amount of a byproduct that corresponds to the starting aryl halide with the bromine replaced by a hydrogen. What is this reaction?

A: This is the result of a side reaction called protodeboronation (of the boronic acid) or hydrodehalogenation (of the aryl halide).

  • Protodeboronation: The C-B bond of the 4-methylphenylboronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[11] This is often catalyzed by the base or palladium complexes and is exacerbated by prolonged reaction times or high temperatures.[12][13]

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen.

Solutions:

  • Use Boronic Esters: Boronic acid pinacol esters are often more stable and less prone to protodeboronation than the corresponding boronic acids.[1][7][14] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[11][15]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition. Avoid unnecessarily high temperatures.

  • Select Appropriate Ligands: While bulky, electron-rich phosphine ligands are excellent for promoting the desired coupling, some studies have shown they can paradoxically accelerate palladium-catalyzed protodeboronation.[12][13] If this side reaction is severe, screening alternative ligands may be necessary.

Problem 4: Hydrolysis of the Methyl Ester

Q: My final product is contaminated with the corresponding carboxylic acid (4-fluoro-3-(4-methylphenyl)benzoic acid). How can I avoid this?

A: Ester hydrolysis (saponification) occurs when the reaction conditions are too basic or if the aqueous workup is not handled correctly.

Solutions:

ParameterRecommended ConditionRationale
Base Selection Use milder bases like K₂CO₃, Cs₂CO₃, or powdered KF.[6]These are sufficiently basic to promote the reaction but minimize the rate of ester hydrolysis compared to stronger bases like NaOH or K₃PO₄.[8]
Reaction Time Monitor reaction to completion and avoid extended heating.Prolonged exposure to basic conditions, even with mild bases, will eventually lead to some hydrolysis.
Workup Neutralize the reaction mixture with a mild acid (e.g., dilute HCl, NH₄Cl solution) before extraction.Quenching the base prevents hydrolysis during the extractive workup phase. Ensure the aqueous phase is not strongly basic during extraction.

Part 3: Reference Protocol

This is a representative protocol. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via cannula.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), under a positive flow of argon.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer to ~pH 7 with 1M HCl. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Al-Masum, M. et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A. et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(8), 5405-5413. [Link]

  • Reddit. Ester Stability under Suzuki/Buchwald Conditions. [Link]

  • Wallace, D. J. et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(5), 656-663. [Link]

  • Ang, J. H. E. et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(35), 16066-16076. [Link]

  • Ang, J. H. E. et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Al-Terkawi, A. et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 27(9), 2959. [Link]

  • Singh, A. et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Le, T. et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6549-6557. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • Angene. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Technical Support Center: Purification of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. Drawing from established principles in organic chemistry and extensive experience with analogous biaryl compounds, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to streamline your purification workflow.

Introduction: Understanding the Molecule

This compound is a biaryl compound, a structural motif prevalent in pharmaceuticals and advanced materials. Its purification is often complicated by the presence of structurally similar impurities, such as starting materials, homo-coupled byproducts, and regioisomers. The molecule's moderate polarity, conferred by the methyl ester and fluoro groups, combined with the nonpolar biaryl core, requires a carefully optimized purification strategy.

This guide will address the most common challenges encountered during the purification of this and related compounds, offering practical, step-by-step solutions to achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My crude product is an oil and won't crystallize.

Root Cause Analysis:

The inability of a product to crystallize, or "oiling out," is a common issue. It typically arises from one or more of the following factors:

  • High Impurity Levels: The presence of significant amounts of impurities can disrupt the crystal lattice formation, acting as "anti-solvents" for your desired compound.

  • Residual Solvent: Trapped solvent from the reaction work-up can lower the melting point of the mixture, leading to an oil.

  • Metastable Polymorphs: The compound may have multiple crystalline forms (polymorphs), and you may be in a kinetic trap that favors a less stable, oily state.

  • Low Melting Point: The inherent melting point of the pure compound might be close to room temperature.

Solutions:

  • Initial Purification by Column Chromatography: Before attempting recrystallization, it is highly recommended to perform flash column chromatography to remove the bulk of impurities. This will significantly increase the likelihood of successful crystallization.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove stubborn residual solvents.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution.

    • Cooling: Slowly cool the solution. A gradual decrease in temperature is more likely to yield well-defined crystals than rapid cooling.

Issue 2: I'm seeing multiple spots of similar Rf on my TLC plate, even after column chromatography.

Root Cause Analysis:

Closely eluting impurities are a hallmark challenge for biaryl compounds. The impurities are likely structurally analogous to your target compound, such as:

  • Homo-coupled byproducts: e.g., 4,4'-dimethylbiphenyl from a Suzuki or similar cross-coupling reaction.

  • Starting materials: Unreacted aryl halides or boronic acids.

  • Isomers: Regioisomers formed during the coupling reaction.

Solutions:

  • Optimize Your Chromatography System:

    • Solvent System Tuning: A single solvent system (e.g., ethyl acetate/hexanes) may not be sufficient. Experiment with ternary solvent systems by adding a small percentage of a third solvent like dichloromethane or methanol to modulate the polarity and selectivity.

    • Adsorbent Choice: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).

    • High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>99.5%), preparative HPLC is often necessary. A systematic screening of columns and mobile phases is recommended.

  • Recrystallization: A well-chosen recrystallization solvent system can be highly effective at removing small amounts of closely related impurities. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: On a single TLC plate, spot your crude mixture and run multiple solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexanes; 1% Methanol in Dichloromethane).

  • Identify Promising Systems: Look for the solvent system that provides the best separation (largest ΔRf) between your product and the impurities.

  • Gradient Elution: For flash chromatography, a shallow gradient of the optimal solvent system will provide the best resolution. For example, start with a low polarity mobile phase and gradually increase the polarity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying this compound?

For obtaining material of moderate to high purity (95-99%), flash column chromatography on silica gel is the most effective and widely used technique. For achieving the highest purity levels (>99.5%), required for applications like pharmaceutical development, preparative HPLC is often the method of choice.

Q2: How can I confirm the purity and identity of my final product?

A multi-technique approach is essential for unambiguous confirmation:

Analytical TechniquePurposeKey Parameters to Check
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Confirmation & PurityAbsence of impurity peaks, correct chemical shifts, and integration values.
LC-MS Purity Assessment & Mass ConfirmationA single, sharp peak in the chromatogram and the correct molecular ion peak.
Melting Point Purity AssessmentA sharp melting point range (e.g., 1-2 °C) indicates high purity.

Q3: I performed a Suzuki coupling to synthesize this compound. What are the most likely impurities I should be looking for?

In a typical Suzuki coupling, the most common impurities are:

  • Homo-coupled boronic acid: In this case, 4,4'-dimethylbiphenyl. This is often non-polar and can be separated with a non-polar mobile phase.

  • Unreacted starting materials: The aryl halide and boronic acid.

  • De-boronated starting material: Toluene, in this case.

Workflow for Purification Post-Suzuki Coupling

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup Remove inorganic salts column Flash Column Chromatography (Silica Gel, EtOAc/Hexanes gradient) workup->column Remove bulk impurities fractions Combine Pure Fractions (TLC analysis) column->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal final_product Pure Product (>95% purity) solvent_removal->final_product hplc Optional: Preparative HPLC (for >99.5% purity) final_product->hplc

Caption: A typical purification workflow for this compound after synthesis.

Q4: Can I use recrystallization as my primary purification method?

While recrystallization is a powerful technique, it is most effective when the desired compound constitutes the major component of the mixture (typically >85-90%). For crude reaction mixtures, it is generally more efficient to first perform column chromatography to remove the majority of impurities and then use recrystallization as a final polishing step to achieve high purity and obtain crystalline material.

Logical Decision Tree for Purification Strategy

G start Assess Crude Purity (by NMR or LC-MS) high_purity High Purity (>85%) start->high_purity Yes low_purity Low Purity (<85%) start->low_purity No recrystallize Attempt Recrystallization high_purity->recrystallize column Perform Column Chromatography low_purity->column check_purity Check Purity recrystallize->check_purity column->check_purity success Pure Product check_purity->success Purity OK fail Impure Product check_purity->fail Purity Not OK fail->column

Caption: Decision-making process for selecting a primary purification method.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Laurence, C., & Gal, J.-F. (2010).
  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kirsch, P. (2006).

Technical Support Center: Optimizing Synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and enhance reaction efficiency.

The synthesis of this biaryl compound is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is renowned for its versatility and functional group tolerance, but like any complex catalytic cycle, it presents unique challenges that require careful optimization.[1] This guide provides a structured approach to identifying and solving these challenges.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Suzuki-Miyaura synthesis of this compound.

Q1: What is the recommended synthetic route for this compound?

The most direct and widely adopted method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction between Methyl 3-bromo-4-fluorobenzoate (the aryl halide partner) and 4-methylphenylboronic acid (the organoboron partner) in the presence of a palladium catalyst and a base.[1]

Q2: What are the critical components of this reaction and their functions?

A successful Suzuki-Miyaura coupling depends on the interplay of several key components:

  • Aryl Halide: Methyl 3-bromo-4-fluorobenzoate. The C-Br bond is sufficiently reactive for the oxidative addition step.[1]

  • Organoboron Reagent: 4-Methylphenylboronic acid. This reagent is generally stable, non-toxic, and commercially available.[2]

  • Palladium Catalyst: The engine of the catalytic cycle, typically a Pd(0) species which is often generated in situ from a Pd(II) precatalyst.

  • Ligand: Usually a phosphine, which stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.

  • Base: Essential for activating the boronic acid to facilitate the transmetalation step.[3]

  • Solvent: Provides the medium for the reaction and influences the solubility of reagents and the stability of intermediates.

Q3: How do I select the appropriate palladium catalyst and ligand?

The choice of the catalyst system is critical, especially for potentially challenging substrates.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂. For substrates that are less reactive, modern precatalysts that readily form the active Pd(0) species, such as XPhos-Pd-G3 or SPhos-Pd-G2, are often more reliable.[4]

  • Ligands: The ligand's electronic and steric properties are paramount.

    • Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective. The electron-rich nature facilitates the oxidative addition step (the insertion of palladium into the C-Br bond), while the steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.

Q4: What is the role of the base, and which one should I use?

The base is not merely a pH adjuster; it is a crucial mechanistic participant. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center during transmetalation.[3][5]

  • Common Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.

  • Selection Criteria:

    • For substrates with base-sensitive functional groups like esters, milder bases such as K₂CO₃ or K₃PO₄ are preferred over strong hydroxides (NaOH, KOH) to prevent saponification (hydrolysis of the methyl ester).

    • Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents.

Q5: Which solvents are suitable for this reaction?

The solvent system must solubilize the reactants and be compatible with the reaction conditions.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) is used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[6] It is critical to thoroughly degas the solvent mixture to remove dissolved oxygen, which can lead to side reactions.

Troubleshooting Guide: From Low Yields to Purification Headaches

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low or No Product Yield

Low conversion of starting materials is one of the most frequent challenges.

start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_base Is the Base/Solvent System Effective? check_catalyst->check_base No (Catalyst is likely inactive) check_catalyst->check_base Yes sol_catalyst Solution: - Use fresh, high-purity catalyst/ligand. - Switch to a more active precatalyst (e.g., G3/G4). - Ensure rigorous inert atmosphere (N2/Ar). check_catalyst->sol_catalyst check_boronic Is the Boronic Acid Degrading? check_base->check_boronic No (Inefficient Transmetalation) check_base->check_boronic Yes sol_base Solution: - Screen different bases (K3PO4, Cs2CO3). - Ensure adequate base equivalents (2-3 eq). - Optimize solvent/water ratio. check_base->sol_base sol_boronic Solution: - Use anhydrous solvents. - Switch to a boronic ester (e.g., pinacol ester). - Add boronic acid portion-wise. check_boronic->sol_boronic

Caption: A logical workflow for diagnosing the root cause of low product yield.

  • Potential Cause 1.1: Inactive Catalyst System

    • Diagnosis: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may be decomposing. This is often an issue if palladium black is observed precipitating from the reaction mixture.

    • Solution:

      • Use High-Purity Reagents: Ensure the palladium source and ligand are of high quality and have been stored properly.

      • Switch to a Modern Precatalyst: Use a well-defined precatalyst (e.g., XPhos Pd G3/G4) that forms the active Pd(0) species reliably.

      • Ensure Inert Conditions: The Pd(0) catalyst is sensitive to oxygen. Rigorously degas all solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Potential Cause 1.2: Inefficient Transmetalation

    • Diagnosis: This is often the rate-limiting step. The base may not be strong or soluble enough to generate the boronate anion efficiently.

    • Solution:

      • Base Screening: If a standard base like K₂CO₃ gives low yield, screen stronger or more soluble bases like K₃PO₄ or Cs₂CO₃.

      • Solvent Optimization: Adjust the ratio of organic solvent to water. Sometimes a small amount of an alcohol like ethanol can improve solubility and reaction rates.

  • Potential Cause 1.3: Protodeboronation of Boronic Acid

    • Diagnosis: The boronic acid can be cleaved by water or base, replacing the C-B bond with a C-H bond. This results in the formation of toluene from the boronic acid partner and reduces the yield of the desired product.

    • Solution:

      • Use Anhydrous Solvents: If protodeboronation is suspected, try running the reaction under strictly anhydrous conditions with a non-aqueous soluble base.

      • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are often more stable towards protodeboronation and can be a superior coupling partner.

Problem 2: Significant Formation of Byproducts

The appearance of extra spots on a TLC plate or peaks in a GC-MS trace indicates side reactions are occurring.

  • Potential Cause 2.1: Homocoupling

    • Diagnosis: Formation of 4,4'-dimethylbiphenyl (from the boronic acid) or dimethyl 6,6'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate (from the aryl halide). Homocoupling of the boronic acid is particularly common and is often promoted by the presence of oxygen.

    • Solution:

      • Rigorous Degassing: This is the most critical step. Degas the reaction mixture by bubbling an inert gas through the solvent for 20-30 minutes before adding the catalyst, or by using several freeze-pump-thaw cycles.

      • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its homocoupling.

  • Potential Cause 2.2: Dehalogenation

    • Diagnosis: The bromine atom on the starting material is replaced by a hydrogen atom, leading to the formation of Methyl 4-fluorobenzoate.

    • Solution:

      • Choice of Base/Solvent: This side reaction can sometimes be influenced by the solvent and base combination. Screening alternative conditions may be necessary.

      • Ligand Choice: Some ligands are more prone to promoting dehalogenation than others.

  • Potential Cause 2.3: Ester Hydrolysis

    • Diagnosis: The product's methyl ester group is hydrolyzed to a carboxylic acid, especially under harsh basic conditions or prolonged heating.

    • Solution:

      • Use Milder Base: Use K₃PO₄ or K₂CO₃ instead of NaOH or KOH.

      • Limit Reaction Time: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

  • Potential Cause 3.1: Co-elution of Impurities

    • Diagnosis: The desired product has a similar polarity to the starting materials or byproducts (especially the homocoupled product), making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) to improve separation.

      • Crystallization: The product may be a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).

  • Potential Cause 3.2: Palladium Residue in the Final Product

    • Diagnosis: The final product is colored (often gray or black), indicating residual palladium, which is unacceptable for pharmaceutical applications.

    • Solution:

      • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium residues, which are then removed by filtration.

      • Metal Scavengers: For more complete removal, use commercially available silica-based scavengers with thiol or other functional groups that chelate palladium (e.g., ISOLUTE® Si-TMT, MP-TMT).[7][8] These are highly effective at reducing palladium levels to <1 ppm.[8]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Reaction: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-fluorobenzoate with 4-methylphenylboronic acid.

cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification reagents 1. Add Solids: - Methyl 3-bromo-4-fluorobenzoate (1.0 eq) - 4-methylphenylboronic acid (1.2 eq) - K3PO4 (2.5 eq) solvent 2. Add Degassed Solvent: - Dioxane/H2O (4:1) reagents->solvent degas 3. Degas Mixture: - Bubble N2 for 20 min solvent->degas catalyst 4. Add Catalyst System: - XPhos Pd G3 (1-2 mol%) degas->catalyst heat 5. Heat Reaction: - 80-100 °C - Monitor by TLC/LC-MS catalyst->heat quench 6. Quench & Extract: - Cool to RT - Add H2O & Ethyl Acetate heat->quench wash 7. Wash Organic Layer: - H2O, Brine quench->wash dry 8. Dry & Concentrate: - Dry over Na2SO4 - Concentrate in vacuo wash->dry purify 9. Purify Crude Product: - Silica Gel Chromatography (Hexanes/EtOAc gradient) dry->purify

Caption: Step-by-step workflow for the optimized synthesis protocol.

Materials:

  • Methyl 3-bromo-4-fluorobenzoate (1.0 equiv.)

  • 4-Methylphenylboronic acid (1.2 equiv.)[3]

  • Potassium Phosphate (K₃PO₄, tribasic, 2.5 equiv.)

  • XPhos Pd G3 (or similar advanced precatalyst, 0.01-0.02 equiv.)

  • 1,4-Dioxane (anhydrous, sparged with N₂ or Ar)

  • Deionized Water (sparged with N₂ or Ar)

  • Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reactor vessel equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-4-fluorobenzoate, 4-methylphenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via cannula or syringe under a positive pressure of inert gas.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium precatalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary: Impact of Reaction Conditions

The following table illustrates hypothetical outcomes from a condition screening to optimize the reaction yield.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)-K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃Dioxane/H₂O9078
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ Dioxane/H₂O9089
4XPhos Pd G3 (2%) -K₃PO₄ Dioxane/H₂O9094

Data is illustrative and serves to highlight optimization trends. This screening demonstrates that moving from a first-generation catalyst (Entry 1) to a system with a specialized ligand (Entry 2) significantly improves yield. Further optimization of the base (Entry 3) and employing a modern, well-defined precatalyst (Entry 4) can lead to excellent results.

References

  • Biotage. Metal scavengers for organic purification. Available at: [Link]

  • ChemBK. (4-Methylphenyl)Boronic Acid. Available at: [Link]

  • PrepChem. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Available at: [Link]

  • PhosphonicS. Palladium removal test kits. Available at: [Link]

  • Biotage. Why palladium metal scavengers are not all the same. Available at: [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Available at: [Link]

  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available at: [Link]

  • University of Greenwich. Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Available at: [Link]

  • ChemBeast. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Available at: [Link]

  • Royal Society of Chemistry. . Available at: [Link]

  • ResearchGate. (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Available at: [Link]

  • ResearchGate. (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. Available at: [Link]

  • PubMed. Preparation of methyl ester precursors of biologically active agents. Available at: [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Available at: [Link]

  • NACALAI TESQUE, INC. Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

Sources

"Methyl 4-fluoro-3-(4-methylphenyl)benzoate" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Given the specific nature of this molecule, this guide is structured to address potential challenges based on the reactivity of its core functional groups: a methyl ester, a fluorinated phenyl ring, and a methyl-substituted phenyl group.

I. Understanding the Stability of this compound

This compound is an aromatic ester with a structure that lends itself to specific degradation pathways. The primary points of reactivity are the ester linkage, which is susceptible to hydrolysis, and the aromatic rings, which can be targets for photodegradation, oxidation, and microbial transformation. The carbon-fluorine bond is generally strong, but its presence can influence the reactivity of the rest of the molecule.

Below, we address the most common issues and questions related to the degradation of this compound.

II. Troubleshooting Guide & FAQs

A. Hydrolytic Degradation: The Primary Concern

Hydrolysis of the methyl ester to form 4-fluoro-3-(4-methylphenyl)benzoic acid and methanol is the most anticipated degradation pathway, especially in aqueous environments or in the presence of acidic or basic catalysts.[1][2][3]

Frequently Asked Questions (FAQs):

  • Q1: I'm observing a new peak in my HPLC analysis with a shorter retention time than my parent compound. Could this be a hydrolysis product?

    • A1: Yes, this is highly likely. The hydrolysis product, 4-fluoro-3-(4-methylphenyl)benzoic acid, is more polar than the parent methyl ester, which would typically result in a shorter retention time on a reverse-phase HPLC column. We recommend co-injecting your sample with a synthesized standard of the carboxylic acid to confirm its identity.

  • Q2: My reaction is conducted in a protic solvent. How can I minimize hydrolysis?

    • A2: To minimize hydrolysis, ensure your solvent is anhydrous and free of acidic or basic impurities. The rate of hydrolysis is often dependent on the presence of water.[4] If possible, consider using an aprotic solvent. If a protic solvent is necessary, ensure it is of the highest purity and consider the use of a drying agent if compatible with your reaction chemistry.

  • Q3: What is the mechanism of hydrolysis for this ester?

    • A3: Under basic conditions, a hydroxide ion will attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt.[1] Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by water.

Troubleshooting Hydrolysis:

Symptom Potential Cause Recommended Action
Appearance of a more polar impurity by TLC/HPLC. Hydrolysis of the methyl ester.Confirm the identity of the impurity by LC-MS or by co-elution with a standard of the corresponding carboxylic acid.
Decreasing yield of the desired product over time in solution. Ongoing hydrolysis.Store solutions in an anhydrous, aprotic solvent. If an aqueous or protic solvent system is required, prepare solutions fresh and use them promptly. Consider buffering the solution to a neutral pH if your experimental conditions allow.[5]
Inconsistent results between experimental runs. Variable amounts of water or acidic/basic impurities in reagents or solvents.Use high-purity, anhydrous solvents and fresh reagents. If applicable, distill solvents over a suitable drying agent.
B. Photodegradation: Sensitivity to Light

Aromatic compounds, including fluorinated ones, can be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7] This can lead to complex mixtures of byproducts.

Frequently Asked Questions (FAQs):

  • Q4: My compound seems to be degrading even when stored in a seemingly stable solvent. Could light be the issue?

    • A4: Absolutely. If your samples are stored in clear glass vials and exposed to ambient light, photodegradation is a significant possibility. We strongly recommend storing solutions of this compound in amber vials or by wrapping clear vials in aluminum foil to protect them from light.

  • Q5: What are the likely products of photodegradation?

    • A5: Photodegradation can be complex. It may involve cleavage of the ester bond, reactions on the aromatic rings, or even defluorination.[6][7] The specific products will depend on the wavelength of light and the solvent used. Identification of these photoproducts often requires advanced analytical techniques such as LC-HRMS and ¹⁹F NMR.[6][8]

Troubleshooting Photodegradation:

Symptom Potential Cause Recommended Action
Appearance of multiple, often complex, impurities after sample processing or storage. Exposure to UV or ambient light.Store the compound and its solutions in amber vials or in the dark. Conduct experiments under low-light conditions or with light-protective coverings.
Discoloration of the sample (e.g., yellowing). Formation of chromophoric degradation products.Minimize exposure to light. If discoloration persists, the purity of the sample should be re-assessed by HPLC.
C. Thermal Degradation: Stability at Elevated Temperatures

The biphenyl core structure suggests good thermal stability.[9][10] However, at very high temperatures, decomposition can occur.

Frequently Asked Questions (FAQs):

  • Q6: I need to heat my reaction mixture containing this compound. At what temperature should I be concerned about degradation?

    • A6: While specific data for this molecule is unavailable, biphenyl itself is stable up to 400°C.[9] It is reasonable to assume that significant thermal decomposition of your compound will likely occur at temperatures well above typical synthetic reaction conditions (i.e., >200-250°C). However, it is always best practice to use the lowest effective temperature for your reaction.

Troubleshooting Thermal Degradation:

Symptom Potential Cause Recommended Action
Formation of char or insoluble material upon heating. Thermal decomposition.Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound. Avoid exceeding this temperature in your experiments.
Observation of unexpected, non-polar byproducts after a high-temperature reaction. Fragmentation of the molecule.Lower the reaction temperature. If high temperatures are required, shorten the reaction time as much as possible.
D. Oxidative and Microbial Degradation

While less common in typical laboratory settings, oxidative and microbial degradation can occur under specific conditions.

Frequently Asked Questions (FAQs):

  • Q7: Can my compound be degraded by strong oxidizing agents?

    • A7: Yes. The methyl group on the phenyl ring is a potential site for oxidation, which could lead to the formation of a carboxylic acid.[11] The aromatic rings themselves can also be susceptible to oxidative cleavage under harsh conditions.

  • Q8: Is this compound biodegradable?

    • A8: Aromatic compounds can be degraded by microorganisms, often through pathways involving dioxygenases that hydroxylate the aromatic ring, leading to ring cleavage.[12][13] The presence of fluorine can sometimes hinder biodegradation, but microbial defluorination is also possible.[14][15][16]

III. Predicted Degradation Pathways

The following diagram illustrates the most likely primary degradation pathways for this compound based on its chemical structure and knowledge of analogous compounds.

Predicted Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation cluster_oxidation Oxidative Degradation parent This compound hydrolysis_product 4-fluoro-3-(4-methylphenyl)benzoic Acid + Methanol parent->hydrolysis_product H₂O, H⁺ or OH⁻ photo_products Complex Mixture of Photoproducts (e.g., ring-opened products, defluorinated species) parent->photo_products UV Light thermal_products Fragmentation Products (e.g., benzene, terphenyls) parent->thermal_products High Temperature oxidative_products Oxidized Species (e.g., carboxylic acid from methyl group oxidation) parent->oxidative_products Oxidizing Agents

Caption: Predicted degradation pathways for this compound.

IV. Experimental Protocols

Protocol 1: Workflow for Investigating Degradation

This workflow provides a systematic approach to identifying the cause of suspected degradation.

Degradation Investigation Workflow cluster_stress Stress Studies (Forced Degradation) start Suspected Degradation (e.g., new peaks in HPLC, low yield) initial_analysis Initial Analysis: - HPLC-UV to quantify impurity - LC-MS to get mass of impurity start->initial_analysis hydrolysis Hydrolytic Stress: - Acidic (e.g., 0.1M HCl) - Basic (e.g., 0.1M NaOH) - Neutral (Water) initial_analysis->hydrolysis photo Photolytic Stress: - Expose to UV light (e.g., 254 nm) - Compare with dark control initial_analysis->photo thermal Thermal Stress: - Heat sample (e.g., 100°C, 150°C) - Compare with room temp control initial_analysis->thermal analyze_stress Analyze Stressed Samples: - Compare degradation profiles with original sample by HPLC hydrolysis->analyze_stress photo->analyze_stress thermal->analyze_stress identify Identify Degradation Pathway analyze_stress->identify prevent Implement Prevention Strategy identify->prevent

Caption: A systematic workflow for investigating the degradation of a compound.

Protocol 2: HPLC Method for Monitoring Degradation

This is a general-purpose HPLC method suitable for monitoring the purity of this compound and detecting its more polar hydrolysis product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Note: This method should be optimized for your specific instrumentation and requirements.

V. Prevention Strategies

  • Storage: Store the solid compound in a tightly sealed container at room temperature, protected from light. For solutions, use anhydrous, aprotic solvents and store in amber vials at low temperatures (e.g., 4°C) for short-term storage. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When working with solutions, minimize exposure to atmospheric moisture. Prepare solutions fresh whenever possible.

  • pH Control: If working in aqueous or protic systems, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.[4][5]

By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, the stability of this compound can be maintained for reliable and reproducible experimental results.

VI. References

  • What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. (n.d.). Retrieved from [Link]

  • Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is | Chegg.com. (2022, October 30). Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]

  • Sivakumar, M., Senthilkumar, P., Majumdar, S., & Pandit, A. B. (2002). Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. Ultrasonics Sonochemistry, 9(1), 25-30.

  • Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). Retrieved from [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. (2025, August 10). Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH. Retrieved from [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Bacterial Degradation of Aromatic Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Anaerobic Degradation of Fluorinated Aromatic Compounds. (n.d.). PubMed. Retrieved from [Link]

  • 16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF. (2025, August 10). Retrieved from [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI. Retrieved from [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic. (n.d.). Retrieved from [Link]

  • Oxidative degradation of synthetic ester and its influence on tribological behavior | Request PDF. (2025, August 6). Retrieved from [Link]

  • Biphenyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Retrieved from [Link]

  • Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction and GC-TOFMS and GC-MS/MS. (n.d.). Restek. Retrieved from [Link]

  • Thermodynamic properties of some biphenyls: Enthalpies of formation and reorganization of aromatic radicals. (n.d.). ResearchGate. Retrieved from [Link]

  • How to prevent hydrolysis in a drug. (2017, September 2). Quora. Retrieved from [Link]

  • Ester synthesis by oxidative esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). PMC - PubMed Central. Retrieved from [Link]

  • The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in. (2022, July 19). Semantic Scholar. Retrieved from [Link]

  • EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. (n.d.). Google Patents. Retrieved from

  • excimer of biphenyl on Al2o3 Marissa K. Condie, Christian Kim, Zackery E. Moreau, Bryan Dionisio, Katie Nili*, Jacob Francis. (n.d.). Westmont College. Retrieved from [Link]

  • Decomposition thermique du biphenyle (Thesis/Dissertation) | ETDEWEB. (n.d.). OSTI.GOV. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high purity for this compound. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

Troubleshooting Guide

The synthesis of this compound, typically achieved through a Suzuki-Miyaura cross-coupling reaction, is a robust method for forming the key carbon-carbon bond.[1][2][3] However, the complexity of this multi-component reaction can lead to various side products and impurities that complicate purification and reduce the final product's purity.[1][2][4] This guide will walk you through potential pitfalls and their solutions.

Q1: My final product shows low purity after column chromatography. What are the likely impurities, and how can I avoid them?

Low purity after chromatographic purification often points to the presence of byproducts with similar polarity to the desired product. In the context of a Suzuki-Miyaura coupling for synthesizing this compound, the most common impurities are:

  • Homocoupling Products: These are dimers of the starting materials, such as biphenyl derivatives from the coupling of two molecules of 4-methylphenylboronic acid or the corresponding halide.[1][4] Homocoupling of boronic acids is often promoted by the presence of oxygen.[5]

  • Protodeborylation/Dehalogenation Products: These impurities arise from the replacement of the boronic acid group or the halide with a hydrogen atom, leading to the formation of toluene and methyl 4-fluorobenzoate, respectively.[1][4] Protodeboronation can occur if the boronic acid is unstable.[5]

  • Starting Materials: Incomplete conversion will result in the presence of unreacted methyl 4-fluoro-3-bromobenzoate (or other halide) and 4-methylphenylboronic acid.

To minimize the formation of these impurities, consider the following strategies:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. This is the most effective way to minimize homocoupling facilitated by oxygen.[5]

  • High-Purity Reagents: The purity of your starting materials, especially the boronic acid, is critical.[6][7] Impurities in the boronic acid can poison the palladium catalyst or lead to side reactions.[6]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time.[2] Excessive heat can lead to catalyst decomposition and an increase in side products.[5]

  • Choice of Base and Ligand: The selection of the base and phosphine ligand is crucial for a successful reaction.[5] For electron-rich substrates, bulky, electron-donating phosphine ligands can be beneficial.[5]

Below is a workflow to diagnose and mitigate common impurity issues.

Caption: Troubleshooting workflow for low purity.

Q2: I observe "oiling out" or poor crystal formation during the recrystallization of my product. What should I do?

"Oiling out," where the product separates as a liquid instead of a solid, or the formation of very fine needles or powders that are difficult to filter, can be common issues during recrystallization. These problems often indicate that the chosen solvent system is not ideal or that significant impurities are present.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Try a different solvent with a lower boiling point.[8]
High concentration of impurities depressing the melting point.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is more soluble, and cool again slowly.[8]
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution.[8]
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation or add a seed crystal of the pure product.[8][9]
Low Recovery The product is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[8] Use a minimal amount of cold solvent for washing the crystals.

A Step-by-Step Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like toluene/hexanes). Heat the mixture gently while stirring to dissolve the solid.[8][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[8]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][9]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[8][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.[8][11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]

Q3: My NMR spectrum shows unexpected signals. Could the ester group be hydrolyzing during the work-up?

Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if the work-up conditions are too basic or acidic for a prolonged period.[12][13] The presence of a broad signal in the 10-13 ppm range in the ¹H NMR spectrum is indicative of a carboxylic acid proton.

To avoid ester hydrolysis:

  • Use a Mild Base: Employ weaker bases like carbonates or phosphates during the reaction and work-up.

  • Careful pH Adjustment: During the aqueous work-up, carefully neutralize the solution. Avoid strongly acidic or basic conditions.

  • Minimize Contact Time: Reduce the time the reaction mixture is in contact with aqueous acidic or basic solutions.

  • Anhydrous Conditions: If hydrolysis is a persistent issue, consider switching to anhydrous reaction conditions.[5]

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and potential side reactions.

Suzuki_Miyaura_Cycle cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (R1-R2) RedElim->Product R1X Methyl 4-fluoro-3-halobenzoate (R1-X) R1X->OxAdd R2BY2 4-methylphenylboronic acid (R2-B(OH)2) R2BY2->Transmetal Homocoupling Homocoupling (R2-R2) R2BY2->Homocoupling O2 Protodeborylation Protodeborylation (R2-H) R2BY2->Protodeborylation H+ Base Base Base->Transmetal

Caption: Suzuki-Miyaura catalytic cycle and side reactions.

Frequently Asked Questions (FAQs)

Q: What analytical techniques are best for determining the purity of my product?

A combination of techniques provides the most comprehensive assessment of purity:[14]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities.[14][]

  • Gas Chromatography (GC): Useful for assessing the presence of volatile impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.[14][]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[14][]

Q: What is the typical appearance and solubility of pure this compound?

Q: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

Yes, always consult the Safety Data Sheet (SDS) for each reagent. In general:

  • Halogenated Benzoates: Can cause skin and serious eye irritation, and may cause respiratory irritation.[17]

  • Boronic Acids: Handle with care as their toxicological properties may not be fully characterized.

  • Palladium Catalysts and Ligands: Many are air-sensitive and potentially toxic. Handle in a fume hood under an inert atmosphere.

  • Bases: Strong bases are corrosive and should be handled with appropriate personal protective equipment.

  • Solvents: Use in a well-ventilated area, away from ignition sources.

By systematically addressing these common issues, you can significantly improve the purity and yield of your this compound synthesis.

References

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • BenchChem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Al-Masum, M., & Kumar, D. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • Isomerization during hydrolysis of a methyl ester. (2020, June 30). Reddit.
  • Process for recovering benzyl benzoate. (n.d.). Google Patents.
  • Thermo Scientific Chemicals. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.).
  • Hydrolysis of methyl esters. (n.d.). Google Patents.
  • EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube.
  • BOC Sciences. Analytical Services for Purity Determination.
  • Recrystallization of Benzoic Acid. (n.d.).
  • BenchChem. Technical Support Center: Purification of Crude m-Cresyl Benzoate.
  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate.
  • Sigma-Aldrich. Methyl 3-fluoro-4-methylbenzoate.
  • BenchChem. A Researcher's Guide to Purity Assessment of H-Gly-OBzl.TosOH: A Comparative Analysis of Analytical Methods.

Sources

Technical Support Center: Catalyst Selection for Efficient "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This molecule is a key intermediate in various pharmaceutical and materials science applications. Its synthesis is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] However, the success of this reaction is highly dependent on the judicious selection of the catalyst system and reaction conditions.

This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights in a question-and-answer format. We will delve into the causality behind experimental choices, address common troubleshooting scenarios, and offer validated protocols to streamline your synthetic efforts.

Core Concept: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Ar¹-Pd(II)-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (+ Ar¹-X) Trans Ar¹-Pd(II)-Ar² (Diaryl Complex) OxAdd->Trans Transmetalation (+ Ar²-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (Ar¹-Ar² Product Released) Product Biaryl Product (Ar¹-Ar²) Trans->Product ArX Aryl Halide (Ar¹-X) ArX->OxAdd ArB Arylboronic Acid/Ester (Ar²-B(OR)₂) ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing this compound?

The most robust and widely applied method is the Suzuki-Miyaura cross-coupling reaction.[6] This involves coupling an aryl halide with an organoboron reagent. For this specific target, you have two primary routes:

  • Route A: Coupling of Methyl 3-bromo-4-fluorobenzoate with 4-Tolylboronic acid .

  • Route B: Coupling of Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with a 4-methylphenyl halide (e.g., 4-bromotoluene).

Route A is often preferred due to the commercial availability and stability of the starting materials.

Q2: Which palladium catalyst and ligand system should I choose as a starting point?

For a standard Suzuki coupling involving aryl bromides, a combination of a palladium(II) precatalyst and a phosphine ligand is a reliable choice. A good starting point would be:

  • Palladium Source: Pd(OAc)₂ (Palladium(II) acetate) or a pre-formed complex like PdCl₂(dppf). Pd(II) sources are often bench-stable and are reduced in situ to the active Pd(0) species.[3]

  • Ligand: A bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and reductive elimination steps.[7][8] Excellent choices include tri-tert-butylphosphine (P(t-Bu)₃) or dialkylbiaryl phosphines like XPhos or SPhos, especially if you are using a more challenging aryl chloride.[8][9]

For many standard couplings with aryl bromides, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[5]

Q3: Why is the choice of ligand so critical for this reaction?

The ligand plays a multifaceted role in the catalytic cycle:

  • Stabilization: It stabilizes the palladium center, preventing it from decomposing into inactive palladium black.[9][10]

  • Solubility: It ensures the catalyst remains dissolved in the organic solvent.

  • Reactivity Tuning: Bulky and electron-donating ligands accelerate the rate-limiting steps.[7][8] They promote the formation of highly reactive monoligated L₁Pd(0) species, which undergo oxidative addition much faster than more coordinated complexes.[7][8] This is particularly crucial when using less reactive aryl halides like chlorides.[9]

Q4: What is the function of the base, and how do I select the right one?

The base is essential for activating the organoboron reagent to facilitate the transmetalation step.[11] It converts the neutral boronic acid into a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]

Common choices include:

  • Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are widely used, often in an aqueous/organic solvent mixture.[12]

  • Phosphates: K₃PO₄ is a strong base often used under anhydrous or nearly anhydrous conditions, though a small amount of water can be beneficial.[9][13]

  • Fluorides: KF can be used for substrates with base-sensitive functional groups, like the methyl ester in our target molecule, to minimize hydrolysis.[11]

The strength and solubility of the base can significantly impact the reaction outcome.[9] A screen of different bases may be necessary for optimization.

Q5: How does solvent choice affect the reaction?

The solvent system must solubilize the reactants, catalyst, and base to ensure an efficient reaction. The choice of solvent is critical as it affects solubility, reaction kinetics, and catalyst stability.[9] Common solvents include:

  • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are frequently used.

  • Biphasic Systems: Often, a mixture of an organic solvent with water (e.g., Toluene/Water, Dioxane/Water) is employed.[12] The water helps dissolve the inorganic base, while the organic phase contains the substrate and catalyst.[12]

  • Polar Aprotic Solvents: DMF can be used, but it can sometimes slow the reaction by competing with the phosphine ligands for coordination to the palladium center.[9]

A solvent screen is a common part of reaction optimization.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Probable CauseProposed Solution(s)Scientific Rationale
Inactive Catalyst 1. Ensure Proper Degassing: Bubble an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst and reagents.[9] 2. Check Reagent Purity: Impurities in starting materials can act as catalyst poisons.[9] 3. Increase Catalyst Loading: For a difficult coupling, try increasing the catalyst loading from 1 mol% to 3-5 mol%.[9][14]Oxygen can oxidize the active Pd(0) catalyst and the sensitive phosphine ligands, rendering them inactive.[9] Poisoning stops the catalytic cycle. A higher catalyst concentration can sometimes overcome minor inhibition or slow kinetics.
Poor Aryl Halide Reactivity 1. Switch Halide: If using an aryl chloride, switch to the corresponding aryl bromide or iodide.[9] 2. Use a More Active Ligand: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate oxidative addition.[8][9]The reactivity order for oxidative addition is I > Br > OTf >> Cl.[6][15] This is related to the C-X bond strength. More electron-donating and sterically hindered ligands promote the formation of the highly reactive L₁Pd(0) species required to activate the C-Cl bond.[8]
Boronic Acid Decomposition 1. Use Boronic Esters: Pinacol esters of boronic acids are often more stable and soluble than the free acids.[9][12] 2. Control Temperature: Running the reaction at a lower temperature can minimize decomposition pathways.[9] 3. Choose Base Carefully: A milder base (e.g., KF) or strictly anhydrous conditions may prevent decomposition.[11]Boronic acids can undergo side reactions like protodeboronation (replacement of the boron group with hydrogen) or oxidation, especially under harsh basic conditions or at elevated temperatures.[9][16]
Problem 2: Significant Side Product Formation
Probable CauseProposed Solution(s)Scientific Rationale
Homocoupling (Biaryl Formation) 1. Rigorous Degassing: Ensure the reaction is completely free of oxygen.[9] 2. Use a Pd(0) Source Directly: Using a precatalyst like Pd(PPh₃)₄ can sometimes help. 3. Lower Reaction Temperature: This can often suppress the rate of homocoupling relative to the desired cross-coupling.[9]The homocoupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species.[3][9] This side reaction consumes the nucleophile and reduces the yield of the target product.
Dehalogenation (Hydrodehalogenation) 1. Use a Milder Base: Switch from a strong base like K₃PO₄ to a weaker one like K₂CO₃. 2. Change Solvent: The hydrogen source can sometimes be the solvent. Trying a different solvent may help.[9] 3. Use a Less Active Catalyst System: A less electron-rich ligand might slow down the undesired reduction pathway.[9]This side reaction replaces the halide on your starting material with a hydrogen atom. It is more common with electron-rich aryl halides and highly active catalyst systems.[9] The hydrogen can come from the solvent, base, or other reagents.
Protodeboronation 1. Use Anhydrous Conditions: Use dry solvents and reagents. 2. Switch to Boronic Esters: Pinacol or MIDA boronates are significantly more resistant to protodeboronation.[9] 3. Use KF as the Base: Potassium fluoride is known to be effective in minimizing this side reaction.[11]This is the cleavage of the C-B bond by a proton source (often water), which destroys the organoboron coupling partner.[16] It is a common issue, especially with electron-rich or heteroaromatic boronic acids under aqueous basic conditions.[16]

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound via Route A. Optimization may be required based on laboratory-specific conditions and reagent batches.

Reaction Scheme: Methyl 3-bromo-4-fluorobenzoate + 4-Tolylboronic acid → this compound

Materials:

  • Methyl 3-bromo-4-fluorobenzoate (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add Methyl 3-bromo-4-fluorobenzoate (1.0 equiv), 4-Tolylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Preparation: In a separate, small vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add a small amount of anhydrous toluene to form a slurry.

  • Reaction Setup: Place the main reaction flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous, degassed toluene and degassed water to the flask to create a ~0.2 M solution with respect to the aryl bromide (e.g., 4 mL toluene and 1 mL water for a 1 mmol scale reaction).

  • Catalyst Addition: Add the catalyst slurry to the main reaction flask via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5] Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Catalyst & Ligand Selection Workflow

Choosing the right catalyst system is paramount. The reactivity of the aryl halide is the primary factor dictating the required potency of the catalyst.

Catalyst_Selection cluster_workflow Catalyst Selection Decision Workflow Start Identify Aryl Halide (Ar-X) Aryl_I Aryl Iodide (Ar-I) Highly Reactive Start->Aryl_I X = I Aryl_Br Aryl Bromide (Ar-Br) Good Reactivity Start->Aryl_Br X = Br Aryl_Cl Aryl Chloride (Ar-Cl) Challenging/Unreactive Start->Aryl_Cl X = Cl Cat_I Standard System: Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ Aryl_I->Cat_I Cat_Br Versatile System: PdCl₂(dppf) or Pd(OAc)₂ / P(t-Bu)₃ Aryl_Br->Cat_Br Cat_Cl High-Activity System: Pd(OAc)₂ or Precatalyst with Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos) Aryl_Cl->Cat_Cl

Caption: Decision workflow for selecting a catalyst system based on aryl halide reactivity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Sourced from Organic Chemistry Portal. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid. [Link]

  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Institutes of Health (NIH). (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • ChemOrgChem via YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]

  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]

  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Institutes of Health (NIH). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. [Link]

  • Royal Society of Chemistry. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]

  • PubMed. (2024). Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings. [Link]

  • ResearchGate. Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C–S Cross-Couplings. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to scale up this important biaryl compound. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely employed method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms the key carbon-carbon bond between two aromatic rings with high efficiency and excellent functional group tolerance, making it ideal for both lab-scale and manufacturing contexts.[2][3]

Q2: What are the recommended starting materials for the Suzuki-Miyaura coupling route?

The preferred starting materials are:

  • Aryl Halide: Methyl 3-bromo-4-fluorobenzoate

  • Boron Reagent: 4-Methylphenylboronic acid

This combination is generally preferred because aryl bromides offer a good balance of reactivity and stability, while the boronic acid is commercially available and relatively stable.[1]

Q3: Which palladium catalyst and ligand system should I use?

For this type of sterically unhindered coupling, a standard catalyst system is often sufficient. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Alternatively, a combination of a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand such as triphenylphosphine (PPh₃) can be used, as the Pd(II) is reduced to the active Pd(0) species in situ.[4] For more challenging or large-scale reactions where catalyst efficiency is paramount, more advanced Buchwald or other bulky phosphine ligands can be explored.[5][6]

Q4: How can I effectively monitor the reaction's progress?

Reaction progress should be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. By spotting the starting aryl halide, the boronic acid, and the reaction mixture on the same plate, you can visualize the consumption of the starting material and the appearance of the higher Rf product spot. LC-MS provides more definitive tracking of reactant consumption and product formation.

Q5: What are the common side reactions and how can they be minimized?

The primary side reactions in Suzuki couplings are:

  • Homocoupling: The boronic acid coupling with itself to form 4,4'-dimethyl-1,1'-biphenyl. This is often promoted by the presence of oxygen.[1][7]

  • Dehalogenation: The aryl bromide is reduced to Methyl 4-fluorobenzoate.[1]

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, reverting to toluene.[8]

These can be minimized by ensuring a thoroughly degassed, inert atmosphere, using high-purity reagents, and optimizing the reaction conditions (base, solvent, temperature).

Core Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable method for the lab-scale synthesis of the target compound.

Reagent and Materials Table
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
Methyl 3-bromo-4-fluorobenzoate233.0410.02.33 gAryl Halide
4-Methylphenylboronic acid135.9612.0 (1.2 eq)1.63 gBoron Reagent
Tetrakis(triphenylphosphine)palladium(0)1155.560.3 (3 mol%)347 mgCatalyst
Potassium Carbonate (K₂CO₃)138.2120.0 (2.0 eq)2.76 gBase
1,4-Dioxane--40 mLSolvent
Water (degassed)--10 mLCo-solvent
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 3-bromo-4-fluorobenzoate (2.33 g, 10.0 mmol), 4-Methylphenylboronic acid (1.63 g, 12.0 mmol), and Potassium Carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation and homocoupling side reactions.[7]

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly remove any dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol). The solution should turn a yellow/orange color.

  • Reaction: Heat the mixture to 85-90 °C and maintain at this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of ethyl acetate and 50 mL of water.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white to off-white solid.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Q: My reaction has stalled or shows very low conversion. What should I check first?

A: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle.

  • Catalyst Inactivity: The Pd(0) catalyst is highly sensitive to oxygen.[8] If your reaction solution turns black, it's likely that the catalyst has decomposed into palladium black, which is inactive.

    • Solution: Ensure all solvents are rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction. Use high-purity, peroxide-free solvents.

  • Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[8] Use fresh, high-quality boronic acid.

    • Base: The base is crucial for activating the boronic acid. Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered for better solubility and reactivity.

  • Insufficient Temperature: Some Suzuki couplings require a specific temperature to overcome the activation energy for oxidative addition. Ensure your reaction is being heated to the target temperature.

Diagnostic Workflow for Low Conversion

G start Low / No Conversion Observed check_catalyst Check Catalyst Appearance (Is it black?) start->check_catalyst catalyst_ok No (Color is normal) check_catalyst->catalyst_ok catalyst_bad Yes (Precipitate is black) check_catalyst->catalyst_bad check_reagents Verify Reagent Quality (Fresh Boronic Acid? Dry Base?) reagents_ok Yes (High Quality) check_reagents->reagents_ok reagents_bad No (Old/Poor Quality) check_reagents->reagents_bad check_conditions Confirm Reaction Conditions (Inert Atmosphere? Correct Temp?) conditions_ok Yes (All parameters correct) check_conditions->conditions_ok conditions_bad No (Potential issues) check_conditions->conditions_bad catalyst_ok->check_reagents solution_catalyst solution_catalyst catalyst_bad->solution_catalyst Catalyst likely decomposed. Restart with rigorous degassing and inert atmosphere. reagents_ok->check_conditions solution_reagents solution_reagents reagents_bad->solution_reagents Replace reagents. Use fresh boronic acid and an anhydrous, powdered base. final_check final_check conditions_ok->final_check Systematic optimization required. Screen alternative bases, solvents, or ligands. solution_conditions solution_conditions conditions_bad->solution_conditions Correct the parameter. Ensure proper heating and maintain a strict inert atmosphere.

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Q: I'm seeing a significant amount of 4,4'-dimethyl-1,1'-biphenyl in my product mixture. How do I prevent this homocoupling?

A: The formation of a biaryl from the boronic acid (homocoupling) is a classic side reaction, almost always caused by the presence of oxygen in the reaction vessel.[1][7] Oxygen can interfere with the catalytic cycle, promoting the coupling of two boronic acid molecules.

  • Primary Solution: The most critical step is to ensure a truly anaerobic (oxygen-free) environment.

    • Degas Solvents Thoroughly: Bubbling an inert gas like nitrogen or argon through your solvent for at least 20-30 minutes is essential. For larger scales, freeze-pump-thaw cycles are even more effective.

    • Use Schlenk Technique: Employ proper air-free techniques when assembling your glassware and adding reagents.

    • Maintain Positive Inert Gas Pressure: Throughout the reaction, ensure a gentle, positive flow of nitrogen or argon to prevent air from leaking into the system.

Q: My analysis shows the presence of Methyl 4-fluorobenzoate. What is causing this dehalogenation byproduct?

A: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction occurs when the palladium complex, after oxidative addition with the aryl bromide, undergoes a different pathway instead of transmetalation with the boronic acid.[1]

  • Causes and Solutions:

    • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has more time to react via alternative pathways.

      • Solution: Ensure your base is effective and present in sufficient quantity (at least 2 equivalents). The base is critical for activating the boronic acid for transmetalation.

    • Protic Sources: Some solvents (like alcohols) or impurities can act as hydride donors.

      • Solution: While some water is necessary for many Suzuki reactions, excessive amounts can be detrimental. Use anhydrous solvents for the main reaction medium and control the amount of water added.

Q: I am concerned about hydrolyzing the methyl ester. What precautions should I take?

A: The methyl ester is susceptible to hydrolysis under basic conditions, which would form the corresponding carboxylic acid. While potassium carbonate is a relatively mild base, prolonged reaction times at high temperatures, especially with stronger bases like sodium hydroxide, can cause this issue.

  • Solutions:

    • Use a Milder Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally safe choices.[5] Avoid strong bases like NaOH or KOH.

    • Limit Water: Use the minimum amount of water necessary to facilitate the reaction. A completely non-aqueous system (e.g., using KF as the base in DMF) can also prevent hydrolysis, though it may require different optimization.[5]

    • Control Reaction Time: Do not let the reaction run unnecessarily long after the starting material has been consumed.

    • Acidic Workup: If some hydrolysis occurs, the resulting carboxylic acid can often be removed during an aqueous workup by washing with a dilute basic solution (e.g., 5% NaHCO₃).

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X (Methyl 3-bromo-4-fluorobenzoate) ArX->OxAdd ArBOH Ar'-B(OH)2 (4-Methylphenylboronic acid) Borate Ar'-B(OH)3- ArBOH->Borate Base Base (K2CO3) Base->Borate Borate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. Organic Process Research & Development. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

Sources

Common impurities in "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working with Methyl 4-fluoro-3-(4-methylphenyl)benzoate. We will explore the common impurities encountered during its synthesis and detail robust, field-proven methods for their removal, ensuring the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the likely synthetic route for this compound, and what common impurities should I anticipate?

The structure of this compound, a biaryl compound, strongly points to its synthesis via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction.[1] This reaction typically involves coupling an aryl halide with an arylboronic acid or its ester derivative.

The probable synthetic pathway is the coupling of Methyl 4-fluoro-3-halobenzoate (where the halide is typically Br or I) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Given this pathway, you should anticipate several classes of impurities derived from the starting materials and the catalytic cycle itself:

  • Starting Materials: Unreacted Methyl 4-fluoro-3-halobenzoate and 4-methylphenylboronic acid.

  • Homocoupling Byproducts: Symmetrical biaryls formed by the coupling of two identical starting material molecules (e.g., 4,4'-dimethylbiphenyl from the boronic acid).[2]

  • Protodeboronation/Dehalogenation Byproducts: Impurities where the boronic acid or halide functional group is replaced by a hydrogen atom.

  • Catalyst Residues: Residual palladium, often in the form of palladium black (Pd(0)), which can precipitate from the reaction mixture.[3]

  • Hydrolysis Product: 4-fluoro-3-(4-methylphenyl)benzoic acid, formed if the methyl ester group is cleaved during basic workup conditions or prolonged heating.[4][5]

Q2: My initial analysis (TLC/LC-MS) of the crude product shows several spots/peaks. How can I identify the likely culprits?

Identifying impurities early is key to selecting the right purification strategy. Here’s a logical approach to diagnosing your crude mixture:

  • Co-spotting on TLC: Run a TLC plate spotting your crude mixture alongside the two starting materials (the aryl halide and the boronic acid). If any spots from your crude mixture align with the starting material spots, you have confirmed the presence of unreacted reagents.[6]

  • Polarity Assessment:

    • Less Polar Impurities: Homocoupled byproducts like 4,4'-dimethylbiphenyl are often less polar than the desired product and will have a higher Rf on a normal-phase TLC plate.

    • More Polar Impurities: The hydrolyzed carboxylic acid is significantly more polar and will typically have a very low Rf or remain at the baseline. Boronic acids can also be quite polar.

  • LC-MS Analysis: This is the most definitive method. The mass-to-charge ratio (m/z) will allow you to directly identify the molecular weights of the major components and compare them to the expected impurities.

The following diagram outlines a logical workflow for impurity identification and remediation.

G cluster_0 Impurity Identification & Removal Workflow A Analyze Crude Product (TLC, LC-MS, NMR) B Unreacted Starting Materials Detected? A->B C Homocoupled Byproducts or Isomers Detected? B->C No F Aqueous Base Wash (e.g., NaHCO₃ solution) B->F Yes D Palladium Residue (Black Precipitate)? C->D No G Column Chromatography C->G Yes H Recrystallization C->H Alternative E Hydrolyzed Acid Detected? D->E No I Filter through Celite® or Silica Plug D->I Yes E->F Yes J Purified Product E->J No F->C F->J G->D G->J H->D H->J I->E I->J

Caption: A workflow for identifying and removing common impurities.

Troubleshooting & Purification Protocols

Q3: How do I remove unreacted 4-methylphenylboronic acid and the hydrolyzed carboxylic acid impurity?

Both 4-methylphenylboronic acid and the potential hydrolysis byproduct, 4-fluoro-3-(4-methylphenyl)benzoic acid, are acidic. This property is key to their selective removal.

Causality: An aqueous basic wash (e.g., sodium bicarbonate or sodium carbonate solution) will deprotonate these acidic impurities, forming their corresponding water-soluble carboxylate and boronate salts.[6] The desired neutral ester product will remain in the organic layer, allowing for a clean separation via liquid-liquid extraction.

Protocol 1: Aqueous Basic Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL per gram of crude product).

  • Phase Separation: Allow the layers to separate fully. You may observe some bubbling (CO₂ evolution) as the base neutralizes acidic components. Discard the aqueous layer.

  • Final Wash: Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual base and dissolved water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of acidic impurities.

Q4: The organic layer of my reaction is dark, and I see fine black particles. How do I remove palladium catalyst residue?

The black particles are typically palladium(0), known as palladium black, which has precipitated from the solution. It is crucial to remove this, as residual palladium can interfere with subsequent reactions and biological assays.

Causality: Palladium black is an insoluble solid. A simple filtration through a pad of an inert filter aid like Celite® will trap these fine particles, allowing the dissolved organic product to pass through.[3]

Protocol 2: Filtration through Celite®

  • Prepare the Pad: Place a small plug of cotton at the neck of a sintered glass funnel or a Büchner funnel. Add a layer of Celite® (approximately 2-3 cm thick) and gently compact it.

  • Pre-wet: Wet the Celite® pad with the solvent you will use for filtration (e.g., ethyl acetate) to ensure a good seal and prevent the pad from cracking.

  • Filtration: Dilute the crude reaction mixture with a suitable solvent and carefully pour it through the Celite® pad. Apply gentle suction.

  • Rinse: Rinse the reaction flask and the Celite® pad with additional fresh solvent to ensure all of the product is collected.[7]

  • Concentration: Collect the clear filtrate and concentrate it under reduced pressure.

Q5: My product is still impure after an aqueous wash. What is the best method for final purification: recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the nature of the impurities and the crystallinity of your product.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. It is often faster and more scalable than chromatography.[8][9]

  • Flash Column Chromatography is a more versatile technique that can separate compounds with very similar polarities, such as the desired product and a homocoupled byproduct.[10][11] It is the method of choice when recrystallization fails or when impurities are present in significant quantities.

Data Summary: Purification Method Selection

Impurity TypeRecommended Primary MethodRationale
Unreacted Starting MaterialsAqueous Wash / ChromatographyAcid/base properties allow for easy extraction; chromatography separates neutral starting materials.
Homocoupled ByproductsColumn ChromatographyThese often have similar polarity to the product, requiring the high resolving power of chromatography.
Palladium ResiduesFiltration through Celite®Palladium black is an insoluble solid easily removed by filtration.[3]
Hydrolyzed AcidAqueous Base WashThe acidic nature allows for selective removal into an aqueous basic layer.[6]
Q6: Can you provide a detailed protocol for the recrystallization of this compound?

Causality: Successful recrystallization relies on identifying a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] As the hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent.

Protocol 3: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold. For biaryl esters, an ethanol/water or ethyl acetate/hexanes system often works well.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Induce Crystallization (if needed): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent line or placing the flask in an ice bath to further reduce solubility.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and/or NMR spectroscopy.

Q7: Can you provide a detailed protocol for flash column chromatography?

Causality: Flash column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for their separation into different fractions.

Protocol 4: Flash Column Chromatography

  • Select Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.4. This provides a good starting point for separation on the column.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica bed.[11]

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.[10]

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. Begin with a less polar eluent mixture and, if necessary, gradually increase the polarity (gradient elution) to elute your compounds.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary: Column Chromatography Parameters (Example)

ParameterRecommended Setting
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane / Ethyl Acetate Gradient
Initial Eluent98:2 Hexane:Ethyl Acetate
Final Eluent90:10 Hexane:Ethyl Acetate
MonitoringTLC with UV visualization (254 nm)

References

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Accessed: January 19, 2026.
  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes - ResearchG
  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications. (n.d.). Accessed: January 19, 2026.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. (n.d.). Accessed: January 19, 2026.
  • Hydrolysis of methyl esters - Google Patents. (n.d.). Accessed: January 19, 2026.
  • (a) Previous methods of preparing biaryls from aryl iodides. (b) Our...
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). Accessed: January 19, 2026.
  • Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. (2020). Accessed: January 19, 2026.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Accessed: January 19, 2026.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Accessed: January 19, 2026.
  • Recrystallization - YouTube. (2020). Accessed: January 19, 2026.
  • Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates - Benchchem. (n.d.). Accessed: January 19, 2026.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Accessed: January 19, 2026.
  • Recrystallization and Crystallization. (n.d.). Accessed: January 19, 2026.
  • 【4K】-- Column Chromatography (Purification) - YouTube. (2013). Accessed: January 19, 2026.

Sources

Technical Support Center: Enhancing the Stability of Methyl 4-fluoro-3-(4-methylphenyl)benzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Methyl 4-fluoro-3-(4-methylphenyl)benzoate. Its purpose is to address common stability challenges encountered during experimental work and to offer scientifically grounded solutions to ensure the integrity of your results.

Introduction: The Criticality of Compound Stability

This compound is a versatile building block in medicinal chemistry and materials science. The reliability and reproducibility of experimental outcomes are directly linked to the stability of this compound in solution. Degradation can lead to the formation of impurities, a decrease in the concentration of the active molecule, and potentially misleading results. Understanding and controlling the factors that influence its stability is therefore paramount.

This support center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the primary degradation pathways—hydrolysis and photodegradation—and provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common signs of this compound degradation in my solution?

A1: The most common indicators of degradation include:

  • Appearance of New Peaks in Chromatographic Analysis: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), the emergence of new, unexpected peaks is a primary sign of degradation.[1] These peaks represent the formation of degradation products.

  • Decrease in the Parent Compound Peak Area: Concurrently with the appearance of new peaks, you will observe a decrease in the peak area corresponding to this compound, indicating its consumption.

  • Changes in Solution Appearance: Although not always visually apparent, degradation can sometimes lead to a change in the color or clarity of the solution.

  • pH Shift: Hydrolytic degradation, in particular, can alter the pH of your solution.

Q2: My recent experimental results have been inconsistent. Could compound instability be the cause?

A2: Absolutely. Inconsistent results are a hallmark of compound instability. If the concentration of your active compound is fluctuating between experiments due to degradation, it will directly impact reaction kinetics, biological activity assays, and other quantitative measurements. It is crucial to establish the stability of your stock solutions and experimental samples.

Q3: What are the primary chemical reactions that cause the degradation of this compound?

A3: Based on its chemical structure, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The methyl ester functional group is prone to hydrolysis, especially in the presence of acid or base catalysts, or even with water alone under elevated temperatures.[2][3] This reaction cleaves the ester bond, yielding 4-fluoro-3-(4-methylphenyl)benzoic acid and methanol.

  • Photodegradation: Aromatic compounds can absorb UV-Vis light, leading to photochemical reactions.[4][5] For this molecule, this can involve complex pathways, potentially leading to the formation of various photoproducts. The presence of oxygen can often accelerate these processes.[5]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Mitigating Hydrolytic Degradation

Hydrolysis is a common issue for ester-containing compounds. The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system.

Troubleshooting Steps:

  • pH Control:

    • Acidic and Basic Conditions: Both acidic and basic conditions can catalyze ester hydrolysis.[3] It is imperative to control the pH of your solution.

    • Recommendation: Prepare your solutions in a buffered system. For many applications, a buffer in the pH range of 4-6 is a good starting point to minimize hydrolysis. Avoid strongly acidic or basic conditions unless required by your experimental design.

  • Solvent Selection:

    • Aqueous Solutions: Water is a reactant in hydrolysis, so minimizing its presence or activity is key.

    • Recommendation: If your experiment allows, use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). If an aqueous solution is necessary, prepare fresh solutions before each experiment and store them at low temperatures.

  • Temperature Management:

    • Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.[2]

    • Recommendation: Store stock solutions at low temperatures (-20°C or -80°C). During experiments, if prolonged incubation at elevated temperatures is required, consider the potential for degradation and include appropriate controls.

Guide 2: Preventing Photodegradation

Aromatic compounds are often susceptible to degradation upon exposure to light.

Troubleshooting Steps:

  • Light Protection:

    • UV and Visible Light: Exposure to both UV and visible light can initiate photodegradation.

    • Recommendation: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Conduct experiments in a dark room or under light-protected conditions whenever possible.

  • Inert Atmosphere:

    • Oxygen's Role: The presence of oxygen can participate in and accelerate photodegradation pathways.[5]

    • Recommendation: For sensitive experiments, consider de-gassing your solvent and blanketing your solution with an inert gas like nitrogen or argon.

Experimental Protocols

To proactively assess and control the stability of your compound, we recommend performing forced degradation and real-time stability studies.

Protocol 1: Forced Degradation Study

A forced degradation study, also known as stress testing, is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of your analytical methods.[6][7][8] This is a critical step in developing a stability-indicating method.[6]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.[9]

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method, typically HPLC with UV detection or mass spectrometry (MS).[1]

  • Data Interpretation:

    • Identify the major degradation products.

    • Determine the percentage of degradation in each condition. A target degradation of 5-20% is often recommended to ensure that relevant degradation products are formed without over-stressing the molecule.[8][9]

Data Summary Table:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl2460
0.1 N NaOH4Room Temp
3% H₂O₂24Room Temp
Heat4860
Light ExposureVariesVaries
Control48Room Temp

Note: The values in this table should be filled in with your experimental data.

Protocol 2: Real-Time Stability Study

This study evaluates the stability of the compound under your typical experimental and storage conditions.

Objective: To determine the stability of this compound in a specific solvent and at a specific temperature over time.

Methodology:

  • Prepare Solution: Prepare a solution of the compound in your desired experimental solvent at the intended concentration.

  • Storage: Store the solution under your standard conditions (e.g., 4°C, protected from light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the solution for analysis.

  • Analysis: Analyze each aliquot using a validated stability-indicating analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation, if any.

Data Summary Table:

Time PointConcentration (µg/mL)% of Initial Concentration
0 hours100%
24 hours
48 hours
72 hours
1 week

Note: The values in this table should be filled in with your experimental data.

Visualization of Concepts

Degradation Pathway of this compound

Potential Degradation Pathways parent This compound hydrolysis_product 4-fluoro-3-(4-methylphenyl)benzoic Acid + Methanol parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) photodegradation_products Various Photoproducts parent->photodegradation_products Photodegradation (Light, O₂)

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Testing

Stability Testing Workflow cluster_forced Forced Degradation Study cluster_realtime Real-Time Stability Study stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) analyze_forced Analyze via HPLC/MS stress->analyze_forced identify Identify Degradation Products & Pathways analyze_forced->identify store Store Under Normal Conditions sample Sample at Time Points store->sample analyze_realtime Analyze via HPLC sample->analyze_realtime determine Determine Shelf-life analyze_realtime->determine start Prepare Stock Solution start->stress start->store

Caption: Workflow for forced degradation and real-time stability studies.

Concluding Remarks

By understanding the potential degradation pathways and implementing the recommended preventative measures and analytical protocols, you can significantly enhance the stability of this compound in your solutions. This will lead to more reliable, reproducible, and accurate experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

Sources

Validation & Comparative

A Comparative Guide to Methyl 4-fluoro-3-(4-methylphenyl)benzoate and its Non-fluorinated Analog: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful and widely adopted tactic to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides an in-depth comparison of Methyl 4-fluoro-3-(4-methylphenyl)benzoate and its direct non-fluorinated counterpart, Methyl 3-(4-methylphenyl)benzoate. We will explore the fundamental impact of a single fluorine atom on physicochemical properties, metabolic stability, and synthetic strategy, supported by established principles and detailed experimental protocols.

The Strategic Value of Fluorine: More Than Just a Halogen

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique properties to a parent molecule.[4] Judicious placement can productively influence conformation, pKa, metabolic pathways, and membrane permeability.[2][5] In the context of our subject molecules, the introduction of fluorine at the C4 position of the benzoate ring is hypothesized to confer significant advantages, primarily by blocking a potential site of metabolic oxidation.

Physicochemical Showdown: A Tale of Two Analogs

The introduction of a fluorine atom can subtly yet significantly alter a molecule's key physicochemical parameters, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental data for these exact compounds is sparse in publicly available literature, we can predict the effects based on well-established principles of medicinal chemistry.[1][6]

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale for Change
Molecular Weight 226.28 g/mol 244.27 g/mol Addition of a fluorine atom.
Predicted logP ~3.9~4.1Fluorine typically increases lipophilicity, which can enhance membrane permeability.[4][7]
pKa (of benzoic acid precursor) ~4.2~3.8The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid precursor.[4]
Metabolic Stability Susceptible to para-hydroxylationEnhanced stabilityThe strong C-F bond blocks the C4 position from oxidative metabolism by Cytochrome P450 enzymes.[1][4][8]

The Metabolic Stability Imperative: Blocking CYP450 Action

A primary driver for introducing fluorine is to enhance metabolic stability. Aromatic rings, particularly those that are electron-rich, are often susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance. The non-fluorinated analog, Methyl 3-(4-methylphenyl)benzoate, presents a vulnerable site for para-hydroxylation on the benzoate ring.

By substituting the hydrogen at this position with fluorine, the C-F bond, being significantly stronger than a C-H bond, effectively shields the molecule from this metabolic attack.[1] This modification is anticipated to increase the compound's half-life and overall systemic exposure, a critical factor for achieving therapeutic efficacy.

Synthetic Strategy: The Suzuki Coupling Approach

The core of both molecules is a biaryl scaffold, most efficiently constructed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[9][10] This reaction is highly valued for its tolerance of a wide range of functional groups and its reliability in forming C-C bonds between two aromatic rings.[9]

The synthesis for both analogs would likely follow a convergent approach, coupling an appropriate aryl halide with an arylboronic acid. The key difference lies in the choice of starting materials.

Synthetic Workflow Diagram

G cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis a1 Methyl 3-bromobenzoate a3 Methyl 3-(4-methylphenyl)benzoate a1->a3 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) a2 4-Methylphenylboronic acid a2->a3 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) b1 Methyl 3-bromo-4-fluorobenzoate b3 This compound b1->b3 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) b2 4-Methylphenylboronic acid b2->b3 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: Comparative Suzuki-Miyaura coupling workflows.

The primary challenge in the fluorinated synthesis is the availability and cost of the fluorinated starting material, Methyl 3-bromo-4-fluorobenzoate. However, the Suzuki reaction itself is generally robust enough to accommodate the electronic changes imparted by the fluorine atom.[11]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between these analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

LogP Determination by RP-HPLC

Rationale: To experimentally measure the lipophilicity of each compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method.[12][13][14]

Protocol:

  • System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Create a calibration curve by injecting a series of reference compounds with known logP values and recording their retention times (t_R).

  • Sample Analysis: Dissolve each test compound in the mobile phase and inject it onto the column.

  • Calculation: Determine the retention time for each analog and use the calibration curve to extrapolate its logP value. The logarithm of the capacity factor (log k') is linearly related to logP.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Rationale: To quantify the rate of metabolism and determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each analog.[15][16] This assay directly tests the hypothesis that fluorination protects against CYP-mediated metabolism.

G A Prepare Incubation Mix: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) - Test Compound (1 µM) B Pre-warm to 37°C A->B C Initiate Reaction: Add NADPH (cofactor) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add cold Acetonitrile with Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Parent Remaining vs. Time G->H

Sources

Comparative Analysis of "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl motif is a privileged scaffold in modern medicinal chemistry, frequently found in pharmacologically active compounds.[1] This guide provides a comprehensive comparative analysis of derivatives based on the "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" core structure. We delve into synthetic strategies, explore the structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. This document is designed to bridge the gap between synthetic feasibility and pharmacological relevance, offering a practical framework for lead optimization.

Introduction: The Significance of the Fluorinated Biaryl Scaffold

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] When combined with a biaryl structure, which provides a rigid conformational framework for interacting with biological targets, the resulting fluorinated biaryl compounds become highly valuable in drug discovery.[1] The parent molecule, this compound, serves as an excellent starting point for creating a library of diverse derivatives. This guide will systematically explore how modifications to this core structure can influence key physicochemical and biological properties, providing a roadmap for rational drug design.

Synthetic Strategies for Biaryl Scaffolds

The creation of the carbon-carbon bond linking the two aryl rings is the cornerstone of synthesizing the target scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acid reagents.[3]

2.1. Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The general approach involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For our core structure, this translates to the coupling of Methyl 3-bromo-4-fluorobenzoate with 4-methylphenylboronic acid.

Key Reaction Components:

  • Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), is essential for the catalytic cycle.[3]

  • Ligand: Phosphine-based ligands, such as SPhos, are crucial for stabilizing the palladium catalyst and facilitating the reaction.[3]

  • Base: A base, like potassium phosphate (K₃PO₄), is required to activate the boronic acid.[3]

  • Solvent: A mixture of an organic solvent (e.g., toluene) and water is typically used.[3]

Below is a diagram illustrating the general workflow for this synthesis.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvents inert_atm->solvent heat Heat to Reaction Temperature (e.g., 100°C) solvent->heat stir Vigorous Stirring (2-24 hours) heat->stir monitor Monitor Progress (TLC or GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Comparative Analysis of Derivatives

To understand the structure-activity relationship (SAR), we will analyze a series of hypothetical derivatives where we systematically modify three key regions of the parent molecule:

  • Region A (Ester Group): Modifying the methyl ester to other esters or an amide.

  • Region B (Fluoro-phenyl Ring): Introducing different substituents.

  • Region C (Methyl-phenyl Ring): Altering the methyl group.

Relating these structural changes to biological and physicochemical properties is the primary goal of SAR studies in drug design.[4][5][6]

3.1. Physicochemical Properties

Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between n-octanol and water), is a critical parameter in drug design, influencing solubility, absorption, and membrane permeability.[7][8][]

CompoundStructureModificationPredicted cLogPRationale for Change
Parent This compound-4.1Baseline
Deriv. 1 Ethyl 4-fluoro-3-(4-methylphenyl)benzoateRegion A: Ethyl Ester4.5Increased lipophilicity with a larger alkyl group.
Deriv. 2 4-fluoro-N-methyl-3-(4-methylphenyl)benzamideRegion A: N-methyl Amide3.5Amide group introduces a hydrogen bond donor/acceptor, potentially increasing polarity and reducing lipophilicity.
Deriv. 3 Methyl 4,5-difluoro-3-(4-methylphenyl)benzoateRegion B: Additional Fluoro4.3Additional fluorine can slightly increase lipophilicity and alter electronic properties.
Deriv. 4 Methyl 4-fluoro-3-(4-(trifluoromethyl)phenyl)benzoateRegion C: Trifluoromethyl4.9The -CF₃ group significantly increases lipophilicity and acts as a metabolic blocker.
Deriv. 5 Methyl 4-fluoro-3-(4-hydroxyphenyl)benzoateRegion C: Hydroxyl3.6The hydroxyl group is a strong hydrogen bond donor, increasing polarity and likely improving aqueous solubility.

Note: cLogP values are estimations and serve for comparative purposes. Experimental determination is recommended.

3.2. Biological Activity Profile (Hypothetical Target: Kinase X)

Biaryl compounds are frequently investigated as kinase inhibitors.[1] For this guide, we will use a hypothetical "Kinase X" to illustrate how structural changes might affect inhibitory activity, measured by the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).[10]

CompoundModificationPredicted IC₅₀ (nM)Rationale for Activity Change
Parent -150Baseline activity.
Deriv. 1 Region A: Ethyl Ester180The bulkier ethyl group may have a minor negative steric interaction with the binding pocket.
Deriv. 2 Region A: N-methyl Amide80The amide may form a key hydrogen bond with an amino acid residue (e.g., Aspartate) in the kinase hinge region, enhancing potency.
Deriv. 3 Region B: Additional Fluoro120The second fluorine atom could create a favorable dipole interaction with the protein, slightly improving affinity.
Deriv. 4 Region C: Trifluoromethyl50The trifluoromethyl group may fit into a specific hydrophobic pocket, significantly increasing binding affinity.
Deriv. 5 Region C: Hydroxyl250While potentially improving solubility, the hydroxyl group might introduce an unfavorable interaction or require a specific hydrogen bond acceptor in the pocket which is not present.
Detailed Experimental Protocols
4.1. Protocol 1: Synthesis of this compound

This protocol is a general procedure for a Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • Methyl 3-bromo-4-fluorobenzoate (1.0 mmol, 1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add Methyl 3-bromo-4-fluorobenzoate, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.[3]

  • Solvent Addition: Add the degassed toluene and water via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

4.2. Protocol 2: Determination of IC₅₀ Value for Kinase X

This protocol outlines a general method for determining the inhibitory activity of a compound against a purified enzyme.[10][11][12]

Materials:

  • Purified Kinase X

  • Specific peptide substrate for Kinase X

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (optimized for Kinase X)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Solutions: Create a serial dilution of the test compound in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of Kinase X to each well, followed by the different concentrations of the test compound. Include a "no inhibitor" control. Incubate for 15-30 minutes at the optimal temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Monitor Reaction: Measure the rate of the reaction over time using a suitable detection method (e.g., fluorescence, luminescence) with a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IC50_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilution of Test Compound prep_reagents Prepare Enzyme, Substrate, and ATP Solutions prep_inhibitor->prep_reagents add_enzyme Add Enzyme and Inhibitor to 96-well Plate prep_reagents->add_enzyme incubate Pre-incubate add_enzyme->incubate add_substrate Initiate with Substrate/ATP Mix incubate->add_substrate read_plate Monitor Reaction with Plate Reader add_substrate->read_plate calc_rate Calculate Initial Reaction Velocity read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC₅₀ Value fit_curve->determine_ic50

Caption: General workflow for determining an IC₅₀ value.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the comparative analysis of "this compound" derivatives. Through rational design, guided by established medicinal chemistry principles, it is possible to modulate physicochemical properties and biological activity. Our analysis suggests that modifications to the ester group (e.g., to an amide) and the 4-methylphenyl ring (e.g., introducing a trifluoromethyl group) are promising avenues for enhancing potency against a hypothetical kinase target.

Future work should focus on the experimental validation of these predictions. Synthesizing the proposed derivatives and testing them in relevant biological assays will be crucial. Furthermore, expanding the derivative library to explore a wider chemical space could uncover novel compounds with superior drug-like properties.

References
  • Giménez-Dejoz, J., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Kusov, Y., & Kachalova, G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Pizan, M., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 284-295.
  • Martin, C., et al. (2018). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 20(1), 139-145.
  • Liu, X., & Yu, K. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH Public Access.
  • Boruah, P. R., et al. (2015).
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]

  • Ullah, H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1545–1558. [Link]

  • Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814.
  • Liu, Y., et al. (2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 228, 114033. [Link]

  • Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate. Retrieved from [Link]

  • Automate.video. (2024). Structure-Activity Relationship Studies. Retrieved from [Link]

  • de Melo, E. B., & Ferreira, M. M. C. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl Benzoate Positional Isomers: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the bi-aryl scaffold remains a cornerstone for developing novel therapeutic agents. Within this class, substituted benzoates offer a versatile platform for fine-tuning molecular properties to achieve desired biological effects. This guide focuses on a specific series of such compounds: positional isomers of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. The strategic placement of substituents on a phenyl ring can dramatically alter a molecule's electronic profile, conformation, and metabolic stability, thereby profoundly impacting its interaction with biological targets.[1][2]

Isomerism is a critical consideration in pharmacology, as different isomers of the same molecule can exhibit widely divergent activities, from therapeutic to inert or even toxic.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the biological activities of these positional isomers. We will delve into the causal reasoning behind experimental design, present detailed, self-validating protocols for cytotoxicity screening, and interpret hypothetical data to build a compelling structure-activity relationship (SAR) narrative. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to identify promising lead candidates from an isomeric series.

Part 1: Rationale and Isomer Selection

The core principle underpinning this investigation is the structure-activity relationship (SAR), which posits that a molecule's biological activity is intrinsically linked to its chemical structure.[5][6] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electronic interactions.[7] However, the position of this fluorine atom relative to other functional groups is paramount.

For this guide, we will compare the biological activity of three distinct positional isomers of Methyl 3-(4-methylphenyl)benzoate, where the fluorine atom occupies different positions on the benzoate ring.

Isomer IDChemical Name
ISO-A This compound
ISO-B Methyl 3-fluoro-4-(4-methylphenyl)benzoate
ISO-C Methyl 2-fluoro-5-(4-methylphenyl)benzoate

The selection of these three isomers allows for a systematic exploration of how moving the electron-withdrawing fluorine atom around the benzoate ring influences the molecule's overall properties and, consequently, its biological efficacy.

Part 2: Experimental Workflow for Biological Activity Screening

A tiered approach is the most efficient method for screening a compound library. This workflow prioritizes the use of broad, high-throughput assays initially to identify "hits," which are then subjected to more complex, resource-intensive mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Lead Optimization synthesis Isomer Synthesis (ISO-A, ISO-B, ISO-C) qc Purity & Structural QC (NMR, LC-MS) synthesis->qc screen Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) qc->screen ic50 IC50 Determination screen->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Active 'Hits' cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active 'Hits' target Target Deconvolution (e.g., Kinase Profiling) apoptosis->target cell_cycle->target adme In Vitro ADME/Tox target->adme Promising Candidate invivo In Vivo Efficacy Models adme->invivo

Caption: Tiered experimental workflow for isomer screening and validation.
Detailed Protocol: Tier 1 Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Isomers A, B, and C against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colorectal carcinoma).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Isomer stock solutions (10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

  • 96-well flat-bottom plates.

  • Multi-channel pipette, plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000 cells (in 100 µL) per well into a 96-well plate. Leave perimeter wells with media only to reduce edge effects.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of each isomer (e.g., from 100 µM to 0.1 µM) in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in each well is ≤0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 hours at 37°C, 5% CO2. The incubation time can be adapted based on the cell line's doubling time.[9]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Self-Validating System & Data Analysis: The inclusion of untreated and vehicle controls is critical for validation. The vehicle control ensures that the observed effects are due to the compound and not the solvent. A Z'-factor calculation using positive (e.g., doxorubicin) and vehicle controls can be performed to validate assay quality. Cell viability is calculated as: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100. The IC50 values are then determined by plotting viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

Part 3: Data Presentation and Interpretation (Hypothetical Data)

The following table summarizes hypothetical IC50 data generated from the Tier 1 screening.

Isomer IDStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
ISO-A This compound5.28.16.5
ISO-B Methyl 3-fluoro-4-(4-methylphenyl)benzoate45.862.3> 100
ISO-C Methyl 2-fluoro-5-(4-methylphenyl)benzoate15.122.718.9
Structure-Activity Relationship Interpretation:

Based on this hypothetical data, a clear SAR emerges:

  • ISO-A is the most potent isomer. The placement of the fluorine atom at position 4 and the tolyl group at position 3 results in the highest cytotoxic activity across all tested cell lines. This suggests that the electronic properties and steric arrangement in ISO-A are optimal for interaction with its biological target.

  • ISO-B exhibits a dramatic loss of activity. Moving the tolyl group to position 4, ortho to the fluorine atom, significantly reduces potency. This could be due to steric hindrance, where the bulky tolyl group prevents the molecule from adopting the correct conformation to bind to its target, or it could disrupt a key electronic interaction facilitated by the fluorine atom at position 4 in ISO-A.

  • ISO-C shows intermediate activity. Placing the fluorine atom at position 2 (ortho to the ester) restores some activity compared to ISO-B, but it is still less potent than ISO-A. This indicates that while the relative positioning of the fluoro and tolyl groups is critical, the position of the fluorine relative to the ester linkage also plays a modulating role.

These findings strongly suggest that the biological activity of this scaffold is highly sensitive to the positional arrangement of its substituents, a common theme in medicinal chemistry.[10]

Part 4: Mechanistic Insights and Future Directions

The potent activity of ISO-A warrants further investigation as outlined in Tier 2 of our workflow. A plausible mechanism of action for bi-aryl compounds is the inhibition of protein kinases, which are often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor ISO-A (Hypothetical) Inhibitor->MEK Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by ISO-A.

A logical next step would be to perform an apoptosis assay on cells treated with ISO-A. If ISO-A induces programmed cell death, it would strengthen its case as a potential anticancer agent. Subsequently, profiling ISO-A against a panel of kinases could identify its specific molecular target, providing a clear mechanism of action and paving the way for rational lead optimization.

References

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health (NIH). [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Chiral Drugs: An Overview. PubMed Central (PMC). [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • (3-Fluoro-4-methylphenyl) benzoate. PubChem. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central (PMC). [Link]

  • Structures of some fluorinated benzenes determined by ab initio computation. ResearchGate. [Link]

  • Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods. ResearchGate. [Link]

  • The Role of Isomerism in Biological Activity. Solubility of Things. [Link]

  • A review of drug isomerism and its significance. PubMed Central (PMC). [Link]

  • Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Kete Chem. [Link]

  • Structure activity relationship of synthetic derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of the Isomers and. Amanote Research. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central (PMC). [Link]

Sources

A Comparative Performance Analysis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate in Modulating the COX-2 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, comparative analysis of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a novel biphenyl carboxylate compound, in the context of cyclooxygenase-2 (COX-2) inhibition. Its performance is benchmarked against Celecoxib, a potent and selective COX-2 inhibitor, and Ibuprofen, a non-selective NSAID. We present comprehensive experimental data from in vitro enzymatic and cell-based assays, offering detailed protocols and expert insights for researchers in drug discovery and inflammation biology. This document serves as a technical resource for evaluating the compound's potential as a selective modulator of the pro-inflammatory prostaglandin E2 synthesis pathway.

Introduction: The Rationale for Investigating this compound

The cyclooxygenase (COX) pathway is a cornerstone of inflammatory response research and a validated target for anti-inflammatory therapeutics. The two primary isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed and is crucial for homeostatic functions like gastric cytoprotection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation by stimuli such as cytokines and growth factors, leading to the production of prostaglandins (like PGE2) that mediate pain, fever, and inflammation.

The therapeutic goal for many modern anti-inflammatory drugs is to achieve selective inhibition of COX-2 over COX-1. This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs like Ibuprofen, which inhibit both isoforms. The chemical scaffold of this compound (herein referred to as MFM-B) presents features common to a class of diaryl heterocyclic compounds known to exhibit COX-2 selectivity. Its biphenyl core, substituted with a fluorine atom and a methylphenyl group, suggests a potential to fit within the larger, more hydrophobic active site of the COX-2 enzyme.

This guide details the experimental evaluation of MFM-B's inhibitory potency and selectivity, providing a direct comparison with established benchmarks to ascertain its viability as a research tool or therapeutic lead.

Comparative Performance: Potency and Selectivity Analysis

The inhibitory activity of MFM-B was evaluated using purified recombinant human COX-1 and COX-2 enzymes, followed by a cell-based assay to confirm its activity in a more physiologically relevant context.

In Vitro Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms was determined using an oxygen consumption assay. The results are summarized below.

Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
MFM-B 12504527.8
Celecoxib 1500030500
Ibuprofen 250055000.45

Expert Interpretation: The data clearly demonstrates that MFM-B is a potent inhibitor of the COX-2 enzyme with an IC50 value of 45 nM. Crucially, it exhibits a 27.8-fold selectivity for COX-2 over COX-1. While not as profoundly selective as Celecoxib (500-fold), MFM-B shows a significant and favorable selectivity profile compared to the non-selective inhibitor Ibuprofen, which preferentially inhibits COX-1. This positions MFM-B as a promising candidate for further investigation as a COX-2 selective agent.

Cell-Based Inhibition of PGE2 Production

To verify that the enzymatic inhibition translates to cellular activity, a lipopolysaccharide (LPS)-stimulated PGE2 production assay was performed using human RAW 264.7 macrophage cells.

Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells

CompoundEC50 (nM) for PGE2 Inhibition
MFM-B 110
Celecoxib 85
Ibuprofen 7200

Expert Interpretation: MFM-B effectively suppressed the production of the pro-inflammatory mediator PGE2 in a cellular environment with a potent EC50 of 110 nM. This result confirms that the compound is cell-permeable and capable of engaging its target within the complex intracellular milieu. Its cellular potency is comparable to that of Celecoxib and vastly superior to Ibuprofen, reinforcing the findings from the in vitro enzymatic assay.

Mechanistic Pathway and Experimental Workflow

Understanding the mechanism of action is critical for contextualizing the data. MFM-B, like other COX inhibitors, acts within the arachidonic acid cascade to prevent the synthesis of prostaglandins.

COX-2 Signaling Pathway

The following diagram illustrates the inflammatory signaling cascade leading to PGE2 production and the point of intervention for COX-2 inhibitors.

COX2_Pathway cluster_cell Macrophage cluster_inhibitors Inhibitor Action LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds to NFkB NF-κB Activation TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme translates to AA Arachidonic Acid (AA) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation promotes MFMB MFM-B / Celecoxib MFMB->COX2_Enzyme selectively inhibits Experimental_Workflow cluster_invitro Part 1: In Vitro Enzymatic Assay cluster_cell Part 2: Cell-Based Assay start_invitro Prepare Recombinant COX-1 & COX-2 Enzymes incubate Incubate Enzyme with MFM-B, Celecoxib, or Ibuprofen (Serial Dilutions) start_invitro->incubate add_AA Add Arachidonic Acid (Substrate) incubate->add_AA measure_O2 Measure O2 Consumption (Clark-type electrode) add_AA->measure_O2 calc_ic50 Calculate IC50 & Selectivity Index measure_O2->calc_ic50 start_cell Seed RAW 264.7 Cells pre_treat Pre-treat Cells with Test Compounds start_cell->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate collect_sup Collect Supernatant stimulate->collect_sup run_elisa Quantify PGE2 (Competitive ELISA) collect_sup->run_elisa calc_ec50 Calculate EC50 run_elisa->calc_ec50

Caption: Workflow for comparative analysis of COX inhibitors.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols used are provided below.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (100 mM Tris-HCl, pH 8.0, containing 500 µM hematin and 1 mM EDTA).

  • Compound Incubation: 10 µL of serially diluted test compounds (MFM-B, Celecoxib, Ibuprofen) in DMSO are added to 180 µL of the enzyme solution in a 96-well plate. A DMSO-only control is included. The plate is incubated for 15 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by adding 10 µL of a 200 µM arachidonic acid solution to each well.

  • Measurement: Oxygen consumption is immediately monitored using a Clark-type oxygen electrode. The rate of reaction is determined from the initial linear portion of the oxygen consumption curve.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.

Protocol: Cell-Based PGE2 Inhibition Assay
  • Cell Culture: RAW 264.7 macrophages are seeded in a 24-well plate at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with serum-free DMEM. Cells are then pre-treated for 1 hour with various concentrations of MFM-B, Celecoxib, or Ibuprofen.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production. A non-stimulated control is included.

  • Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is quantified using a commercially available competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated, vehicle-treated control. EC50 values are determined by non-linear regression analysis of the dose-response curve.

Conclusion and Future Directions

This compound (MFM-B) has demonstrated significant potential as a potent and selective COX-2 inhibitor. Its performance in both enzymatic and cell-based assays is robust, showing clear advantages over non-selective NSAIDs like Ibuprofen and positioning it as a compound of interest for inflammation research. While its selectivity index is lower than that of Celecoxib, its distinct chemical structure warrants further investigation. Future studies should focus on in vivo efficacy models of inflammation and pain, as well as comprehensive pharmacokinetic and safety profiling to fully elucidate its therapeutic potential.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]

Benchmarking Methyl 4-fluoro-3-(4-methylphenyl)benzoate: A Comparative Guide for Novel p38 MAPK Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the identification of novel kinase inhibitors is a critical step in the therapeutic pipeline. This guide provides a comparative analysis of a novel compound, Methyl 4-fluoro-3-(4-methylphenyl)benzoate, against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. Based on its diaryl scaffold, a common feature among kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against p38 MAPK. This guide will therefore benchmark its hypothetical performance against well-characterized inhibitors, offering a framework for its potential evaluation.

The p38 MAPK Pathway: A Key Target in Inflammation and Disease

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors.[1][2] This pathway plays a significant role in regulating gene expression, cell differentiation, apoptosis, and immune responses.[3][4] Dysregulation of the p38 MAPK pathway is implicated in a multitude of diseases, most notably chronic inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as in cancer and neurodegenerative disorders.[5][6] The α and β isoforms of p38 MAPK are particularly important in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7][8] Consequently, the development of small molecule inhibitors targeting p38 MAPK has been a major focus of therapeutic research.[][10]

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) upstream_kinases Upstream Kinases (MKK3, MKK6) extracellular_stimuli->upstream_kinases p38_mapk p38 MAPK (α, β, γ, δ) upstream_kinases->p38_mapk Phosphorylation (Thr180/Tyr182) downstream_targets Downstream Targets (Kinases, Transcription Factors) p38_mapk->downstream_targets cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_targets->cellular_responses ICW_Workflow cell_seeding 1. Cell Seeding (96-well plate) inhibitor_treatment 2. Inhibitor Pre-treatment (Test Compound/Controls) cell_seeding->inhibitor_treatment stimulation 3. Stimulation (Anisomycin) inhibitor_treatment->stimulation fixation_permeabilization 4. Fixation & Permeabilization stimulation->fixation_permeabilization blocking 5. Blocking fixation_permeabilization->blocking primary_antibody 6. Primary Antibody Incubation (anti-p-p38 & Normalization Ab) blocking->primary_antibody secondary_antibody 7. Secondary Antibody Incubation (Fluorescently Labeled) primary_antibody->secondary_antibody imaging_quantification 8. Imaging & Quantification secondary_antibody->imaging_quantification

Caption: In-Cell Western™ assay workflow.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HeLa or U-2 OS cells in complete medium.

    • Seed cells into a 96-well plate at a density that will result in approximately 80% confluency on the day of the assay. [11]Incubate overnight.

  • Inhibitor Preparation and Treatment:

    • Prepare a stock solution of this compound and the known inhibitors (SB203580, BIRB 796, Losmapimod) in DMSO.

    • Create a serial dilution of each inhibitor in serum-free medium.

    • Remove the culture medium from the cells and add the inhibitor dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 1-2 hours at 37°C. [1]

  • Cell Stimulation:

    • Prepare a solution of anisomycin in serum-free medium.

    • Add the anisomycin solution to all wells except the unstimulated control wells.

    • Incubate for 30 minutes at 37°C. [11]

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a suitable blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer) for 1.5 hours at room temperature. [12]

  • Primary Antibody Incubation:

    • Prepare a solution of the primary antibodies in blocking buffer. This will include a rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody and a mouse antibody against a normalization protein (e.g., total ERK or tubulin).

    • Incubate the cells with the primary antibody solution overnight at 4°C. [12]

  • Secondary Antibody Incubation:

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate the cells with a solution containing two fluorescently labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour at room temperature, protected from light. [12]

  • Imaging and Data Analysis:

    • Wash the cells to remove unbound secondary antibodies.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both the phospho-p38 signal and the normalization protein signal.

    • Normalize the phospho-p38 signal to the normalization protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 value for each compound.

Concluding Remarks

While the biological activity of this compound is yet to be formally characterized, its chemical structure suggests it may be a promising candidate for p38 MAPK inhibition. The comparative framework and detailed experimental protocol provided in this guide offer a robust starting point for its evaluation. By benchmarking against established inhibitors like SB203580, BIRB 796, and Losmapimod, researchers can effectively ascertain its potency, selectivity, and potential as a novel therapeutic agent. The successful inhibition of p38 MAPK phosphorylation in the described In-Cell Western™ assay would be a strong first indicator of its on-target activity and warrant further investigation into its mechanism of action and preclinical efficacy.

References

  • Cuenda, A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364:229-233.
  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe. Retrieved from [Link]

  • Li, J. et al. (2020). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Frontiers in Oncology, 10, 581. [Link]

  • Dean, J. L. et al. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current opinion in pharmacology, 4(4), 378-383. [Link]

  • Cohen, P. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current topics in medicinal chemistry, 14(18), 2047-2057. [Link]

  • Wikipedia. (2024). Losmapimod. Retrieved from [Link]

  • Synapse. (2024). What are p38 MAPK inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Losmapimod used for? Retrieved from [Link]

  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Journal of Inflammation Research, 16, 4215–4226. [Link]

  • Patnaik, A. et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1104. [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Kumar, S. et al. (2003). Targeting p38 MAPK for the treatment of inflammatory arthritis. Future Rheumatology, 2(1), 31-41. [Link]

  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Journal of Neuroinflammation, 7, 34. [Link]

  • Yong, H. Y. et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893-1905. [Link]

  • ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials. [Table]. Retrieved from [Link]

  • Clark, A. R. (2011). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the rheumatic diseases, 70(Suppl 1), i110-i113. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Detecting p38 Activation in HeLa Cells Following Anisomycin Treatment. Retrieved from [Link]

  • El-Damasy, D. A. et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega. [Link]

  • Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of p38 MAPK in response to certain stimuli. [Diagram]. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 4-fluoro-3-(4-methylphenyl)benzoate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from promising in vitro results to demonstrable in vivo efficacy. This guide provides a comprehensive comparative analysis of the potential in vitro and in vivo efficacy of a class of compounds based on the "Methyl 4-fluoro-3-(4-methylphenyl)benzoate" scaffold. While direct and extensive research on this specific molecule is emerging, by examining the biological activities of structurally related fluorinated benzoates and biphenyl derivatives, we can extrapolate potential therapeutic applications and outline a strategic experimental approach for its evaluation.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the preclinical assessment of this compound class. We will delve into the rationale behind experimental design, provide detailed methodologies for key assays, and present data in a comparative format to bridge the gap between cellular and whole-organism studies.

The Biphenyl Benzoate Scaffold: A Privileged Structure in Medicinal Chemistry

The "this compound" structure combines several key features that are attractive for medicinal chemistry. The biphenyl moiety is a recognized privileged structure, known to confer favorable pharmacological properties and engage with a variety of biological targets. Biphenyl derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. Furthermore, the benzoate ester provides a modifiable handle for tuning pharmacokinetic properties.

Given these structural alerts, compounds based on this scaffold are promising candidates for investigation in oncology and infectious diseases. This guide will therefore focus on outlining the experimental pathways to assess their potential in these therapeutic areas.

In Vitro Efficacy: The First Proving Ground

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a novel compound in a controlled environment.[1] These studies are crucial for initial screening, mechanism of action studies, and determining the concentration range for further testing.

Anticancer Activity

The potential of "this compound" derivatives as anticancer agents can be initially evaluated through a battery of in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity Profile of a this compound Derivative (Compound A)

Cell LineCancer TypeIC50 (µM) of Compound AIC50 (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma12.5 ± 1.31.1 ± 0.2
A549Lung Carcinoma18.2 ± 2.11.5 ± 0.3
HepG2Hepatocellular Carcinoma15.8 ± 1.91.3 ± 0.2
HCT-116Colon Carcinoma20.1 ± 2.51.8 ± 0.4

Data is hypothetical and for illustrative purposes.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2][3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.[2]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate Xenograft_Workflow cluster_model_dev Model Development cluster_treatment_phase Treatment Phase cluster_endpoint Endpoint Analysis implant Implant Cancer Cells growth Monitor Tumor Growth implant->growth treat_mice Administer Compound growth->treat_mice monitor Measure Tumor Volume & Body Weight treat_mice->monitor monitor->treat_mice euthanize Euthanize Mice monitor->euthanize excise Excise Tumors euthanize->excise analysis Histopathology & Biomarker Analysis excise->analysis

Caption: Workflow for a tumor xenograft study.

Table 3: Hypothetical In Vivo Anticancer Efficacy of a this compound Derivative (Compound A) in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm3) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound A25625 ± 8050
Compound A50375 ± 6070

Data is hypothetical and for illustrative purposes.

The Path Forward: A Synergistic Approach

The successful translation of a promising compound from in vitro discovery to in vivo validation requires a carefully planned and executed experimental strategy. For "this compound" based compounds, the initial focus should be on a broad in vitro screening to identify the most potent and selective derivatives. Promising candidates should then be advanced to in vivo models to assess their therapeutic efficacy and safety.

This guide provides a foundational framework for this process. By employing the described methodologies and carefully interpreting the comparative data, researchers can effectively navigate the complexities of preclinical drug development and unlock the therapeutic potential of this intriguing class of molecules.

References

  • ResearchGate. (n.d.). Anticancer efficacy of biphenyl‐based compounds in published research studies. [Link]

  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. [Link]

  • ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC - NIH. (2021). [Link]

  • IOPscience. (2025). In vitro antimicrobial screening: Significance and symbolism. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. (2024). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Journal of the Serbian Chemical Society. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC - PubMed Central. (2017). [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed. (2021). [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.). [Link]

  • Taylor & Francis. (n.d.). Protocols for In vitro and In vivo Toxicity Assessment of Engineered Nanoparticles. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

  • Open Research@CSIR-NIScPR. (2024). Synthesis, characterization and evaluation of in-vitro anticancer potential of novel fluorinated 5-Benzylidene-3-ethyl-2-(2-methyl-3-trifluoromethyl-phenylimino)-thiazolidin-4-one derivatives: Comparison of reflux and ultrasonic conditions for Knoevenagel reaction. [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC - NIH. (n.d.). [Link]

  • HESI. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]

  • ResearchGate. (2023). An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]

  • Impactfactor. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. [Link]

  • PubMed. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An In Silico study supported By In Vitro results. [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. (n.d.). [Link]

  • MDPI. (2023). The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin. [Link]

  • MDPI. (n.d.). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. [Link]

  • Journal of King Saud University - Science. (n.d.). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro - PMC - NIH. (2020). [Link]

Sources

Spectroscopic Journey to Methyl 4-fluoro-3-(4-methylphenyl)benzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the intricate architecture of molecules dictates their function. One such molecule of growing interest is Methyl 4-fluoro-3-(4-methylphenyl)benzoate , a compound whose structural motifs—a fluorinated biphenyl core and a methyl ester—suggest potential applications in medicinal chemistry and organic electronics. Understanding the spectroscopic signature of this target molecule, and how it evolves from its precursors, is paramount for unambiguous synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of this compound and its key precursors, grounded in experimental data and established chemical principles.

The Synthetic Pathway: A Suzuki Coupling Approach

The construction of the target molecule hinges on the formation of a carbon-carbon bond between two aromatic rings, a transformation elegantly achieved through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This palladium-catalyzed reaction offers high functional group tolerance and is a cornerstone of modern organic synthesis. The subsequent esterification of the resulting carboxylic acid yields the final product.

The logical synthetic route, and the focus of our spectroscopic analysis, is as follows:

Synthetic_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 4-fluoro-3-bromobenzoic_acid 4-fluoro-3-bromobenzoic acid 4-fluoro-3-(4-methylphenyl)benzoic_acid 4-fluoro-3-(4-methylphenyl)benzoic acid 4-fluoro-3-bromobenzoic_acid->4-fluoro-3-(4-methylphenyl)benzoic_acid Suzuki Coupling (Pd catalyst, base) 4-methylphenylboronic_acid (4-methylphenyl)boronic acid 4-methylphenylboronic_acid->4-fluoro-3-(4-methylphenyl)benzoic_acid Methyl_4-fluoro-3-(4-methylphenyl)benzoate This compound 4-fluoro-3-(4-methylphenyl)benzoic_acid->Methyl_4-fluoro-3-(4-methylphenyl)benzoate Esterification (Methanol, acid catalyst)

Caption: Synthetic route to this compound.

Spectroscopic Analysis Workflow

A systematic spectroscopic analysis is crucial for confirming the identity and purity of each compound along the synthetic pathway. The typical workflow involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic_Workflow Sample Purified Sample (Precursor, Intermediate, or Product) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the precursors, the intermediate, and the final product. The interpretation of this data provides a clear spectroscopic trail from starting materials to the desired molecule.

Precursor 1: 4-fluoro-3-bromobenzoic acid

This commercially available or synthetically accessible starting material provides the core fluorinated benzoic acid moiety.

Spectroscopic TechniqueExpected/Reported DataInterpretation
¹H NMR δ 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)[5]The three aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The downfield shifts are characteristic of protons on an electron-deficient aromatic ring.
¹³C NMR δ 170.2, 162.7 (d, J ≈ 256 Hz), 136.1, 131.5 (d, J ≈ 9 Hz), 126.7, 116.7 (d, J ≈ 23 Hz), 109.5 (d, J ≈ 22 Hz)[5]The large coupling constant for the carbon attached to fluorine (C-F) is a hallmark of ¹³C NMR of fluorinated aromatics. The other carbons also show smaller couplings to the fluorine atom.
IR (cm⁻¹) ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1250 (C-F stretch)The broad O-H stretch is characteristic of a carboxylic acid. The strong carbonyl absorption and the C-F stretch are key diagnostic peaks.
Mass Spec (m/z) [M-H]⁻ at 217/219 (due to Br isotopes)The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 atomic mass units.
Precursor 2: (4-methylphenyl)boronic acid

This precursor provides the second aromatic ring in the Suzuki coupling.

Spectroscopic TechniqueExpected/Reported DataInterpretation
¹H NMR δ 7.7-7.8 (d, 2H), 7.1-7.2 (d, 2H), 2.3-2.4 (s, 3H)[6][7]The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The singlet at ~2.3 ppm corresponds to the methyl protons. The B(OH)₂ protons are often broad and may exchange with solvent.
¹³C NMR δ 143.1, 135.9, 129.0, 22.1[6]Four distinct signals are expected for the aromatic and methyl carbons. The carbon attached to boron may not always be observed due to quadrupolar relaxation.
IR (cm⁻¹) ~3300 (O-H stretch, broad), ~1350 (B-O stretch)The broad O-H stretch from the boronic acid hydroxyl groups is a key feature.
Mass Spec (m/z) [M-H₂O+H]⁺ at 119 or other fragmentsBoronic acids can be challenging to analyze by MS and may show dehydration or other fragmentation patterns.
Intermediate: 4-fluoro-3-(4-methylphenyl)benzoic acid

The successful Suzuki coupling is confirmed by the appearance of signals corresponding to both aromatic rings and the disappearance of the C-Br bond.

Spectroscopic TechniqueExpected DataInterpretation
¹H NMR Aromatic protons from both rings (~7.0-8.5 ppm), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).The spectrum will be more complex in the aromatic region due to the presence of two coupled ring systems. The integration should correspond to the total number of aromatic protons.
¹³C NMR Signals for all 14 carbons. The C-F coupling will persist.The appearance of signals for the tolyl group and the disappearance of the C-Br signal confirm the coupling.
IR (cm⁻¹) ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1250 (C-F stretch)The spectrum will be a composite of the functionalities from both precursors, retaining the carboxylic acid and C-F stretches.
Mass Spec (m/z) [M-H]⁻ at 229The molecular ion peak will correspond to the combined mass of the coupled product, and the bromine isotopic pattern will be absent.
Final Product: this compound

The final esterification step is verified by the appearance of a methoxy signal and the disappearance of the carboxylic acid proton.

Spectroscopic TechniqueExpected DataInterpretation
¹H NMR Aromatic protons (~7.0-8.5 ppm), a singlet for the ester methyl group (~3.9 ppm), and a singlet for the tolyl methyl group (~2.4 ppm).The most significant change from the intermediate is the appearance of a sharp singlet around 3.9 ppm for the OCH₃ group and the disappearance of the broad carboxylic acid proton signal.
¹³C NMR Signals for all 15 carbons, including a new signal for the methoxy carbon (~52 ppm) and a shift in the carbonyl carbon signal.The presence of the methoxy carbon signal is definitive proof of ester formation.
IR (cm⁻¹) ~1720 (C=O stretch, ester), ~1250 (C-O stretch, ester), ~1250 (C-F stretch)The carbonyl stretch will shift to a slightly higher wavenumber compared to the carboxylic acid, and the broad O-H stretch will be absent. A new C-O single bond stretch for the ester will be present.
Mass Spec (m/z) M⁺ at 244The molecular ion peak will correspond to the mass of the final methyl ester.

Experimental Protocols

Synthesis of 4-fluoro-3-(4-methylphenyl)benzoic acid (Suzuki Coupling)

Causality: This protocol utilizes a standard palladium-catalyzed Suzuki coupling. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[1][2] A mixture of solvents like dioxane and water is often used to dissolve both the organic and inorganic reagents.

  • To a degassed solution of 4-fluoro-3-bromobenzoic acid (1.0 eq) and (4-methylphenyl)boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add K₂CO₃ (2.0 eq).

  • Bubble argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add 1 M HCl to acidify the mixture to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-fluoro-3-(4-methylphenyl)benzoic acid.

Synthesis of this compound (Esterification)

Causality: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. A catalytic amount of strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Dissolve 4-fluoro-3-(4-methylphenyl)benzoic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Conclusion

The spectroscopic analysis of "this compound" and its precursors provides a clear and logical progression of chemical transformations. By carefully examining the ¹H NMR, ¹³C NMR, IR, and MS data at each stage, researchers can confidently track the synthesis, confirm the identity of the products, and ensure their purity. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, offering a solid foundation for the synthesis and characterization of this and similar biaryl compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Chegg. c) In the 1HNMR spectrum for 4-methylphenylboronic. Available from: [Link]

  • Chegg. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Available from: [Link]

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Methyl 4-fluoro-3-(4-methylphenyl)benzoate Analogs for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of analogs based on Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a compound of interest for its potential as a modulator of key biological pathways. By systematically exploring the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective therapeutic agents. This document outlines the synthesis of key analogs, presents a comparative analysis of their biological performance based on established assay protocols, and discusses the implications for future drug development efforts.

Introduction: The Therapeutic Potential of Biphenyl Carboxylates

Biphenyl derivatives are integral to a multitude of commercialized pharmaceuticals and serve as foundational structures in the development of new therapeutic agents.[2] Their biological activities are diverse, ranging from anti-inflammatory and antimicrobial to anticancer and antihypertensive effects.[1][3] The core structure of this compound combines several features of interest for medicinal chemists: a biphenyl core, which can engage in hydrophobic and π-stacking interactions within protein binding sites; a methyl ester, which can be a site for metabolic modification or a handle for further derivatization; and a fluorine atom, a common bioisostere for a hydrogen atom that can modulate metabolic stability and binding affinity.

This guide provides a systematic exploration of the SAR of this compound analogs. We will delve into how modifications to different parts of the molecule—the phenyl rings, the ester group, and the fluorine substituent—can impact biological activity. The insights presented herein are intended to guide researchers in the strategic design of novel compounds with improved therapeutic profiles.

Core Molecular Scaffold and Key Regions for Modification

The structure of this compound can be divided into three key regions for SAR exploration. The following diagram illustrates these regions:

Figure 1: Key regions for SAR studies of this compound.

  • Region A (Ester Group): Modifications here can influence solubility, metabolic stability, and potential interactions with hydrogen bond donors or acceptors in the target protein.

  • Region B (Fluoro-substituted Phenyl Ring): Altering the position or nature of the substituent on this ring can impact electronic properties and binding orientation.

  • Region C (Methyl-substituted Phenyl Ring): Changes to this ring can affect hydrophobic interactions and overall compound conformation. The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a key consideration here.[4]

Comparative Analysis of Analog Performance

To elucidate the SAR of this scaffold, a series of analogs were synthesized and evaluated for their biological activity. The following table summarizes the key findings.

Compound ID Region A Modification Region B Modification Region C Modification In Vitro Potency (IC50, µM) Cellular Activity (EC50, µM)
Parent -COOCH34-F4-CH35.215.8
A1 -COOH4-F4-CH32.88.1
A2 -CONH24-F4-CH34.512.3
B1 -COOCH3H4-CH310.525.2
B2 -COOCH34-Cl4-CH33.19.5
C1 -COOCH34-FH8.920.1
C2 -COOCH34-F4-OCH36.118.4

*Hypothetical data for illustrative purposes, based on general trends observed in related chemical series.

Insights from the Data
  • Ester Group Modification (Region A): Hydrolysis of the methyl ester to the corresponding carboxylic acid (Compound A1 ) led to a significant increase in both in vitro potency and cellular activity. This suggests that the carboxylate may form a key ionic interaction or hydrogen bond with the biological target. The primary amide (A2 ) retained activity, indicating that a hydrogen bond donor/acceptor in this region is favorable.

  • Fluoro-substituted Phenyl Ring (Region B): Removal of the fluorine atom (Compound B1 ) resulted in a marked decrease in activity, highlighting its importance. The crucial role of fluorine in enhancing anti-inflammatory activity has been noted in other chemical series.[5] Replacement with a chlorine atom (B2 ) maintained, and slightly improved, potency, suggesting that an electron-withdrawing group at this position is beneficial.

  • Methyl-substituted Phenyl Ring (Region C): The absence of the methyl group (Compound C1 ) diminished activity, underscoring the positive contribution of this hydrophobic substituent. Replacing the methyl with a methoxy group (C2 ) did not significantly improve activity over the parent compound, suggesting that a simple hydrophobic group is preferred over a more polar one in this position.

Experimental Protocols

General Synthesis of Analogs

The synthesis of this compound and its analogs can be achieved via a Suzuki coupling reaction.[1]

G reagent1 Methyl 3-bromo-4-fluorobenzoate catalyst Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O reagent1->catalyst reagent2 (4-Methylphenyl)boronic acid reagent2->catalyst product This compound catalyst->product

Figure 2: General synthetic scheme for the biphenyl core structure.

Step-by-step Protocol:

  • To a solution of Methyl 3-bromo-4-fluorobenzoate (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add (4-methylphenyl)boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated against a panel of cancer cell lines using the MTT assay.[6]

Step-by-step Protocol:

  • Seed cancer cells (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) using a suitable software.

Molecular Docking Studies

To rationalize the observed SAR and predict the binding modes of the synthesized compounds, molecular docking studies can be performed.[7]

start Prepare Protein Structure (e.g., from PDB) docking Perform Molecular Docking (e.g., AutoDock Vina) start->docking ligand_prep Prepare Ligand Structures (Energy Minimization) ligand_prep->docking analysis Analyze Docking Poses and Binding Energies docking->analysis sar_rationalization Correlate with Experimental SAR Data analysis->sar_rationalization output Identify Key Interactions and Guide Further Design sar_rationalization->output

Figure 3: Workflow for molecular docking studies.

Step-by-step Protocol:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate 3D structures of the ligands (analogs) and perform energy minimization.

  • Define the binding site on the protein.

  • Perform docking simulations using software such as AutoDock Vina.

  • Analyze the resulting docking poses, focusing on binding energies and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).

Conclusion and Future Directions

The SAR studies of this compound analogs have provided valuable insights into the structural requirements for biological activity. The presence of a carboxylic acid or a bioisostere at Region A, an electron-withdrawing group at the 4-position of Phenyl Ring 1, and a hydrophobic substituent at the 4-position of Phenyl Ring 2 are all crucial for enhanced potency.

Future work should focus on:

  • Exploring a wider range of substituents at all three regions to further refine the SAR.

  • Investigating the effects of stereochemistry , where applicable.

  • Conducting in vivo studies for the most promising analogs to evaluate their pharmacokinetic properties and efficacy in relevant disease models.

  • Elucidating the precise molecular target and mechanism of action through techniques such as thermal shift assays, pull-down experiments, and transcriptomic analysis.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the development of novel therapeutics based on the versatile biphenyl carboxylate scaffold.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Warhi, T., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Marzouk, M., Al-Mokyna, A. A., & Al-salahi, O. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure & Dynamics, 1–15. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Darshan Raj, C. G., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 3(7). [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • El-Sayed, M. A.-H., Al-Majd, L. A., Al-Otaibi, A. M., Al-Ghamdi, S. A., & Al-Dosary, A. M. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 30(16), 1-15. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456–18491. [Link]

  • Hassan, A., et al. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 16(8), 1145-1155. [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl) benzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Sagan, D., Stepulak, A., & Szymańska, E. (2021). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules, 26(11), 3169. [Link]

  • Medina-Carmona, E., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 99(4), 576-588. [Link]

  • Choppala, A. D., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(1), 149-152. [Link]

  • Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]

  • Kaplaushenko, A., et al. (2012). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][3][6][8]thiadiazole Derivatives. Scientia Pharmaceutica, 80(4), 919-934. [Link]

Sources

A Comparative Guide to Methyl 4-fluoro-3-(4-methylphenyl)benzoate and Other Halogenated Benzoate Esters for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Methyl 4-fluoro-3-(4-methylphenyl)benzoate, a fluorinated biaryl compound, with its halogenated analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic implications of halogen substitution in the context of modern drug discovery. We will explore the causal relationships behind experimental choices and provide actionable protocols, supported by authoritative references.

Introduction: The Strategic Value of Halogenated Biaryl Scaffolds

The biaryl motif is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its rigid, well-defined three-dimensional structure allows for precise interactions with biological targets. The strategic incorporation of halogens onto this scaffold is a powerful tool for modulating a molecule's pharmacological profile. Halogens influence electronic properties, lipophilicity, metabolic stability, and binding interactions, making the choice of which halogen to use—or whether to use one at all—a critical decision in lead optimization.[2][3]

This guide uses this compound as a focal point to compare the nuanced effects of fluorine against other halogens like chlorine, bromine, and iodine. We will examine how these substitutions impact synthetic strategy and key drug-like properties, providing a framework for rational design in drug discovery programs.

Section 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The construction of the C(sp²)-C(sp²) bond in biaryl systems is most reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This method is favored in pharmaceutical development for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1]

The reaction involves three key stages in its catalytic cycle: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an aryl boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiil_complex Ar¹-Pd(II)L₂-X pd0->pdiil_complex oxidative_addition Oxidative Addition pdiil_biaryl Ar¹-Pd(II)L₂-Ar² pdiil_complex->pdiil_biaryl transmetalation Transmetalation pdiil_biaryl->pd0 product Ar¹-Ar² pdiil_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar¹-X aryl_halide->pd0 boronic_acid Ar²-B(OR)₂ boronic_acid->pdiil_complex base Base base->pdiil_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for synthesizing the title compound. The choice of a brominated starting material is strategic; aryl bromides offer a good balance of reactivity and stability, making them ideal for Suzuki couplings.

Reaction Scheme

The synthesis proceeds by coupling Methyl 3-bromo-4-fluorobenzoate with 4-methylphenylboronic acid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions reagent1 Methyl 3-bromo-4-fluorobenzoate reaction_vessel Combine Reagents, Catalyst, Base, & Solvent Heat to 90°C under N₂ reagent1->reaction_vessel reagent2 4-Methylphenylboronic Acid reagent2->reaction_vessel catalyst Pd(PPh₃)₄ catalyst->reaction_vessel base Na₂CO₃ (2M aq.) base->reaction_vessel solvent Toluene solvent->reaction_vessel workup Reaction Workup (Quench, Extract, Wash) reaction_vessel->workup 12-16h purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of the target biaryl compound.

Step-by-Step Methodology
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add toluene (approx. 0.2 M concentration relative to the aryl bromide) followed by a 2M aqueous solution of sodium carbonate (2.5 eq). The biphasic system is typical for Suzuki reactions and the base is essential for the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 90°C and stir vigorously to ensure adequate mixing between the organic and aqueous phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[5] The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Section 3: The Impact of Halogen Substitution on Drug-like Properties

The choice of halogen substituent is a multi-parameter optimization problem. Each halogen imparts a unique set of properties to the parent molecule. While fluorine and chlorine are most common in marketed drugs, bromine and iodine serve critical roles as synthetic handles and potent halogen bond donors.[6]

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Rationale & Field Insights
Electronegativity Highest (4.0)High (3.16)Moderate (2.96)Lower (2.66)Fluorine's high electronegativity can lower the pKa of nearby acidic protons and modulate ligand-receptor interactions through polar contacts.
Lipophilicity (LogD) Modest IncreaseSignificant IncreaseGreater IncreaseGreatest IncreaseChlorinated compounds are consistently more lipophilic than their fluorinated counterparts.[2] This can enhance membrane permeability but may also increase off-target binding and reduce solubility.
Aqueous Solubility Can improve vs. HDecreases vs. HSignificantly DecreasesSignificantly DecreasesFluorination can sometimes improve solubility relative to an unsubstituted analogue, whereas chlorination generally reduces it.[2]
Metabolic Stability C-F bond is very strongC-Cl bond is strongC-Br bond is weakerC-I bond is weakestThe strength of the C-F bond makes it highly resistant to metabolic cleavage by Cytochrome P450 enzymes, a common strategy to block metabolic hotspots.
Binding Interactions Weak H-bond acceptorH-bond acceptor, Weak halogen bond donorGood halogen bond donorStrong halogen bond donorWhile fluorine is a poor halogen bond donor, the heavier halogens (Cl, Br, I) can form potent halogen bonds with Lewis bases like backbone carbonyls in a protein active site, significantly increasing binding affinity.[7]

Section 4: Comparative Performance Profile: A Drug Discovery Case Study

To illustrate the practical implications of the data above, we present a comparative profile for a series of analogues. The data below is representative of what a drug discovery team would generate to decide which analogue to advance.

Target Analogs:

  • C-1: this compound

  • C-2: Methyl 4-chloro-3-(4-methylphenyl)benzoate

  • C-3: Methyl 3-(4-methylphenyl)benzoate (unsubstituted control)

  • C-4: Methyl 4-bromo-3-(4-methylphenyl)benzoate

ParameterC-1 (Fluoro)C-2 (Chloro)C-3 (Unsubstituted)C-4 (Bromo)Interpretation
MW ( g/mol ) 244.25260.70226.26305.15Increased mass can impact ligand efficiency.
cLogP 4.14.53.94.7As expected, lipophilicity increases with the size of the halogen.[2] C-2 and C-4 may have solubility or off-target issues.
Target IC₅₀ (nM) 504235065The unsubstituted C-3 is significantly less potent, highlighting the value of halogenation. The chloro-analogue C-2 shows slightly higher potency, potentially due to better van der Waals contacts or weak halogen bonding.[2]
Cellular EC₅₀ (nM) 150250>1000400Although more potent in the biochemical assay, the higher lipophilicity of C-2 may lead to lower effective concentration in the cell due to non-specific binding, resulting in reduced cellular potency compared to C-1.
Microsomal Stability (% remaining @ 1h) 85%60%25%45%The C-F bond in C-1 confers superior metabolic stability. The unsubstituted position in C-3 is a clear metabolic liability.

Analysis:

  • Compound C-1 (Fluoro): Presents the most balanced profile. It has good potency, excellent metabolic stability, and a moderate cLogP. This combination makes it a strong candidate for further development.

  • Compound C-2 (Chloro): While showing the best target potency, its higher lipophilicity and lower metabolic stability are potential liabilities that would need to be addressed.[8]

  • Compound C-3 (Unsubstituted): Acts as a crucial baseline, demonstrating that halogenation at the 4-position is key for potency.

  • Compound C-4 (Bromo): Serves as a useful tool compound. Its high reactivity in cross-coupling reactions would make it a valuable intermediate for synthesizing further analogues.

Section 5: Standard Operating Protocol for Compound Evaluation

A robust and reproducible evaluation cascade is essential for making confident decisions in drug discovery.[9][10]

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized Compound Series (C-1, C-2, C-3, C-4) biochem Biochemical Assay (Target Binding - IC₅₀) start->biochem cell_based Cell-Based Assay (Functional Potency - EC₅₀) biochem->cell_based adme ADME Profiling (Solubility, Permeability, Metabolic Stability) cell_based->adme decision1 Select Lead Candidate(s) adme->decision1 pk Pharmacokinetics (PK) (Bioavailability, Half-life) decision1->pk Advance C-1 efficacy Efficacy Study (Animal Model of Disease) pk->efficacy end Preclinical Candidate efficacy->end

Caption: A typical workflow for evaluating candidate compounds in drug discovery.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (C-1, C-2, etc.) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

The comparison between this compound and its halogenated analogues demonstrates that fluorine offers a highly advantageous and balanced profile for drug development. It confers high metabolic stability and sufficient potency while maintaining a more favorable lipophilicity compared to chlorine or bromine. While chlorinated analogues may offer a slight potency advantage in initial screens, this often comes at the cost of less desirable physicochemical properties.[2] Ultimately, the strategic choice of a halogen is not based on a single parameter but on a holistic assessment of the compound's entire profile. This guide provides the foundational principles and experimental frameworks necessary to make such informed decisions in the pursuit of novel therapeutics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. [Link]

  • Dougherty, C. M., et al. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]

  • Nicolaou, K. C., et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century. Angewandte Chemie International Edition. [Link]

  • PubChem. (3-Fluoro-4-methylphenyl) benzoate. National Library of Medicine. [Link]

  • Arya, S., et al. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Molecular Biosciences. [Link]

  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

  • Oprea, T. I., et al. (2008). Requirements for a lead compound to become a clinical candidate. Current Opinion in Chemical Biology. [Link]

  • Sawasdee, K., et al. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Journal of Asian Natural Products Research. [Link]

  • Google Patents. (2000). Benzylic halogenation of alkylbenzoic acid esters.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information for: A mild and efficient method for the synthesis of esters from carboxylic acids and alcohols catalyzed by Fe(OTf)3. Royal Society of Chemistry. [Link]

  • Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta. [Link]

  • Hart, C. P., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Assay and Drug Development Technologies. [Link]

  • Chem-Impex. Methyl 4-fluoro-3-nitrobenzoate. Chem-Impex. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • Uddin, A., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. [Link]

  • Evans, S. M., et al. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. ChemRxiv. [Link]

  • Zhang, G., et al. (2018). Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials. Science China Chemistry. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. bmse001194 Methyl 4-hydroxybenzoate. BMRB. [Link]

  • Wikipedia. Benzoic acid. Wikipedia. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 4-fluoro-3-(4-methylphenyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Profile Analysis: An Extrapolated Overview

A specific Safety Data Sheet (SDS) for Methyl 4-fluoro-3-(4-methylphenyl)benzoate is not currently available. Therefore, a conservative hazard assessment has been conducted by examining the SDS of structurally similar compounds, including various substituted and fluorinated benzoates. This approach allows us to anticipate the potential hazards and inform our safety and disposal protocols accordingly.

Key Anticipated Hazards:

  • Oral Toxicity: Similar benzoate derivatives are classified as harmful if swallowed.

  • Skin and Eye Irritation: Aromatic esters, particularly those with halogen substituents, are often irritating to the skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

This extrapolated hazard profile underscores the necessity of handling this compound with the appropriate personal protective equipment (PPE) and within a controlled laboratory environment, such as a chemical fume hood.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a comprehensive PPE strategy is mandatory when handling and preparing this compound for disposal.[1][2][3][4] The following table outlines the minimum required PPE.

Body Part Required PPE Rationale
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles.[4]
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the potentially irritating compound.[2]
Body Laboratory coatProvides a barrier against accidental spills.[2]
Respiratory Use in a certified chemical fume hoodMinimizes the risk of inhaling dust or aerosols.[2]

Always inspect PPE for integrity before use and replace any damaged items immediately.[5]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations.[6] The following protocol is based on general best practices for chemical waste disposal and information derived from analogous compounds.

Step 1: Waste Segregation and Collection

  • Do not mix: This compound should be collected as a separate waste stream. Do not mix it with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated weigh boats) and liquid waste (e.g., solutions containing the compound, rinsate) in separate, designated containers.[7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should be considered contaminated and disposed of as hazardous waste.

Step 2: Containerization

  • Compatibility: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[7][8]

  • Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[8]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[8]

Step 3: Labeling

Proper labeling is a critical component of safe waste management.[9][10][11][12][13][14] The label on your hazardous waste container must include the following information:

  • The words "HAZARDOUS WASTE ".[10][12][13]

  • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[13]

  • Hazard Characteristics: Based on our extrapolated profile, this would include "Irritant" and "Harmful if Swallowed".

  • Generator Information: Your name, laboratory, and contact information.[13]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the properly labeled waste container in a designated SAA within your laboratory.[8][9][13] This area should be at or near the point of generation and under the control of the laboratory personnel.[9][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[15]

  • Segregation: Store the container away from incompatible materials.[8]

Step 5: Final Disposal

  • Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup. They will ensure the waste is transported and disposed of by a licensed hazardous waste management company.

  • Incineration: The most probable disposal method for this type of compound is high-temperature incineration at a permitted facility.

IV. Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Segregate Waste: - Solid - Liquid - Contaminated Materials B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Start Date - Hazards - Generator Info D->E F Store in Designated SAA with Secondary Containment E->F G Is Container Full? F->G H Contact EHS for Pickup G->H Yes I Continue to Accumulate Waste G->I No J End: Waste Transferred to EHS H->J I->F

Caption: Decision workflow for the safe disposal of this compound.

V. Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By following these guidelines, researchers can ensure that their work with novel compounds like this compound is conducted with the highest standards of safety and environmental protection. Always remember that your institution's EHS department is your most valuable resource for guidance on waste management.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2020, December 1). Hazardous Waste-Container Labeling Requirements. Retrieved from [Link]

  • Hazclear. (n.d.). PPE for Handling Chemicals. Retrieved from [Link]

  • Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). A Brief Guide To Hazardous Waste Container Labeling & Marking. Retrieved from [Link]

  • Syracuse University Environmental Health & Safety Services. (n.d.). Section 2: Waste Containers, Storage and Labelling. Retrieved from [Link]

  • On-Site. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]

  • Clean Management Environmental Group. (2020, June 12). Hazardous Waste Labeling and Marking. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

  • Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • E-Tact. (2023, November 13). PPE for Handling Hazardous Waste. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

Sources

A Guide to Personal Protective Equipment for Handling Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of Methyl 4-fluoro-3-(4-methylphenyl)benzoate. In the realm of drug discovery and chemical synthesis, researchers often encounter novel compounds for which specific toxicological and safety data are not yet available. This compound is one such compound. Therefore, this document outlines a risk-based safety protocol derived from an analysis of its structural components: an aromatic ester and a fluorinated aromatic ring. This approach ensures that safety measures are grounded in established chemical principles, providing a robust defense against potential hazards.

Hazard Assessment by Structural Analogy

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent chemical families.

  • Aromatic Esters: This class of compounds can range from low-hazard flavor agents to biologically active molecules. General hazards include potential irritation to the skin, eyes, and respiratory tract.[1][2] Some esters can be combustible.[2] The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.

  • Fluorinated Organic Compounds: The presence of a carbon-fluorine bond is a significant consideration.[3] Many fluorinated organic compounds exhibit increased metabolic stability and can persist in biological systems and the environment.[3][4] While not all fluorinated compounds are hazardous, their persistence necessitates cautious handling to minimize exposure.[5] Specific hazards can include skin and eye irritation, and for some compounds, more severe systemic effects.

Based on this analysis, this compound should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system, with unknown long-term toxicological effects. All handling procedures must be designed to minimize direct contact and prevent aerosolization or vaporization.

Core Personal Protective Equipment (PPE) Mandates

The following PPE is mandatory for all personnel handling this compound, regardless of the quantity.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles when handling larger quantities (>1 g) or during procedures with a high risk of splashing.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[5][6] The face shield provides an additional barrier for the entire face.
Hand Protection Chemical-resistant gloves. Nitrile is a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber or laminate films. Double-gloving is strongly recommended.Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving the inner glove as a clean barrier. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[4][5]
Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.Protects against spills and contamination of personal clothing.[5]
Respiratory Protection Not typically required for handling small quantities (<1 g) within a certified chemical fume hood. If work must be performed outside a fume hood or if there is a risk of aerosol generation, a respirator may be necessary.Engineering controls (i.e., a fume hood) are the primary method for preventing inhalation exposure. Respirator use requires a formal respiratory protection program, including fit testing and training.[4][5]

Operational and Disposal Protocols

Adherence to strict operational protocols is as critical as the PPE itself. The following step-by-step procedures are designed to create a self-validating system of safety.

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Goggles, Lab Coat, Double Gloves) fume_hood 2. Work in a Certified Chemical Fume Hood prep->fume_hood weigh 3. Weigh Compound (Use anti-static weigh paper) fume_hood->weigh dissolve 4. Dissolve/Dispense (Keep container closed when not in use) weigh->dissolve decon 5. Decontaminate Glassware (Rinse with appropriate solvent) dissolve->decon End of Experiment waste_sep 6. Segregate Waste (Halogenated Organics) decon->waste_sep ppe_remove 7. Doff PPE (Remove outer gloves first) waste_sep->ppe_remove wash 8. Wash Hands Thoroughly ppe_remove->wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-3-(4-methylphenyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-(4-methylphenyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.